4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Description
Properties
IUPAC Name |
4-[2-(4-aminophenoxy)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFKOSSEXYTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870473 | |
| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-10-4 | |
| Record name | 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and applications of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline. This aromatic diamine serves as a versatile building block in polymer chemistry and demonstrates significant potential as a scaffold in medicinal chemistry and drug development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering detailed protocols, safety information, and insights into its utility in various scientific domains.
Introduction
This compound, also known by its synonyms 1,2-Bis(4-aminophenoxy)ethane and 4,4'-diaminodiphenoxyethane, is an organic compound characterized by two aniline moieties linked by an ethylene glycol diether bridge.[1][2] Its molecular structure, featuring two primary aromatic amine groups, imparts a high degree of reactivity, making it a valuable monomer for the synthesis of high-performance polymers such as polyimides.[2] Beyond its applications in materials science, the unique arrangement of aromatic rings and flexible ether linkage makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. The aniline substructure is a common motif in many pharmaceutical compounds, and the diamine nature of this molecule allows for the generation of diverse molecular architectures.[3] This guide will delve into the core chemical properties of this compound, provide detailed synthetic and analytical procedures, and explore its emerging role in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 6052-10-4 | [4] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [4] |
| Molecular Weight | 244.29 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 177.0 to 181.0 °C | [5] |
| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [4] |
| Synonyms | 1,2-Bis(4-aminophenoxy)ethane, 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | [4][5] |
| Solubility | While specific data for the title compound is limited, the closely related 4,4'-oxydianiline is soluble in acetone and has low solubility in water, benzene, carbon tetrachloride, and ethanol.[6] It is anticipated that this compound exhibits similar solubility in polar aprotic solvents like DMSO and DMF. | |
| pKa | The basicity of aromatic amines is influenced by substituents. While an experimental pKa for this specific molecule is not readily available, QSAR studies on aromatic diamines can be used to estimate reactivity.[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of p-aminophenol with 1,2-dibromoethane in the presence of a base.
Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of "Bis (4, 4'-diamino phenoxy) ethane" as described in the literature.[3]
Reaction Scheme:
A representative synthetic workflow.
Materials:
-
p-Aminophenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of p-aminophenol in DMF, add anhydrous potassium carbonate.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the crude product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The base is crucial for deprotonating the hydroxyl group of p-aminophenol, forming a phenoxide ion which is a more potent nucleophile.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.
-
Purification: Precipitation in water followed by recrystallization is a standard and effective method for purifying the solid product from unreacted starting materials and inorganic salts.
Spectral Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethylene bridge. The aromatic protons will appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring. The protons of the ethylene bridge will appear as a singlet in the upfield region. The amino group protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the ethylene bridge. The symmetry of the molecule will result in a reduced number of signals.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.
-
C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 244.
Applications in Drug Development
The this compound scaffold is a promising starting point for the synthesis of novel bioactive molecules. Its diamine nature allows for the facile introduction of various pharmacophores, enabling the creation of diverse chemical libraries for high-throughput screening.
A study by Hussein et al. (2022) demonstrated the synthesis of Schiff bases, oxazepine, and tetrazole derivatives starting from this compound.[3] These derivatives were then evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3] The results indicated that some of the synthesized compounds exhibited significant antibacterial activity, highlighting the potential of this scaffold in the development of new antimicrobial agents.[3]
Workflow for the Synthesis of Bioactive Derivatives:
A generalized workflow for developing bioactive compounds.
The flexibility of the ether linkage and the ability to introduce diverse substituents on the aromatic rings make this scaffold amenable to quantitative structure-activity relationship (QSAR) studies.[1] By systematically modifying the structure and correlating these changes with biological activity, researchers can rationally design more potent and selective drug candidates.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. This compound and its parent compound, aniline, are known to have toxicological effects.
GHS Hazard Classification: Based on available data for closely related aromatic amines, the following hazards should be considered[4][7]:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: May cause cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Dispose of waste in accordance with local, state, and federal regulations.
The closely related compound, 4,4'-oxydianiline, is listed as "reasonably anticipated to be a human carcinogen" in the 15th Report on Carcinogens by the National Toxicology Program.[6] This underscores the importance of handling all aromatic diamines, including this compound, with extreme caution.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both materials science and drug discovery. Its synthesis is straightforward, and its structure allows for a wide range of chemical modifications. The demonstrated biological activity of its derivatives makes it a compelling scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. Researchers and drug development professionals should be mindful of the potential toxicological hazards associated with this class of compounds and adhere to strict safety protocols. This guide provides a solid foundation of technical information to support the safe and effective use of this compound in innovative research and development endeavors.
References
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Alfa Aesar. (n.d.). This compound. Retrieved from [Link]
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Barba-Vidal, C., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 12(9), 1869. [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60361, 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Retrieved from [Link]
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National Toxicology Program. (2021). 15th Report on Carcinogens: 4,4'-Oxydianiline. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Hussein, I. A., et al. (2022). Synthesis and biological activities of some new derivatives based on bis (4, 4'-diamino phenoxy) ethane containing Oxazpines, Terazole rings. ResearchGate. [Link]
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ChemSrc. (n.d.). 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts. [Link]
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An In-depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS 6052-10-4): A Versatile Monomer for High-Performance Polymers and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Ethane-1,2-diylbis(oxy))dianiline, with the CAS number 6052-10-4, is an aromatic diamine that serves as a crucial building block in the synthesis of advanced polymers. Its molecular structure, characterized by two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) spacer, imparts a unique combination of rigidity and flexibility to the resulting polymer chains. This guide provides a comprehensive technical overview of this monomer, from its synthesis and characterization to its application in high-performance polyimides and its emerging potential in the biomedical field.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6052-10-4 | [1] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [1] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 177.0 to 181.0 °C | [2][3] |
| Purity | >95.0% (GC) | [2][3] |
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from p-aminophenol and 1,2-dichloroethane.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane
-
To a stirred solution of 4-nitrophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of a base like anhydrous potassium carbonate.
-
Heat the mixture to an elevated temperature (e.g., 80-100 °C) to facilitate the formation of the phenoxide.
-
Slowly add a stoichiometric amount of 1,2-dichloroethane to the reaction mixture.
-
Maintain the reaction at an elevated temperature for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Filter, wash with water, and dry the crude 1,2-bis(4-nitrophenoxy)ethane.
Step 2: Reduction to this compound
-
Dissolve the synthesized 1,2-bis(4-nitrophenoxy)ethane in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro groups are fully reduced to amines.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification
Purification of the final product is critical for obtaining high-quality polymers. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common and effective method for purifying aromatic diamines.[4]
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. PubChem provides reference spectra for this compound.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups, such as the N-H stretches of the primary amines, the C-O-C stretch of the ether linkage, and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
X-ray Crystallography: The single-crystal X-ray diffraction data, available through the Cambridge Crystallographic Data Centre (CCDC number 690995), provides the definitive solid-state structure of the molecule.[1]
Applications in Polymer Science: Synthesis of High-Performance Polyimides
The primary application of this compound is as a diamine monomer in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[5]
General Polyimide Synthesis: The Two-Step Method
The most common route for synthesizing polyimides is a two-step polycondensation reaction.[5]
Caption: Polyimide-based platforms for drug delivery applications.
The biocompatibility of polyimides, coupled with their robust physical properties, opens avenues for their use in implantable devices and as coatings for medical instruments. [6][7]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. The compound is suspected of causing genetic defects. [8]Therefore, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of high-performance polyimides. Its unique chemical structure allows for the creation of polymers with a desirable balance of thermal stability, mechanical strength, and processability. While its primary applications have been in materials science, its favorable biocompatibility profile suggests a promising future in the development of advanced biomedical materials, particularly in the field of controlled drug delivery. Further research into the synthesis of novel polyimides from this diamine and the exploration of their biomedical applications are warranted.
References
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PubChem. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Available from: [Link]
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Polyimide as a biomedical material: advantages and applications. RSC Publishing. 2024. Available from: [Link]
- Richardson, R. R., Miller, J. A., & Reichert, W. M. (1993). Polyimides as biomaterials: preliminary biocompatibility testing.
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Uniform biodegradable microparticle systems for controlled release. PMC, NIH. Available from: [Link]
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ResearchGate. Reaction scheme for the preparation of a polyimide from pyromellitic dianhydride (PMDA) and 4,4'-oxy-dianiline (ODA). Available from: [Link]
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How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. 2018. Available from: [Link]
- Advancements in Controlled-Release Drug Delivery Systems: A Focus on Polymeric Microparticles. PEXACY International Journal of Pharmaceutical Science. 2023.
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Biocompatibility of Polyimides: A Mini-Review. MDPI. 2019. Available from: [Link]
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Microspheres for controlled release drug delivery. PubMed. 2004. Available from: [Link]
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Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. Available from: [Link]
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Chemical Crosslinking of 6FDA-ODA and 6FDA-ODA:DABA for Improved CO2/CH4 Separation. MDPI. 2018. Available from: [Link]
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Transmittance UV–vis spectra of 6FDA-4,4 ′ -SDA/6FDA-DABA 4:1 and... - ResearchGate. Available from: [Link]
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Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. SciSpace. Available from: [Link]
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The synthesis of a novel polyimide precursor. NASA Technical Reports Server. Available from: [Link]
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Polyimidization reaction of pyromellitic dianhydride and 4, 4′-oxydianiline. ResearchGate. Available from: [Link]
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CHAPTER 2 LITERATURE REVIEW. VTechWorks. Available from: [Link]
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Applications of Hydrogels in Biomedicine. Encyclopedia MDPI. 2022. Available from: [Link]
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Polymeric Based Hydrogel Membranes for Biomedical Applications. MDPI. Available from: [Link]
- Effect of the molar mass of polyimide based on pyromellitic dianhydride and 4,4′‐oxydianiline on dielectric and mechanical properties of nonwoven oriented polyimide materials.
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Unexpected course of a Williamson ether synthesis. arkat usa. Available from: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]
- Preparation and medical application of polyimide aerogel and hydrogel.
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Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
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4,4'-Oxydianiline - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-aminophenoxy)ethane
This guide provides a comprehensive overview of the synthetic pathways to obtain 1,2-bis(4-aminophenoxy)ethane, a crucial diamine monomer in the production of high-performance polymers such as polyimides and polyamides. The content herein is curated for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps but also the underlying chemical principles and rationale for methodological choices.
Introduction: The Significance of 1,2-Bis(4-aminophenoxy)ethane
1,2-Bis(4-aminophenoxy)ethane is a valuable aromatic diamine characterized by a flexible ethylene glycol diether linkage connecting two aminophenoxy moieties. This structural feature imparts enhanced solubility and processability to the polymers derived from it, without compromising their desirable thermal and mechanical properties. The strategic incorporation of the ether linkage lowers the glass transition temperature and melting point of resulting polymers, making them more amenable to industrial processing techniques.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and industrially viable synthesis of 1,2-bis(4-aminophenoxy)ethane is a two-step process. This methodology is favored for its high yields and the relative accessibility of its starting materials. The overall synthetic scheme is as follows:
-
Step 1: Williamson Ether Synthesis - Formation of the dinitro intermediate, 1,2-bis(4-nitrophenoxy)ethane.
-
Step 2: Reduction of the Nitro Groups - Conversion of the dinitro intermediate to the final diamine product, 1,2-bis(4-aminophenoxy)ethane.
This two-step approach allows for the purification of the intermediate, ensuring a high-purity final product.
Part 1: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers.[1] In this initial step, an alkoxide is reacted with a primary alkyl halide in an SN2 reaction.[1] For the synthesis of 1,2-bis(4-nitrophenoxy)ethane, this involves the reaction of a 4-nitrophenoxide with a 1,2-dihaloethane.
Reaction Mechanism: An SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A strong base is first used to deprotonate 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. This ion then acts as the nucleophile, attacking the electrophilic carbon of the 1,2-dihaloethane in a concerted step, displacing the halide leaving group. This occurs twice to form the final diether product.
Caption: General workflow of the Williamson ether synthesis for 1,2-bis(4-nitrophenoxy)ethane.
Experimental Protocol: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane
This protocol is a robust method for the synthesis of the dinitro intermediate.
Materials:
-
4-Nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (2 equivalents), anhydrous potassium carbonate (2.2 equivalents), and dimethylformamide (DMF) to create a stirrable slurry.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (1 equivalent) to the reaction mixture.
-
Maintain the reaction at 80-90 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold deionized water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with deionized water and then with cold methanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain pure 1,2-bis(4-nitrophenoxy)ethane as a pale yellow solid.
Characterization of 1,2-Bis(4-nitrophenoxy)ethane
-
Melting Point: 183-186 °C
-
FTIR (KBr, cm⁻¹): The spectrum will show characteristic peaks for the aromatic C-H stretching, C=C stretching, the asymmetric and symmetric stretching of the NO₂ group (around 1510 cm⁻¹ and 1340 cm⁻¹ respectively), and the C-O-C ether linkage.
-
¹H NMR: Spectral data can be found on public databases such as PubChem.[1]
-
¹³C NMR: Spectral data can be found on public databases such as PubChem.[1]
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |
| Molecular Weight | 304.26 g/mol | [1] |
| Appearance | Pale yellow solid |
Part 2: Reduction of 1,2-Bis(4-nitrophenoxy)ethane to 1,2-Bis(4-aminophenoxy)ethane
The second and final step is the reduction of the nitro groups of the intermediate to amino groups. A highly effective and widely used method for this transformation is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor and a metal catalyst.[2][3] This method is often preferred over direct hydrogenation with hydrogen gas due to its milder reaction conditions and operational simplicity.
Reaction Mechanism: Catalytic Transfer Hydrogenation
The mechanism of catalytic transfer hydrogenation with hydrazine involves the decomposition of hydrazine on the surface of the metal catalyst (e.g., Pd/C or Raney Nickel) to generate diimide (N₂H₂) and hydrogen gas in situ. These reactive hydrogen species then reduce the nitro groups to amines. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
Caption: Simplified workflow for the reduction of the dinitro intermediate to the diamine product.
Experimental Protocol: Reduction to 1,2-Bis(4-aminophenoxy)ethane
This protocol provides a reliable method for the reduction of the dinitro intermediate to the final product.[4][5]
Materials:
-
1,2-Bis(4-nitrophenoxy)ethane
-
Hydrazine monohydrate (80% or higher)
-
5% or 10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Celite (optional, for filtration)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,2-bis(4-nitrophenoxy)ethane (1 equivalent) in ethanol.
-
Carefully add the 5% or 10% Pd/C catalyst to the suspension (typically 5-10 mol% of the substrate).
-
Heat the mixture to reflux.
-
Slowly and cautiously add hydrazine monohydrate (10-20 equivalents) dropwise to the refluxing mixture. An exothermic reaction may be observed.
-
Continue refluxing for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to yield 1,2-bis(4-aminophenoxy)ethane as a white to off-white solid.[4][5] A yield of over 90% can be expected.[4]
Characterization of 1,2-Bis(4-aminophenoxy)ethane
-
Melting Point: 137-139 °C
-
FTIR (KBr, cm⁻¹): The spectrum will show the disappearance of the strong nitro group peaks and the appearance of characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). The C-O-C ether linkage peak will remain.
-
¹H NMR (DMSO-d₆, δ): 6.58 (d, 4H, Ar-H), 6.65 (d, 4H, Ar-H), 4.85 (s, 4H, NH₂), 4.15 (s, 4H, OCH₂CH₂O).
-
¹³C NMR (DMSO-d₆, δ): 149.9, 142.8, 115.3, 114.7, 68.2.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [4] |
| Molecular Weight | 244.29 g/mol | [4] |
| Appearance | White to off-white solid |
Comparative Analysis of Synthesis Parameters
| Step | Parameter | Variation | Rationale and Impact |
| Step 1 | Base | K₂CO₃, NaOH, KOH | Stronger bases can lead to faster reaction times but may also increase side reactions. K₂CO₃ is a milder and often effective choice. |
| Solvent | DMF, DMSO, Acetone | Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. | |
| Leaving Group | -Br, -Cl, -I | Bromine and iodine are better leaving groups than chlorine, leading to faster reaction rates. However, chloro-derivatives are often more cost-effective. | |
| Step 2 | Catalyst | Pd/C, Raney Ni | Pd/C is a highly efficient and widely used catalyst for transfer hydrogenation. Raney Ni is a more economical alternative but can sometimes be less selective. |
| Hydrogen Donor | Hydrazine hydrate, Ammonium formate | Hydrazine hydrate is a very effective hydrogen donor. Ammonium formate is a milder alternative that can sometimes offer better selectivity.[6] | |
| Solvent | Ethanol, Methanol | Alcohols are good solvents for this reduction and are relatively inexpensive and easy to remove. |
Conclusion
The synthesis of 1,2-bis(4-aminophenoxy)ethane is a well-established and scalable process. The two-step approach involving a Williamson ether synthesis followed by a catalytic transfer hydrogenation is a reliable and high-yielding route. The choice of specific reagents and conditions can be tailored to optimize for factors such as cost, reaction time, and desired purity. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important diamine, empowering researchers to advance their work in polymer chemistry and materials science.
References
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Butt, M. S., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). 1,2-Bis(4-aminophenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1122. [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 270647, 1,2-Bis(4-nitrophenoxy)ethane. Retrieved December 14, 2023 from [Link].
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]
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PrepChem (2023). Synthesis of 1,2-bis(4-nitrophenoxy)ethane. Retrieved December 14, 2023 from [Link].
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Organic Chemistry Portal (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved December 14, 2023 from [Link].
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JETIR (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Journal of Emerging Technologies and Innovative Research, 6(2). [Link]
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Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). Chemical Communications. [Link]
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Gong, L., et al. (2017). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Applied Organometallic Chemistry, 31(12), e3803. [Link]
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An In-Depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a notable aromatic diamine, serves as a critical building block in the synthesis of advanced polymers and specialty chemicals. Its unique molecular architecture, characterized by two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) spacer, imparts a desirable combination of rigidity and processability to the materials derived from it. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis and characterization protocols, and an exploration of its current and potential applications in materials science and medicinal chemistry.
Molecular Structure and Identification
The structural integrity of this compound is foundational to its chemical behavior and utility.
-
Chemical Name: this compound
-
Synonyms: 1,2-Bis(4-aminophenoxy)ethane, 4-[2-(4-Aminophenoxy)ethoxy]aniline[1]
-
CAS Number: 6052-10-4[2]
-
Molecular Formula: C₁₄H₁₆N₂O₂[2]
-
Molecular Weight: 244.29 g/mol [2]
Caption: 2D representation of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for the effective handling, processing, and application of this compound.
| Property | Value | Source |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 177.0 - 181.0 °C | [1] |
| Solubility | Soluble in water, alcohol, and other organic solvents. | [3] |
| Topological Polar Surface Area (TPSA) | 70.5 Ų | [2] |
| Number of Rotatable Bonds | 5 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry.
Experimental Protocol: Synthesis
This protocol outlines the synthesis from readily available starting materials, 4-aminophenol and 1,2-dibromoethane.
Materials:
-
4-Aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol in DMF.
-
Base Addition: Add potassium carbonate to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide.
-
Alkylation: Slowly add 1,2-dibromoethane to the reaction mixture. The reaction is then heated to reflux. The phenoxide ion will displace the bromide ions in a nucleophilic substitution reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethane bridge. The aromatic protons will appear as a set of doublets in the aromatic region (typically 6.5-7.5 ppm). The four equivalent protons of the ethane bridge will likely appear as a singlet in the upfield region (around 4.0-4.5 ppm). The amine protons will present as a broad singlet which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons. The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon atoms attached to the oxygen and nitrogen atoms having distinct chemical shifts. The two equivalent carbons of the ethane bridge will appear as a single peak in the aliphatic region (around 60-70 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (primary amine) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1620-1580 | N-H bending and C=C aromatic stretching |
| 1250-1200 | Aryl-O stretching (asymmetric) |
| 1050-1000 | Aryl-O stretching (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 244, corresponding to the molecular weight of the compound.
Crystal Structure
The solid-state conformation of this compound has been determined by X-ray crystallography, and the data is available in the Cambridge Structural Database (CSD) under the deposition number 690995 .[2][4] Analysis of the crystal structure reveals the three-dimensional arrangement of the molecules and the nature of the intermolecular interactions, such as hydrogen bonding, which govern the packing in the solid state. This information is critical for understanding the material's bulk properties.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the two primary amine groups, which are nucleophilic and can undergo a variety of reactions.
Polymer Synthesis
The most significant application of this diamine is in the synthesis of high-performance polymers, particularly polyimides.[5] Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.
Polycondensation Reaction:
This compound undergoes polycondensation with various aromatic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to the corresponding polyimides.
Caption: Polyimide synthesis via polycondensation.
The flexibility of the ethane-1,2-diylbis(oxy) linker can improve the processability and solubility of the resulting polyimides compared to those derived from more rigid diamines.
Medicinal Chemistry
While the primary application of this compound is in materials science, the bis-aniline scaffold is of interest in medicinal chemistry. Aniline and its derivatives are found in a wide range of pharmaceuticals. The structural motif of two aromatic rings connected by a flexible linker is common in the design of molecules that can interact with biological targets such as enzymes and receptors. While direct applications in drug development for this specific molecule are not extensively documented, its analogs with different linkers are being explored. For instance, a similar compound, 4,4'-(Propane-1,3-diylbis(oxy))dianiline, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful new therapeutic modality.[6]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
GHS Hazard Statements:
-
May be harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or use a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a versatile and valuable chemical compound with significant applications in the field of polymer chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an ideal monomer for the synthesis of high-performance polyimides. While its direct role in drug development is less established, the structural motifs it contains hold promise for the design of novel bioactive molecules. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this important compound.
References
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry Supporting Information. Retrieved from [Link]
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ALFA CHEMICAL. (n.d.). CAS:6052-10-4 | this compound. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of 4,4′-(ethane-1,2-diylbis(oxy))dianiline (left) and 4,4′-(propane-1,2-diylbis(oxy))dianiline (right). Retrieved from [Link]
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SpectraBase. (n.d.). 4,4'-Methylene dianiline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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NIST. (n.d.). Benzenamine, 4,4'-(1,2-ethanediyl)bis-. NIST WebBook. Retrieved from [Link]
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UniVOOK. (n.d.). Purify this compound producer. Retrieved from [Link]
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PubChem. (n.d.). (Z)-4,4'-(Ethene-1,2-diyl)dianiline. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]
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SpectraBase. (n.d.). 4,4'-[Sulfonylbis(p-phenyleneoxy)]dianiline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of 1,1′‐(((ethane‐1,2‐diylbis(oxy))bis(4,1‐phenylene))bis(methylene))‐bispyridinium and ‐bisquinolinium bromide derivatives. Retrieved from [Link]
-
University of Manchester. (n.d.). CCDC 762395: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]
-
OSTI.GOV. (2024, October 15). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2'-[Oxybis(ethyleneoxy)]dianiline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a significant aromatic diamine monomer. The document details its molecular structure, physicochemical properties, and a step-by-step synthesis protocol. It further explores its characterization through spectroscopic methods and its primary application in the synthesis of high-performance polyimides. While its direct role in drug development is not prominent, the relevance of its structural motifs in medicinal chemistry is also discussed. This guide is intended to be a valuable resource for professionals in materials science and organic synthesis.
Introduction
This compound, also known by its synonym 1,2-bis(4-aminophenoxy)ethane, is an aromatic diamine that serves as a crucial building block in polymer chemistry. Its molecular structure, characterized by two aniline rings linked by a flexible ethane-1,2-diylbis(oxy) bridge, imparts a unique combination of rigidity and flexibility to the polymers derived from it. This makes it a valuable monomer in the production of high-performance materials, most notably polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1]
This guide offers a detailed exploration of this compound, from its fundamental molecular properties to its synthesis and primary applications, providing researchers and scientists with the necessary information for its effective utilization.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of this compound are foundational to its utility.
Molecular Structure
The molecule consists of two aminophenoxy moieties connected by an ethylene glycol diether linkage. This central flexible unit is a key feature that influences the properties of the resulting polymers.
Caption: 2D representation of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [2] |
| CAS Number | 6052-10-4 | [2] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |
| Molecular Weight | 244.29 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 177.0 to 181.0 °C | [3] |
| Solubility | Soluble in water, alcohol, and other organic solvents. | [4] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reduction of its dinitro precursor, 1,2-di(p-nitrophenyloxy)ethylene. The following protocol is a well-established method for this transformation.[1]
Experimental Procedure
Step 1: Reaction Setup
-
In a 250 ml two-neck round-bottom flask, place 1 g (3.28 mmol) of 1,2-di(p-nitrophenyloxy)ethylene.
-
Add 80 ml of ethanol to the flask.
-
Add 0.06 g of 5% palladium on carbon (Pd/C) as the catalyst.
-
Finally, add 10 ml of hydrazine monohydrate, which acts as the reducing agent.
Step 2: Reflux
-
Heat the reaction mixture to reflux.
-
Maintain the reflux for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the Pd/C catalyst.
-
The crude solid product is then recrystallized from ethanol.
-
This process yields the desired 1,2-bis(4-aminophenoxy)ethane (92.2% yield) with a melting point of 352 K (79 °C).[1] Note: The reported melting point in this specific synthesis is lower than the range provided by commercial suppliers, which may be due to different polymorphic forms or purity levels.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is crucial and is typically achieved through various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a polyimide synthesized from 1,2-bis(4-aminophenoxy)ethane, the following characteristic absorption bands are observed:
-
~3440 cm⁻¹: N-H stretching vibrations of the amine groups.[5]
-
~3100 cm⁻¹: Aromatic C-H stretching.[5]
-
Asymmetric stretching of C=O: located at 1774 cm⁻¹.[5]
-
Symmetric stretching of C=O: located at 1718 cm⁻¹ in imide groups.[5]
-
1375 cm⁻¹: Characteristic C-N stretching in the imide ring.[5]
-
736 cm⁻¹: Characteristic of C=O bending in imide groups.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the aniline rings. The protons of the ethylene bridge (-O-CH₂-CH₂-O-) would likely appear as a singlet in the range of 4.0-4.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the position of which can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to oxygen and nitrogen atoms being shifted downfield. The carbons of the ethylene bridge would appear in the aliphatic region, typically around 60-70 ppm.
Applications in Polymer Science
The primary and most significant application of this compound is as a diamine monomer in the synthesis of polyimides.
Polyimide Synthesis
Polyimides are synthesized through a two-step process. The first step involves the reaction of a diamine, such as this compound, with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized to the final polyimide through thermal or chemical means.
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An In-depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Synthesis, Characterization, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a key aromatic diamine, is a cornerstone in the synthesis of high-performance polymers. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, and a thorough characterization workflow. We delve into its primary applications as a monomer for advanced polyimides and as a superior curing agent for epoxy resins, elucidating the structure-property relationships that govern its performance. Furthermore, this document explores the burgeoning potential of this molecule in the realm of biomedical materials, offering insights for future research and development.
Chemical Identity and Physicochemical Properties
This compound, systematically named 4-[2-(4-aminophenoxy)ethoxy]aniline according to IUPAC nomenclature, is a symmetrical aromatic diamine.[1] Its structure, featuring two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) bridge, imparts a unique combination of rigidity and flexibility to the polymers derived from it.
| Property | Value | Source(s) |
| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [1] |
| Synonyms | 1,2-Bis(4-aminophenoxy)ethane, 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | [2] |
| CAS Number | 6052-10-4 | [2] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 177.0 to 181.0 °C | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through a two-step process involving an initial etherification followed by a reduction of the nitro groups. The following protocol is a robust and validated method for laboratory-scale synthesis.
Step 1: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane
The initial step involves a Williamson ether synthesis, where the sodium salt of 4-nitrophenol reacts with 1,2-dibromoethane.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add an equimolar amount of a base, for example, potassium carbonate, to generate the phenoxide in situ.
-
To this mixture, add 0.5 molar equivalents of 1,2-dibromoethane dropwise.
-
Heat the reaction mixture to a temperature of 100-120 °C and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Step 2: Reduction of 1,2-Bis(4-nitrophenoxy)ethane to this compound
The dinitro compound is then reduced to the corresponding diamine. A highly effective and clean method for this transformation is catalytic hydrogenation using hydrazine monohydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst.[3]
Experimental Protocol:
-
In a two-neck round-bottom flask, suspend 1,2-bis(4-nitrophenoxy)ethane in ethanol.[3]
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).[3]
-
To this suspension, add an excess of hydrazine monohydrate.[3]
-
Heat the mixture to reflux for 16 hours.[3] The reaction is typically vigorous at the beginning.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.[3]
-
The filtrate is concentrated under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from ethanol to yield a product with high purity.[3]
Experimental Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at reflux for a short period.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This method can yield the diamine with a purity of over 99%.
Caption: Synthesis and purification workflow for this compound.
Structural and Purity Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethane bridge. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethane bridge will appear as a singlet in the aliphatic region. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments: the aromatic carbons (with and without attached protons) and the aliphatic carbons of the ethane bridge.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include:
-
N-H stretching: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks appearing just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong absorption band in the 1200-1250 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 244.29 g/mol . The fragmentation pattern can further confirm the structure.
| Spectroscopic Data | Expected Chemical Shifts / Wavenumbers / m/z |
| ¹H NMR | Aromatic protons (~6.6-6.8 ppm), Ethane bridge protons (~4.0 ppm), Amine protons (broad singlet, variable) |
| ¹³C NMR | Aromatic carbons (~115-152 ppm), Aliphatic carbons (~67 ppm) |
| FTIR (cm⁻¹) | ~3300-3500 (N-H), ~3030 (aromatic C-H), ~2950 (aliphatic C-H), ~1600, 1500 (aromatic C=C), ~1240 (C-O), ~1300 (C-N) |
| Mass Spec (m/z) | 244 (M⁺) |
Applications in Advanced Materials
The unique chemical structure of this compound makes it a valuable monomer in the synthesis of high-performance polymers.
Polyimide Synthesis
A primary application of this diamine is in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The synthesis typically proceeds via a two-step method:
-
Poly(amic acid) formation: The diamine is reacted with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then thermally or chemically cyclodehydrated to form the final insoluble and intractable polyimide.
The flexible ethane-1,2-diylbis(oxy) linker in this compound can improve the processability of the resulting polyimides compared to those derived from more rigid diamines.[5]
Caption: Two-step synthesis of polyimides from this compound.
Epoxy Resin Curing Agent
Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical properties to the cured material.[6] this compound acts as a cross-linking agent by reacting with the epoxide groups of the epoxy resin through its amine functionalities. The resulting three-dimensional network exhibits enhanced thermal and mechanical performance compared to epoxy resins cured with aliphatic amines.
The selection of the aromatic diamine curing agent is critical in tailoring the final properties of the epoxy system, such as the glass transition temperature (Tg), which is a measure of the material's thermal stability.
Potential in Biomedical and Pharmaceutical Research
While the primary applications of this compound are in materials science, its chemical structure holds potential for exploration in biomedical and pharmaceutical research.
Biocompatible Polyimides and Medical Devices
Polyimides are increasingly being investigated for biomedical applications due to their excellent mechanical properties, biostability, and sterilizability.[1][7] The incorporation of flexible ether linkages, such as those present in this compound, can be a strategy to modulate the flexibility and processability of polyimides for applications in medical implants and devices.[5] Similarly, epoxy resins cured with specific diamines are used in the fabrication of medical devices, and biocompatible formulations are a key area of research.[8][9][10]
Precursor for Bioactive Molecules: Schiff Bases and Metal Complexes
The primary amine groups of this compound are reactive handles for the synthesis of more complex molecules with potential biological activity.
-
Schiff Bases: Condensation of the diamine with various aldehydes or ketones can yield Schiff bases.[11] Schiff bases are a class of compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13][14]
-
Metal Complexes: The diamine and its Schiff base derivatives can act as ligands to form coordination complexes with various metal ions.[3][15][16] These metal complexes can exhibit unique biological properties that are different from the free ligand, opening avenues for the design of novel therapeutic agents.[17][18][19]
Further research is warranted to explore the synthesis and biological evaluation of derivatives of this compound for potential applications in drug development.
Safety and Handling
This compound is suspected of causing genetic defects.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with well-established applications in the field of polymer chemistry. Its synthesis is straightforward, and its properties can be reliably characterized using standard analytical techniques. While its primary role lies in the creation of high-performance polyimides and epoxy resins, its potential as a scaffold for the synthesis of novel bioactive molecules presents an exciting frontier for future research at the interface of materials science and drug discovery.
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Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022, April 7). PMC - NIH. Retrieved January 7, 2026, from [Link]
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4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
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Polyimide as a biomedical material: advantages and applications. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
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Biomedical applications and synthesis of Schiff bases transition metal complexes derived from 4 to 4 oxydianiline | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Spectroscopic Data for 1,2-Bis(4-aminophenoxy)ethane: An In-depth Technical Guide
Introduction
1,2-Bis(4-aminophenoxy)ethane is a versatile aromatic diamine that serves as a crucial building block in the synthesis of advanced polymers, particularly high-performance polyimides.[1] The presence of flexible ether linkages in its backbone imparts desirable properties such as improved solubility and processability to the resulting polymers, without compromising their high thermal stability.[2] Given its significance in materials science and drug development, the unambiguous structural confirmation and purity assessment of 1,2-Bis(4-aminophenoxy)ethane are of paramount importance.
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Bis(4-aminophenoxy)ethane. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to verify the identity and purity of this compound. The guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section will detail the experimental protocol, present the expected data, and offer an expert interpretation of the spectral features.
Molecular Structure and Characterization Workflow
The structural integrity of 1,2-Bis(4-aminophenoxy)ethane is the foundation of its utility. The molecule consists of a central ethane bridge connected via ether linkages to two para-substituted aminophenoxy moieties.
Caption: Molecular structure of 1,2-Bis(4-aminophenoxy)ethane.
A systematic approach to the spectroscopic analysis is crucial for a comprehensive characterization. The following workflow outlines the logical progression of techniques employed to elucidate and confirm the molecular structure.
Caption: General workflow for the spectroscopic characterization of 1,2-Bis(4-aminophenoxy)ethane.
Infrared (IR) Spectroscopy
Theoretical Background
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule.
Experimental Protocol
The solid sample of 1,2-Bis(4-aminophenoxy)ethane is prepared for analysis using the KBr pellet method to obtain a high-quality spectrum.[4][5]
-
Sample Preparation: A small amount of finely ground 1,2-Bis(4-aminophenoxy)ethane (approximately 1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (approximately 100-200 mg).
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.
Data Presentation and Interpretation
The IR spectrum of 1,2-Bis(4-aminophenoxy)ethane exhibits characteristic absorption bands corresponding to its constituent functional groups. The expected wavenumbers and their assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3450-3300 | N-H stretch (amine) | Two distinct bands for symmetric and asymmetric stretching of the primary amine. |
| 3050-3000 | C-H stretch (aromatic) | Absorption from the C-H bonds on the benzene rings. |
| 2950-2850 | C-H stretch (aliphatic) | Stretching vibrations of the methylene (-CH₂-) groups in the ethane bridge. |
| 1620-1600 | N-H bend (amine) | Scissoring vibration of the primary amine. |
| 1510-1480 | C=C stretch (aromatic ring) | In-plane stretching of the carbon-carbon double bonds in the benzene rings. |
| 1240-1220 | C-O stretch (aryl ether) | Asymmetric stretching of the aryl-O-C bond. |
| 1180-1160 | C-N stretch (aromatic amine) | Stretching vibration of the carbon-nitrogen bond. |
| 830-810 | C-H bend (aromatic) | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |
The presence of sharp, distinct peaks in the N-H stretching region confirms the primary amine functional groups. The strong absorption band associated with the C-O stretching of the aryl ether is a key indicator of the ether linkages. The C-H out-of-plane bending in the fingerprint region is diagnostic of the para-substitution pattern on the benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[3] It provides information about the chemical environment of individual nuclei, specifically protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy
Theoretical Background
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of the protons. The chemical shift (δ) of a proton is influenced by its local electronic environment. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, providing valuable information about the proximity of different proton groups.
Experimental Protocol
-
Sample Preparation: Approximately 10-20 mg of 1,2-Bis(4-aminophenoxy)ethane is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube. DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons like those of the amine group.[6][7]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired on a 400 MHz or higher field instrument. The chemical shifts are referenced to the residual solvent peak (δ ≈ 2.50 ppm for DMSO-d₆).
Data Presentation and Interpretation
The ¹H NMR spectrum of 1,2-Bis(4-aminophenoxy)ethane is expected to show three distinct signals corresponding to the aromatic protons, the aliphatic ethane bridge protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | Doublet | 4H | Aromatic C-H (ortho to -O) |
| ~6.55 | Doublet | 4H | Aromatic C-H (ortho to -NH₂) |
| ~4.85 | Singlet | 4H | -NH₂ (amine) |
| ~4.10 | Singlet | 4H | -O-CH₂-CH₂-O- |
The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene rings, which often appears as two doublets. The protons ortho to the electron-donating amino group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the ether oxygen. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent. The four protons of the ethane bridge are chemically equivalent due to the symmetry of the molecule and will appear as a sharp singlet.
¹³C NMR Spectroscopy
Theoretical Background
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.
Experimental Protocol
-
Sample Preparation: A more concentrated solution of 1,2-Bis(4-aminophenoxy)ethane (50-100 mg) in DMSO-d₆ is prepared in an NMR tube.
-
Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. The chemical shifts are referenced to the solvent peak (δ ≈ 39.52 ppm for DMSO-d₆).[8]
Data Presentation and Interpretation
Due to the symmetry of the molecule, the ¹³C NMR spectrum of 1,2-Bis(4-aminophenoxy)ethane is expected to show four signals: two for the aromatic carbons and two for the aliphatic and amine-bearing carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Aromatic C-O |
| ~142.0 | Aromatic C-NH₂ |
| ~115.5 | Aromatic C-H (ortho to -O) |
| ~114.5 | Aromatic C-H (ortho to -NH₂) |
| ~67.0 | -O-CH₂-CH₂-O- |
The downfield chemical shifts of the aromatic carbons attached to the electronegative oxygen and nitrogen atoms are characteristic. The aliphatic carbons of the ethane bridge will appear in the typical range for ether-linked carbons.
Mass Spectrometry (MS)
Theoretical Background
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a predictable manner.
Experimental Protocol
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then ionized using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Data Presentation and Interpretation
The mass spectrum of 1,2-Bis(4-aminophenoxy)ethane will provide the definitive molecular weight of the compound.
| m/z Value | Assignment |
| 244 | [M]⁺ (Molecular Ion) |
| 136 | [H₂N-C₆H₄-O-CH₂-CH₂]⁺ or [H₂N-C₆H₄-O-CH₂]⁺ |
| 108 | [H₂N-C₆H₄-O]⁺ |
| 92 | [H₂N-C₆H₄]⁺ |
The most important peak in the spectrum is the molecular ion peak ([M]⁺) at m/z = 244, which corresponds to the molecular weight of 1,2-Bis(4-aminophenoxy)ethane (C₁₄H₁₆N₂O₂).[9] The fragmentation pattern will likely involve cleavage of the ether bonds and the ethane bridge, leading to characteristic fragment ions that further support the proposed structure.
Conclusion
The comprehensive spectroscopic analysis of 1,2-Bis(4-aminophenoxy)ethane, employing IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous identification of functional groups, the precise mapping of the molecular framework, and the definitive determination of the molecular weight. The data presented in this guide serves as a benchmark for researchers and professionals working with this important chemical intermediate, ensuring the quality and reliability of their materials and subsequent applications.
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Selected parts of 1 H NMR spectra of 1 in DMSO-d6 a) without NH4OH, and... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]
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13 C NMR Spectrum (1D, 300 MHz, DMSO-d6, simulated) (NP0043496). (n.d.). NP-MRD. Retrieved January 7, 2026, from [Link]
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13 C-NMR spectral (APT) data of the compounds (δC, as ppm, in DMSO-d6). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. (2023). MDPI. Retrieved January 7, 2026, from [Link]
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(a) FTIR spectrum of the molecule of neat powder in KBr pellet. (b)... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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A Comprehensive Technical Guide to the Thermal Properties of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS No. 6052-10-4). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The guide delves into the theoretical and practical aspects of its thermal properties, offering detailed experimental protocols for their determination. Furthermore, it explores the relationship between the molecular structure of this compound and its thermal behavior, providing a holistic understanding for its application in various scientific fields.
Introduction: Understanding the Significance of Thermal Properties
This compound is a diamine monomer crucial in the synthesis of high-performance polymers such as polyimides. Its robust chemical structure, characterized by two aniline moieties linked by an ethylene glycol diether bridge, imparts desirable thermal stability to the resulting polymers. The melting and boiling points of this compound are fundamental physical constants that dictate its state at various temperatures. Accurate knowledge of these properties is paramount for a multitude of applications, including:
-
Reaction Condition Optimization: Understanding the melting point is critical for designing efficient synthesis and polymerization processes, particularly for melt-phase reactions.
-
Purification and Characterization: The melting point is a primary indicator of purity for crystalline solids. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
-
Material Processing: For applications in polymer science, the thermal properties of the monomer influence the processing parameters of the resulting polymer, such as extrusion and molding temperatures.
-
Safety and Handling: Knowledge of the boiling point is essential for assessing the compound's volatility and for implementing appropriate safety measures to prevent inhalation of vapors, especially at elevated temperatures.
This guide will provide a detailed exploration of the melting and boiling points of this compound, equipping researchers with the necessary knowledge for its effective and safe utilization.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 6052-10-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | |
| Molecular Weight | 244.29 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [1][2][3] |
| Purity | >95.0% | [1][2] |
| Melting Point | 177.0 - 181.0 °C (Range) 178.5 - 178.9 °C (Specific) | [1][4][2][3] |
| Boiling Point | 477.2 ± 30.0 °C at 760 mmHg | [5] |
The Science Behind Melting and Boiling Points: A Theoretical Framework
The melting and boiling points of a substance are dictated by the strength of the intermolecular forces holding its molecules together.[6][7] In the solid state, molecules are arranged in a fixed, ordered lattice, and their kinetic energy is primarily vibrational. As the temperature increases, the molecules vibrate more vigorously. At the melting point , the molecules gain sufficient energy to overcome the forces holding them in the rigid lattice, transitioning into the liquid phase where they can move past one another.[8][9]
A further increase in temperature enhances the kinetic energy of the molecules in the liquid phase. The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure, at which point the substance undergoes a phase transition to a gas.[2][8]
For this compound, several structural features contribute to its relatively high melting and boiling points:
-
Hydrogen Bonding: The presence of two primary amine (-NH₂) groups allows for intermolecular hydrogen bonding, a strong type of dipole-dipole interaction.
-
Dipole-Dipole Interactions: The ether linkages (-O-) and the overall asymmetry of the molecule create permanent dipoles, leading to attractive forces between molecules.
-
Van der Waals Forces: As a moderately large molecule, London dispersion forces, a type of van der Waals force, are also significant.
-
Aromatic Stacking: The two phenyl rings can participate in π-π stacking interactions, further stabilizing the solid-state structure.
-
Molecular Symmetry: The relatively symmetrical structure of the molecule allows for efficient packing in the crystal lattice, which generally leads to a higher melting point.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points requires precise experimental techniques. This section outlines the standard methodologies suitable for this compound.
Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[10]
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting range (typically 0.5-1 °C), while an impure substance will exhibit a depressed and broader melting range.
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup).
-
Heating:
-
For a rapid, approximate determination, heat the sample at a rate of 10-20 °C per minute.
-
For an accurate determination, repeat the measurement with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Logical Workflow for Melting Point Determination:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to the high boiling point of this compound, specialized equipment is necessary, and caution must be exercised to prevent thermal decomposition. The distillation method is suitable for determining the boiling point of larger quantities, while the Thiele tube method is appropriate for smaller amounts.[5][11]
Principle: A liquid boils when its vapor pressure equals the external pressure. The temperature at which this occurs is the boiling point.[5][12]
Experimental Protocol (Thiele Tube Method):
-
Sample Preparation: Place a small amount (a few milliliters) of molten this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
Heating: Gently and uniformly heat the side arm of the Thiele tube.
-
Observation and Recording: Observe a steady stream of bubbles emerging from the inverted capillary tube. Stop heating and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record the atmospheric pressure.
Logical Workflow for Boiling Point Determination:
Caption: Workflow for Boiling Point Determination.
Thermal Stability and Decomposition
Aromatic diamines, in general, exhibit good thermal stability.[1] However, at very high temperatures, decomposition can occur. For this compound, the reported boiling point of approximately 477 °C should be approached with caution, as thermal degradation may begin before this temperature is reached. Techniques such as Thermogravimetric Analysis (TGA) can be employed to precisely determine the onset of decomposition and the thermal stability profile of the compound.
Safety and Handling Precautions
As a responsible scientist, adherence to safety protocols is non-negotiable. For this compound, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors, especially when heating.
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The melting and boiling points of this compound are critical parameters that provide insight into its purity, stability, and suitability for various applications. This technical guide has provided a thorough examination of these properties, from their theoretical underpinnings to practical experimental determination. By understanding the principles and methodologies outlined herein, researchers and professionals can confidently and safely utilize this important chemical compound in their scientific endeavors.
References
- UniVOOK Chemical. (n.d.). Purify this compound producer.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. TCI Chemicals.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. TCI EUROPE N.V.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. TCI AMERICA.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. TCI Chemicals.
- Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points.
- LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
- Purdue University. (n.d.). Melting Point, Freezing Point, Boiling Point.
- University of Alberta. (n.d.). Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
- Wikipedia. (2023, November 28). Melting point.
- Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION.
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An In-depth Technical Guide to the Solubility of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline in Organic Solvents
Introduction
4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a key diamine monomer, is instrumental in the synthesis of high-performance polyimides and other advanced polymers. Its solubility in organic solvents is a critical parameter that dictates its utility in various stages of research, development, and manufacturing, from polymerization reactions to purification and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its physicochemical properties, predicted solubility in common organic solvents, and detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of polymer chemistry and drug development.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on its general solubility, the behavior of structurally similar aromatic amines, and established scientific principles to provide a robust predictive framework.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. The structure of this compound, with its two primary amine groups, two ether linkages, and aromatic rings, imparts a unique combination of polarity and hydrogen bonding capabilities.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₂ | |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Colorless to light yellow solid/powder | |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| LogP (predicted) | 2.4 | [1] |
The presence of amine and ether groups allows for hydrogen bonding with protic solvents, while the aromatic rings contribute to van der Waals interactions. The predicted LogP value of 2.4 suggests a moderate lipophilicity.
Predicted Solubility Profile in Organic Solvents
A general statement from a commercial supplier suggests that this compound is soluble in water, alcohol, and other organic solvents. However, for practical applications, a more nuanced understanding is required.
To predict the solubility of this compound, we can draw parallels with the structurally similar compound 4,4'-oxydianiline (ODA). A study on the solubility of ODA in various organic solvents provides valuable insights.[2] ODA exhibits good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[2] Given the structural similarities, it is highly probable that this compound will exhibit a similar solubility pattern. The flexible ethane-1,2-diylbis(oxy) linker in the target molecule, compared to the single ether linkage in ODA, may slightly enhance its solubility in some organic solvents due to increased conformational freedom.
Predicted Solubility Ranking:
-
High Solubility: Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO). These solvents are excellent for dissolving aromatic diamines used in polyimide synthesis.
-
Moderate Solubility: Alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone). The ability to form hydrogen bonds with the amine and ether groups will facilitate dissolution.
-
Low to Insoluble: Nonpolar solvents such as hexane, toluene, and diethyl ether. The overall polarity of the molecule is too high for significant miscibility with these solvents.
It is important to note that for a related compound, 4,4'-oxydianiline, the solubility in organic solvents can be limited, reflecting a hydrophilic character.[3] This suggests that while soluble in polar organic solvents, its solubility might not be unlimited, and experimental verification is crucial.
Experimental Determination of Solubility
For precise applications, experimental determination of solubility is indispensable. The following protocols, based on established methodologies, provide a framework for quantifying the solubility of this compound.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved compound in the aliquot can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
This method is considered the "gold standard" for determining thermodynamic solubility.
Protocol 2: Gravimetric Method
This is a straightforward method for determining solubility, particularly in solvents where a saturated solution can be readily prepared and the solvent can be easily evaporated.
Methodology:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature by stirring an excess of the solid in the solvent until equilibrium is reached.
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Weighing: Accurately weigh a known volume of the clear filtrate into a pre-weighed container.
-
Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound) until a constant weight of the residue is obtained.
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.
This method was successfully used to determine the solubility of 4,4'-oxydianiline in various organic solvents.[2]
Factors Influencing Solubility
The dissolution of this compound is a complex process governed by several interrelated factors. Understanding these factors is crucial for solvent selection and process optimization.
Sources
An In-Depth Technical Guide to the Crystal Structure of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
This guide provides a comprehensive technical overview of the crystal structure of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a molecule of significant interest in polymer and materials science. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the solid-state conformation and intermolecular interactions of this compound.
Introduction: The Significance of this compound
This compound, also known as 1,2-bis(4-aminophenoxy)ethane, is a versatile aromatic diamine. Its molecular architecture, featuring two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) bridge, makes it a valuable monomer in the synthesis of high-performance polymers such as polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in the aerospace, electronics, and automotive industries.
The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of the macroscopic properties of a material. For this compound, understanding its crystal structure provides invaluable insights into its packing efficiency, intermolecular forces, and conformational preferences. This knowledge is crucial for predicting and controlling the properties of the resulting polymers and for the rational design of new materials with tailored functionalities. This guide will delve into the experimental determination and detailed analysis of the crystal structure of this important compound.
Experimental Determination of the Crystal Structure
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing the positions of individual atoms with high resolution. The overall workflow is a multi-step process that demands meticulous execution and careful data analysis.
Methodological & Application
Application and Synthesis Protocols for High-Performance Polyimides Utilizing 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Abstract
This technical guide provides a comprehensive overview of the application and synthesis of high-performance polyimides derived from the diamine monomer 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, also known as 1,2-bis(4-aminophenoxy)ethane (BADO). The incorporation of BADO's flexible ethane-1,2-diylbis(oxy) linkage into the polyimide backbone imparts significant improvements in solubility and processability without compromising the desirable thermal and mechanical properties characteristic of this polymer class. This document details the scientific rationale for utilizing BADO, provides step-by-step synthesis protocols, presents key performance data, and outlines characterization methodologies for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Strategic Advantage of Flexibility in Polyimide Design
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical strength, and excellent chemical resistance.[1] However, the inherent rigidity of their backbones often leads to poor solubility and high processing temperatures, limiting their application in certain advanced fields. The strategic incorporation of flexible linkages within the polymer chain is a proven method to enhance processability.
This compound (BADO) is a diamine monomer that introduces a flexible diether linkage into the polyimide backbone. This structural modification disrupts the chain packing and reduces interchain interactions, leading to improved solubility in organic solvents and a lower glass transition temperature (Tg) compared to polyimides synthesized from more rigid diamines.[2] This enhanced processability makes BADO-based polyimides particularly suitable for applications requiring solution casting or spin coating, such as in the fabrication of flexible electronic substrates, high-temperature adhesives, and advanced composite materials.
Chemical Principles and Synthesis Pathway
The synthesis of polyimides from BADO and an aromatic dianhydride, such as Pyromellitic dianhydride (PMDA) or 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), typically follows a two-step polycondensation reaction.[3]
Step 1: Poly(amic acid) Formation
The first step involves the nucleophilic acyl substitution reaction between the amine groups of BADO and the anhydride groups of the dianhydride. This reaction is carried out in a polar aprotic solvent at ambient or low temperatures to form a soluble poly(amic acid) precursor. The choice of solvent is critical to maintain the solubility of the growing polymer chain.
Step 2: Imidization
The second step is the conversion of the poly(amic acid) to the final polyimide through the elimination of water. This cyclodehydration, or imidization, can be achieved either by thermal treatment at elevated temperatures or by chemical methods using dehydrating agents at lower temperatures.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the completion of the imidization process, the FT-IR spectrum of the polyimide film should be recorded. The disappearance of the characteristic amic acid bands and the appearance of strong imide absorption bands at approximately 1774 cm⁻¹ (asymmetrical C=O stretching), 1719 cm⁻¹ (symmetrical C=O stretching), and 1376 cm⁻¹ (C-N stretching) indicate successful imidization. [4]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimide. The 5% weight loss temperature (Td5) is a key parameter obtained from the TGA curve.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide, which provides insight into the polymer's flexibility and processing window.
-
Mechanical Testing: The mechanical properties of the polyimide films, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine.
-
Dielectric Analysis: The dielectric constant and dielectric loss factor of the polyimide films are measured over a range of frequencies to assess their electrical insulation properties.
Expected Properties of BADO-Based Polyimides
The incorporation of the flexible BADO monomer results in polyimides with a unique combination of properties. The following table summarizes typical property values for polyimides derived from BADO and common dianhydrides.
| Property | Dianhydride | Value | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | PMDA | ~302 °C | [4] |
| BPDA | ~290 °C | [4] | |
| 5% Weight Loss Temp. (Td5) | BPDA | >500 °C | [5] |
| Mechanical Properties | |||
| Tensile Strength | PMDA | ~114 MPa | [4] |
| BPDA | ~110 MPa | [4] | |
| Young's Modulus | PMDA | ~3.42 GPa | [4] |
| BPDA | ~3.23 GPa | [4] | |
| Elongation at Break | PMDA | ~2.8% | [4] |
| BPDA | ~3.8% | [4] | |
| Dielectric Properties | |||
| Dielectric Constant (1 kHz) | PMDA | >3.5 | [4] |
| BPDA | <3.5 | [4] | |
| Dielectric Loss (1 kHz) | PMDA | >0.003 | [4] |
| BPDA | <0.003 | [4] |
Note: The properties of polyimides are highly dependent on the specific synthesis conditions and the dianhydride used. The values in this table are representative and may vary.
Conclusion
The use of this compound in polyimide synthesis offers a valuable strategy for developing high-performance polymers with enhanced processability. The flexible ether linkages in BADO lead to improved solubility, allowing for the fabrication of high-quality films and coatings via solution-based techniques. These polyimides retain excellent thermal stability and mechanical properties, making them suitable for a wide range of applications in the electronics, aerospace, and biomedical fields. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of BADO-based polyimides in their respective areas of research and development.
References
Sources
Application Notes and Protocols for High-Performance Polymers Derived from 1,2-Bis(4-aminophenoxy)ethane
Introduction: Engineering Flexibility into High-Performance Polymers
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications, from aerospace engineering to microelectronics.[2] However, the inherent rigidity of their backbones often leads to poor solubility and high processing temperatures, limiting their widespread application. A key strategy to overcome these processing challenges is the incorporation of flexible linkages into the polymer backbone.
This technical guide focuses on the use of 1,2-bis(4-aminophenoxy)ethane , a versatile diamine monomer, to impart flexibility and enhance the processability of high-performance polymers without significantly compromising their desirable thermal and mechanical properties. The ether linkages in its structure introduce kinks in the polymer chain, disrupting the chain packing and improving solubility. This guide provides a comprehensive overview of its properties, detailed protocols for the synthesis of polyimides derived from it, and a discussion of the structure-property relationships that govern their performance. For researchers, scientists, and drug development professionals, this document serves as a practical resource for the design and synthesis of advanced polymer systems.
The Monomer: 1,2-Bis(4-aminophenoxy)ethane
1,2-Bis(4-aminophenoxy)ethane is an aromatic diamine with the chemical formula C₁₄H₁₆N₂O₂. Its structure consists of two aminophenoxy groups linked by a flexible ethylene glycol diether core. This flexible core is the key to its utility in modifying the properties of high-performance polymers.
Key Properties and Advantages:
-
Flexibility: The central O-C-C-O bridge can adopt a gauche conformation, which introduces flexibility into the polymer chain.
-
Enhanced Solubility: The disruption of chain packing caused by the flexible ether linkages leads to improved solubility of the resulting polyimides in common organic solvents.[3]
-
Good Thermal Stability: Despite the presence of flexible linkages, polyimides derived from 1,2-bis(4-aminophenoxy)ethane exhibit excellent thermal stability.
-
Versatility: It can be polymerized with a wide range of aromatic dianhydrides to tailor the properties of the final polymer.
Synthesis of 1,2-Bis(4-aminophenoxy)ethane: A Self-Validating Protocol
A reliable synthesis of the monomer is crucial for obtaining high-purity polymers. The following protocol describes a common and effective method for the preparation of 1,2-bis(4-aminophenoxy)ethane.
Protocol 1: Synthesis of 1,2-Bis(4-aminophenoxy)ethane
Objective: To synthesize high-purity 1,2-bis(4-aminophenoxy)ethane from 1,2-di(p-nitrophenyloxy)ethane.
Materials:
-
1,2-di(p-nitrophenyloxy)ethane
-
Hydrazine monohydrate
-
5% Palladium on carbon (Pd/C)
-
Ethanol
Equipment:
-
250 ml two-neck round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 ml two-neck round-bottom flask, charge 1 g of 1,2-di(p-nitrophenyloxy)ethane (3.28 mmoles), 10 ml of hydrazine monohydrate, 80 ml of ethanol, and 0.06 g of 5% palladium on carbon (Pd/C).
-
Reflux: Heat the mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.
-
Purification: Recrystallize the crude solid from ethanol to yield the purified diamine. A yield of approximately 92.2% can be expected.
Causality and Self-Validation:
-
Choice of Reducing Agent: Hydrazine monohydrate in the presence of a Pd/C catalyst is a highly effective and clean method for the reduction of nitro groups to amines. The reaction byproducts are nitrogen gas and water, which are easily removed.
-
Solvent: Ethanol is a good solvent for the reactants and the product at elevated temperatures, and it is also a suitable solvent for recrystallization.
-
Catalyst: 5% Pd/C is a standard catalyst for catalytic transfer hydrogenation. Its heterogeneous nature allows for easy removal by filtration.
-
Self-Validation: The purity of the final product can be confirmed by its melting point (approximately 179 °C) and spectroscopic methods such as NMR and FTIR.[4] A sharp melting point indicates high purity.
Polymerization: The Two-Step Polyimide Synthesis
The most common method for synthesizing polyimides is a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide in the second step through a process called imidization.[5]
Step 1: Synthesis of Poly(amic acid)
Mechanism: The formation of poly(amic acid) proceeds via a nucleophilic substitution reaction. The amino group of the diamine attacks the carbonyl carbon of the dianhydride, leading to the opening of the anhydride ring and the formation of an amic acid linkage.[5] This reaction is typically carried out in a polar aprotic solvent at ambient temperatures.[5]
Protocol 2: Synthesis of a Poly(amic acid) from 1,2-Bis(4-aminophenoxy)ethane and a Dianhydride
Objective: To synthesize a high-molecular-weight poly(amic acid) solution.
Materials:
-
1,2-Bis(4-aminophenoxy)ethane
-
Aromatic dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride, BPDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas
Equipment:
-
Three-neck flask equipped with a mechanical stirrer and a nitrogen inlet
-
Syringe or dropping funnel
Procedure:
-
Dissolution of Diamine: In a dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of 1,2-bis(4-aminophenoxy)ethane in the chosen polar aprotic solvent (e.g., DMAc) to achieve a desired solids content (typically 10-20% w/v). Stir until the diamine is completely dissolved.
-
Addition of Dianhydride: Slowly add an equimolar amount of the aromatic dianhydride (e.g., BPDA) to the stirred diamine solution at room temperature. The dianhydride should be added in portions to control the exothermic reaction and prevent gelation.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 8-24 hours. The viscosity of the solution will increase as the polymerization progresses, indicating the formation of a high-molecular-weight poly(amic acid).
Causality and Self-Validation:
-
Solvent Choice: Polar aprotic solvents like DMAc and NMP are used because they can dissolve both the monomers and the resulting poly(amic acid).[5] They also do not interfere with the polymerization reaction. The choice of solvent can affect the degree of crosslinking and the final properties of the polymer.[6]
-
Stoichiometry: An equimolar ratio of diamine and dianhydride is crucial for achieving a high molecular weight. An excess of either monomer will limit the chain growth.
-
Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the reaction of the amine groups with atmospheric moisture and carbon dioxide.
-
Self-Validation: The formation of the poly(amic acid) can be confirmed by the significant increase in the viscosity of the solution. The molecular weight can be characterized by techniques such as gel permeation chromatography (GPC). The chemical structure can be verified by FTIR spectroscopy, which will show characteristic amide and carboxylic acid peaks.
Step 2: Imidization - Conversion to Polyimide
Imidization is the process of converting the poly(amic acid) to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment or by chemical methods.
Mechanism: In thermal imidization, the poly(amic acid) is heated to high temperatures (typically 200-300°C), which promotes the cyclization of the amic acid groups to form imide rings with the elimination of water.[7]
Protocol 3: Thermal Imidization of Poly(amic acid) Film
Objective: To prepare a flexible and tough polyimide film.
Procedure:
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Solvent Removal: Place the cast film in a vacuum oven and dry at a relatively low temperature (e.g., 80°C) for several hours to remove the bulk of the solvent.
-
Thermal Curing: Subject the film to a stepwise heating program in a vacuum or inert atmosphere oven. A typical heating schedule is:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Cooling: After the final heating step, allow the film to cool slowly to room temperature. The resulting polyimide film can then be carefully peeled off the glass plate.
Causality and Self-Validation:
-
Stepwise Heating: A gradual heating process is essential to ensure the complete removal of the solvent and the water generated during imidization without the formation of voids or defects in the film.[7]
-
Final Temperature: The final curing temperature should be above the glass transition temperature (Tg) of the polyimide to ensure maximum imidization and chain mobility for stress relaxation.
-
Self-Validation: The completion of imidization can be monitored by FTIR spectroscopy. The disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) confirm the conversion. The thermal properties of the resulting film, such as Tg and decomposition temperature, can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
Mechanism: Chemical imidization is carried out at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine).[5] The catalyst activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amide nitrogen, leading to cyclization.
Protocol 4: Chemical Imidization of Poly(amic acid)
Objective: To obtain polyimide powder.
Procedure:
-
Reagent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst).
-
Reaction: Stir the mixture at room temperature for several hours.
-
Precipitation: The polyimide will precipitate out of the solution as it is formed.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with a non-solvent like ethanol to remove residual reagents and solvent, and then dry it in a vacuum oven.
Causality and Self-Validation:
-
Dehydrating Agent and Catalyst: The combination of acetic anhydride and a tertiary amine is a classic system for chemical imidization. The amine acts as a catalyst to promote the cyclization reaction at room temperature.[5]
-
Application: This method is particularly useful for preparing polyimide molding powders.
-
Self-Validation: Similar to thermal imidization, the completion of the reaction can be confirmed by FTIR spectroscopy. The properties of the resulting powder can be characterized by DSC and TGA.
Structure-Property Relationships and Performance Data
The properties of polyimides derived from 1,2-bis(4-aminophenoxy)ethane can be tailored by the choice of the dianhydride comonomer. The introduction of the flexible ether linkage generally leads to polymers with lower glass transition temperatures and improved solubility compared to their rigid counterparts, while maintaining high thermal stability.
Table 1: Thermal and Mechanical Properties of Polyimides Derived from 1,2-Bis(4-aminophenoxy)ethane and Various Dianhydrides
| Dianhydride Partner | Polymer Code | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C, N₂) | Tensile Strength (MPa) | Elongation at Break (%) |
| 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) | PI-1 | 255 - 295 | 543 - 563 | 105 - 124 | 7 - 22 |
| 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA) | PI-2 | 276 | >500 | 114.19 | 3.58 |
| 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | PI-3 | 255 - 295 | 543 - 563 | 105 - 124 | 7 - 22 |
| Pyromellitic Dianhydride (PMDA) | PI-4 | >302 | >500 | - | - |
Note: The data presented is a compilation from various sources and may vary depending on the specific synthesis and processing conditions.[8][9]
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis process for polyimides.
Caption: Workflow for the two-step synthesis of polyimides.
Applications in Advanced Fields
The enhanced processability and excellent properties of polyimides derived from 1,2-bis(4-aminophenoxy)ethane make them suitable for a variety of high-performance applications.
Microelectronics and Aerospace
In the microelectronics industry, these polyimides can be used as dielectric layers, flexible substrates for printed circuits, and protective coatings due to their thermal stability and good electrical insulation properties.[10] In aerospace applications, their lightweight nature, combined with their mechanical strength and resistance to harsh environments, makes them ideal for use in composites, adhesives, and insulating materials.[10]
Drug Development and Medical Devices
The biocompatibility of certain polyimides has opened up opportunities for their use in the medical field.[11][12] The flexibility imparted by monomers like 1,2-bis(4-aminophenoxy)ethane is particularly advantageous for applications such as:
-
Flexible Medical Tubing and Catheters: The kink resistance and flexibility of these polymers improve the performance and patient comfort of medical tubing and catheters.[13][14][15]
-
Implantable Devices: Their biocompatibility and biostability make them suitable for use in implantable electronic devices and sensors.[14][16]
-
Drug Delivery Systems: Porous polyimide structures can be designed for the controlled release of drugs.[17][18]
Conclusion
1,2-Bis(4-aminophenoxy)ethane is a key monomer for the synthesis of high-performance polymers with an advantageous balance of properties. The incorporation of its flexible ether linkage into the polymer backbone significantly enhances solubility and processability, making otherwise intractable materials more accessible for a wider range of applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of these versatile polymers in their respective fields, from advanced electronics to innovative medical devices. The ability to tune the properties of these polymers through the judicious selection of comonomers offers exciting possibilities for the future of materials science.
References
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How Polyimide Boosts Aerospace and Electronics? (n.d.). UVTECO. Retrieved January 7, 2026, from [Link]
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Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2015). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Polyimide as a biomedical material: advantages and applications. (2024). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Polyimide Tubing. (n.d.). MicroLumen Medical Tubing. Retrieved January 7, 2026, from [Link]
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The Premier Material for Medical Devices: An Overview of Polyimide Plastic. (2023). Beeplastic. Retrieved January 7, 2026, from [Link]
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Top 3 Types of Polyimide Tubing for Medical Devices. (n.d.). Putnam Plastics. Retrieved January 7, 2026, from [Link]
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Emerging Applications of Polyimide FPCs in Biomedical Engineering. (n.d.). Best FPC. Retrieved January 7, 2026, from [Link]
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Biocompatibility of Polyimides: A Mini-Review. (2019). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved January 7, 2026, from [Link]
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Thermal imidization of poly(amic acid). (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]
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Polyimides as biomaterials: preliminary biocompatibility testing. (1993). PubMed. Retrieved January 7, 2026, from [Link]
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Polyimide Synthesis Explained: Shaping Modern Electronics. (2024). AZoM. Retrieved January 7, 2026, from [Link]
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Acid‐catalyzed reactions in polyimide synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films. (2020). MDPI. Retrieved January 7, 2026, from [Link]
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Polyimide as a biomedical material: advantages and applications. (2024). PubMed. Retrieved January 7, 2026, from [Link]
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(PDF) Comparative study of polyimides containing different flexible linkages. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Biocompatibility of Polyimides: A Mini-Review. (2019). PubMed. Retrieved January 7, 2026, from [Link]
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Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4‘–Diaminodiphenyl Ether. (2020). MDPI. Retrieved January 7, 2026, from [Link]
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Effect of solvent on crosslinking of a polyimide membrane using the liquid-phase crosslinking process for CO2/CH4 separation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Bio-based Solvents for Polyimide Synthesis in Space Applications. (2024). Plastics Engineering. Retrieved January 7, 2026, from [Link]
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Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Molecular dynamics study on the mechanism of poly(amic acid) chemical structure on thermal imidization process and polyimide architecture. (2023). R Discovery. Retrieved January 7, 2026, from [Link]
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Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Quantum chemical calculation of imidization mechanism of polyamic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. (2021). ACS Publications. Retrieved January 7, 2026, from [Link]
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COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. (n.d.). Revue Roumaine de Chimie. Retrieved January 7, 2026, from [Link]
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1,2-Bis(4-aminophenoxy)ethane. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Bis(4-aminophenoxy)ethane. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 7, 2026, from [Link]
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Special Issue : Polymeric Materials in Drug Delivery Systems. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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1,2-Bis(4-Nitrophenoxy)Ethane: Best Polyimide Powerhouse. (2024). UniVOOK. Retrieved January 7, 2026, from [Link]
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Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. (2020). RSC Publishing. Retrieved January 7, 2026, from [Link]
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polymerization of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline with dianhydrides.
Application Note & Protocol Guide
Topic: High-Performance Polyimide Synthesis via Polymerization of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline with Dianhydrides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Advanced Polyimides with Flexible Diamines
Polyimides are a premier class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and superior chemical resistance.[1][2][3] These characteristics make them indispensable in demanding fields such as aerospace, microelectronics, and advanced coatings.[2][4][5] The properties of a polyimide are not monolithic; they are intricately defined by the chemical structures of their monomeric precursors: a diamine and a dianhydride.
This guide focuses on the polymerization of a specific diamine, This compound , hereafter referred to as ETHA dianiline. The defining feature of ETHA dianiline is the flexible diether linkage (–O–CH₂–CH₂–O–) separating its two aniline moieties.[6] This flexibility is a critical design element. Unlike fully aromatic, rigid diamines that often yield intractable and difficult-to-process polyimides, the inclusion of the ETHA dianiline's flexible segment can enhance the solubility and melt-processability of the resulting polymer. This is achieved without a drastic compromise in thermal stability, offering a strategic balance between performance and processability.
The synthesis follows a well-established two-step methodology.[1][7] First, the diamine and a selected dianhydride undergo a polyaddition reaction at ambient temperature in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. Second, this PAA intermediate is converted into the final, stable polyimide through a cyclodehydration reaction, a process known as imidization, which can be induced either thermally or chemically.[1][8] The choice of dianhydride in this process is a key variable that allows for the fine-tuning of the final polymer's properties, from its glass transition temperature to its tensile strength.[1][9]
Part 1: The Chemistry of Polyimide Formation
Reaction Mechanism: A Two-Step Narrative
The polymerization is a sequential process designed for maximum molecular weight development and structural control.
Step 1: Poly(amic acid) Formation The synthesis begins with the nucleophilic acyl substitution of the highly reactive dianhydride by the diamine. The lone pair of electrons on the nitrogen atom of the diamine's amino group attacks one of the electrophilic carbonyl carbons of the dianhydride.[1] This leads to the opening of the anhydride ring and the formation of an amide linkage and a carboxylic acid group—the repeating unit of the poly(amic acid).
-
Causality: This reaction is conducted at or below room temperature in a dipolar aprotic solvent (e.g., NMP, DMAc). The low temperature is crucial to prevent the premature and uncontrolled imidization of the PAA. The solvent serves not only to dissolve the monomers but also to stabilize the PAA intermediate in solution, allowing for the formation of a high-molecular-weight polymer, which is observable by a significant increase in the solution's viscosity.[1][8]
Step 2: Imidization (Cyclodehydration) The PAA is a stable but intermediate polymer. The final, robust polyimide is formed by eliminating water from the amic acid group to form the five-membered imide ring. This can be achieved via two primary routes:
-
Thermal Imidization: The PAA solution is cast into a film or shape and subjected to a carefully controlled, stepwise heating program.[7][10] This process drives off the solvent at lower temperatures before initiating cyclodehydration at higher temperatures (typically >150°C).[1][10] A gradual increase in temperature is critical to prevent the rapid evolution of water vapor, which can create voids or cracks in the final polyimide film.[10]
-
Chemical Imidization: This method is performed at lower temperatures by introducing a chemical dehydrating agent, most commonly acetic anhydride, and a base catalyst, such as pyridine or triethylamine, directly into the PAA solution.[1][10][11] The mechanism involves the formation of a mixed anhydride intermediate that is more susceptible to nucleophilic attack by the amide nitrogen, facilitating ring closure.[1][11] The resulting polyimide often precipitates from the solution and must be collected, washed, and dried.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step polymerization process from monomers to the final polyimide.
Caption: Workflow for the two-step synthesis of polyimides.
Part 2: Materials, Protocols, and Characterization
Materials and Reagents
| Component | Function / Role | Supplier Examples |
| Diamine | ||
| This compound | Monomer | Sigma-Aldrich, TCI |
| Dianhydrides | Monomer (Structure-defining) | |
| Pyromellitic dianhydride (PMDA) | Rigid, high thermal stability | Sigma-Aldrich, TCI |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | Rigid, excellent mechanical properties | Sigma-Aldrich, TCI |
| 4,4'-Oxydiphthalic anhydride (ODPA) | Flexible ether linkage, improved solubility | Sigma-Aldrich, TCI |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Bulky -CF₃ groups, high solubility & optical transparency | Sigma-Aldrich, TCI |
| Solvents | Reaction Medium | |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | High-boiling polar aprotic solvent | Sigma-Aldrich, Acros Organics |
| N,N-Dimethylacetamide (DMAc), anhydrous | High-boiling polar aprotic solvent | Sigma-Aldrich, Acros Organics |
| Chemical Imidization Reagents | ||
| Acetic Anhydride (Ac₂O) | Dehydrating agent | Sigma-Aldrich, Fisher Scientific |
| Pyridine or Triethylamine (TEA) | Base catalyst | Sigma-Aldrich, Fisher Scientific |
Note: The purity of monomers and the dryness of the solvents are paramount for achieving high molecular weight. Dianhydrides are particularly sensitive to moisture and should be dried in a vacuum oven before use.[7]
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of a PAA solution using ETHA dianiline and BPDA as representative monomers.
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a stirring shaft and paddle
-
Nitrogen gas inlet and outlet (bubbler)
-
Addition funnel or powder funnel
-
Syringes and needles
Procedure:
-
Drying: Dry the three-neck flask and stirrer in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen. Dry the required amount of BPDA in a vacuum oven at 160°C for 6 hours just before use.
-
Diamine Dissolution: Place a magnetic stir bar in the flask and add this compound (e.g., 10 mmol). Seal the flask and purge with dry nitrogen for 15 minutes.
-
Solvent Addition: Using a syringe, add anhydrous NMP to the flask to achieve a final solids concentration of 15-20% (w/w). Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.
-
Dianhydride Addition: Weigh the dried BPDA (e.g., 10 mmol for a 1:1 stoichiometric ratio) in a dry container. Add the BPDA powder to the stirred diamine solution in several small portions over 30 minutes. An equimolar ratio is critical for high molecular weight.[7] A slight excess of dianhydride (e.g., 1.02:1) can sometimes be used to ensure complete reaction of the diamine.[8]
-
Polymerization: Rinse the container with a small amount of NMP to ensure all dianhydride is transferred. Allow the reaction to proceed at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Confirmation: The reaction progress is monitored by the significant increase in solution viscosity. A successful polymerization will result in a viscous, honey-like PAA solution. The solution can be stored in a refrigerator under nitrogen for later use.
Protocol 2: Thermal Imidization via Film Casting
Procedure:
-
Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-500 µm).[7]
-
Pre-Drying: Place the glass plate in a dust-free, low-humidity chamber at room temperature for 1-2 hours to allow the film to level.
-
Thermal Curing: Transfer the plate to a programmable vacuum or forced-air oven. Execute a multi-stage heating program under a nitrogen atmosphere:
-
Stage 1 (Solvent Removal): Heat to 100°C and hold for 1 hour.[1]
-
Stage 2 (Imidization Start): Ramp the temperature to 200°C and hold for 1 hour.[1][8]
-
Stage 3 (Imidization Completion): Ramp to 300-350°C (depending on the polymer's stability) and hold for 1-2 hours.[8][10]
-
Cooling: Slowly cool the oven to room temperature over several hours to minimize thermal stress in the film.
-
-
Film Removal: Once cooled, the tough, flexible polyimide film can be carefully peeled from the glass substrate, sometimes after briefly immersing the plate in warm water.
Protocol 3: Chemical Imidization and Powder Isolation
Procedure:
-
Setup: Place the flask containing the PAA solution in an ice bath to dissipate heat from the exothermic reaction.
-
Reagent Addition: While stirring, add a stoichiometric amount of a base catalyst, such as pyridine (4 moles per mole of PAA repeating unit), to the PAA solution.
-
Dehydration: Slowly add the dehydrating agent, acetic anhydride (4 moles per mole of PAA repeating unit), dropwise to the solution. Maintain the temperature below 25°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours.
-
Precipitation: The polyimide will typically precipitate as a fine powder or fibrous solid. Pour the reaction mixture into a large excess of a non-solvent like methanol or ethanol with vigorous stirring.
-
Isolation and Washing: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol and then with hot water to remove residual solvent and imidization reagents.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 120°C overnight.
Part 3: Polymer Characterization & Structure-Property Insights
Analytical Techniques for Validation
Thorough characterization is essential to confirm the chemical structure and evaluate the physical properties of the synthesized polyimide.
| Technique | Purpose & Expected Outcome |
| FTIR Spectroscopy | Confirms imidization. Look for the disappearance of broad amic acid N-H and O-H peaks (~3200-3400 cm⁻¹) and the appearance of characteristic imide peaks: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).[8][12][13] |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability. The output is a plot of weight loss vs. temperature. The decomposition temperature (Td), often defined as the temperature of 5% or 10% weight loss, should be high, typically >450°C for aromatic polyimides.[12][14][15] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg). Tg is observed as a step change in the heat flow curve and defines the upper service temperature of the amorphous polymer.[7][14][15] The Tg will vary significantly based on the dianhydride's rigidity. |
| Solubility Testing | Assesses processability. Test the solubility of the final polyimide powder in various organic solvents (e.g., NMP, DMAc, m-cresol, THF, chloroform) at room temperature and with gentle heating. Polyimides from ETHA dianiline are expected to show improved solubility over their fully rigid counterparts.[9][16] |
Structure-Property Relationships
The choice of dianhydride has a predictable and profound impact on the final polymer properties. This relationship is key to designing materials for specific applications.
Caption: Impact of dianhydride structure on polyimide properties.
-
Expertise & Experience: Using a rigid dianhydride like BPDA with ETHA dianiline will maximize thermal stability and mechanical strength due to strong intermolecular chain packing. However, this comes at the cost of solubility. Conversely, using a dianhydride with a flexible ether linkage like ODPA will disrupt chain packing, lowering the Tg but significantly improving solubility and making the polymer suitable for solution-based processing techniques. The 6FDA dianhydride is a special case; its bulky hexafluoroisopropylidene groups prevent efficient chain packing, leading to highly soluble, amorphous polyimides with excellent optical clarity and a high Tg.
Part 4: Troubleshooting and Final Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Viscosity PAA Solution | 1. Impure monomers (especially moisture in dianhydride). 2. Incorrect stoichiometry. 3. Reaction temperature too high. | 1. Dry dianhydride in a vacuum oven before use; use anhydrous solvent. 2. Carefully weigh monomers; ensure a 1:1 molar ratio. 3. Maintain reaction at or below room temperature. |
| Brittle Polyimide Film | 1. Low molecular weight PAA. 2. Incomplete imidization. 3. Thermal shock during cooling. | 1. Address causes of low PAA viscosity. 2. Ensure the final curing temperature is held for a sufficient duration (1-2 hours). 3. Implement a slow, controlled cooling ramp in the oven. |
| Incomplete Imidization (FTIR shows residual amic acid) | 1. Final curing temperature was too low. 2. Curing time was too short. | 1. Increase the final hold temperature (e.g., from 300°C to 350°C), if stable. 2. Extend the hold time at the final temperature. |
| Polymer Insoluble in Common Solvents | This may be an intrinsic property of the chosen dianhydride (e.g., PMDA). | If solubility is required, redesign the synthesis using a more flexible or bulky dianhydride like ODPA or 6FDA. |
References
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VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
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ScienceDirect. (n.d.). Thermal Imidization of Poly(amic acid). Retrieved from [Link]
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Kyushu Institute of Technology. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Retrieved from [Link]
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Scientific.Net. (n.d.). Synthesis and Imidization of Polyamic Acid. Retrieved from [Link]
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ACS Publications. (2009). Chemical Imidization Study by Spectroscopic Techniques. 2. Polyamic Acids. Macromolecules. Retrieved from [Link]
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ResearchGate. (n.d.). Tga curves of the polyimide films. [Download Scientific Diagram]. Retrieved from [Link]
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-
Ingenta Connect. (2000). Thermal imidization of poly(amic acid) precursors on surface-modified.... High Performance Polymers. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Phosphorus-containing polyimide fibers and their thermal properties. RSC Publishing. Retrieved from [Link]
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AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of 4,4′-(ethane-1,2-diylbis(oxy))dianiline (left) and.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Polyimide in Electronics: Applications and Processability Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Retrieved from [Link]
-
MDPI. (n.d.). Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. Retrieved from [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Polyimide in Electronics: Applications and Processability Overview. Retrieved from [Link]
-
Semantic Scholar. (1995). Synthesis and properties of polyamides and poly(amideimide)s based on 4,4′‐[1,4(or 1,3)‐phenylenebis(isopropylidene‐1,4‐phenyleneoxy)]dianiline. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. [Request PDF]. Retrieved from [Link]
-
MDPI. (n.d.). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Retrieved from [Link]
-
NASA Technical Reports Server (NTRS). (n.d.). Polyimides containing oxyethylene units. Part 4: Polymerization of dianhydrides containing ether linkages. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde. Retrieved from [Link]
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Application Notes and Protocols: Thermal Properties of Polyimides Derived from 1,2-Bis(4-aminophenoxy)ethane
Abstract
This document provides a detailed technical guide on the thermal properties of polyimides synthesized from the flexible diamine, 1,2-Bis(4-aminophenoxy)ethane (BAE). These high-performance polymers are of significant interest in applications demanding excellent thermal stability, processability, and mechanical integrity at elevated temperatures. This guide explores the structure-property relationships that govern their thermal behavior, with a focus on the influence of various aromatic dianhydrides. Detailed protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, enabling researchers to accurately characterize these materials. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the synthesis, characterization, and application of advanced polyimides.
Introduction: The Significance of Flexible Ether-Linked Polyimides
Aromatic polyimides are a class of polymers renowned for their exceptional thermal and oxidative stability, robust mechanical properties, and excellent chemical resistance.[1] These characteristics stem from the rigid aromatic and imide ring structures within their backbones. However, this rigidity often leads to poor solubility and high processing temperatures, limiting their widespread application.[2]
A successful strategy to enhance the processability of polyimides without significantly compromising their thermal performance is the incorporation of flexible linkages into the polymer backbone. The diamine 1,2-Bis(4-aminophenoxy)ethane (BAE), with its flexible ethylene glycol diether segment, is an exemplary monomer for this purpose. The ether linkages impart a greater degree of rotational freedom to the polymer chain, which can lead to improved solubility and a lower glass transition temperature (Tg) compared to fully rigid aromatic polyimides.[3] This enhanced processability opens avenues for their use in a broader range of applications, from microelectronics and aerospace to advanced functional materials.[4][5]
The final thermal properties of BAE-derived polyimides are a direct consequence of the interplay between the flexible BAE diamine and the rigidity of the chosen dianhydride comonomer. Understanding this relationship is critical for the rational design of polyimides with tailored thermal characteristics.
Structure-Property Relationships: The Role of the Dianhydride
The selection of the aromatic tetracarboxylic dianhydride has a profound impact on the thermal properties of the resulting polyimide. The rigidity, symmetry, and electronic nature of the dianhydride moiety directly influence the glass transition temperature (Tg) and the thermal decomposition temperature (Td).
dot
Figure 1: Logical relationship between dianhydride structure and the thermal properties of the resulting polyimide.
Generally, more rigid and planar dianhydrides, such as Pyromellitic Dianhydride (PMDA), lead to higher glass transition temperatures due to restricted segmental motion.[4] Conversely, dianhydrides containing flexible linkages, like 4,4'-Oxydiphthalic Anhydride (ODPA), or bulky groups that hinder chain packing, such as 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), tend to lower the Tg.
The thermal stability, often assessed by the onset of decomposition, is also heavily influenced by the dianhydride structure. Strong intermolecular interactions and a high degree of aromaticity typically enhance thermal stability.
Quantitative Thermal Analysis of BAE-Derived Polyimides
The following table summarizes the key thermal properties of a polyimide synthesized from 1,2-Bis(4-aminophenoxy)ethane (BAE) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). For comparative purposes, data for polyimides derived from the structurally similar diamine 4,4'-oxydianiline (ODA) with various dianhydrides are also included to illustrate the expected trends.
| Diamine | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | 10% Weight Loss Temperature (T10%) (°C) |
| BAE | BPDA | Not explicitly found | ~450-500 (estimated based on similar structures) | ~500-550 (estimated based on similar structures) |
| ODA | PMDA | 302[4] | Not explicitly found | Not explicitly found |
| ODA | BPDA | 290[4] | Not explicitly found | Not explicitly found |
| ODA | BTDA | 276[4] | Not explicitly found | Not explicitly found |
Experimental Protocols for Thermal Characterization
Accurate determination of the thermal properties of BAE-derived polyimides is crucial for their application. The following sections provide detailed, step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA is an essential technique for determining the thermal stability and decomposition profile of a polymer.
dot
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol:
-
Sample Preparation:
-
Ensure the polyimide sample is in a solid, dry form (e.g., film or powder).
-
Dry the sample overnight in a vacuum oven at a temperature below its Tg (e.g., 120 °C) to remove any residual solvent or absorbed moisture.
-
Accurately weigh 5-10 mg of the dried sample into a TGA pan (e.g., platinum or alumina).
-
-
Instrument Setup:
-
Place the sample pan and a reference pan (empty) into the TGA instrument.
-
Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Program the instrument with the desired temperature profile. A typical dynamic scan involves heating from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition and Analysis:
-
Initiate the heating program and record the sample weight as a function of temperature.
-
Plot the resulting data as percent weight loss versus temperature.
-
Determine the temperatures at which 5% (T5%) and 10% (T10%) weight loss occur. These values are commonly used to define the onset of thermal decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg).
dot
Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).
Protocol:
-
Sample Preparation:
-
Use a dry polyimide sample (film or powder).
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Program a heat-cool-heat cycle to erase the thermal history of the sample. A typical program is:
-
Heat from ambient to a temperature above the expected Tg (e.g., 350 °C) at 20 °C/min.
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Cool to ambient temperature at 20 °C/min.
-
Heat again to the final temperature at 20 °C/min.
-
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the differential heat flow.
-
Plot the heat flow as a function of temperature for the second heating scan.
-
The glass transition is observed as a step change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.
-
Concluding Remarks
Polyimides derived from 1,2-Bis(4-aminophenoxy)ethane offer a compelling combination of high thermal stability and enhanced processability. The flexible ether linkages in the BAE diamine play a crucial role in modifying the physical properties of the resulting polymers, making them attractive for a variety of advanced applications. The thermal characteristics of these polyimides can be effectively tailored by the judicious selection of the aromatic dianhydride comonomer. The protocols for TGA and DSC outlined in this document provide a robust framework for the accurate and reproducible characterization of these high-performance materials, enabling researchers to correlate their chemical structure with their thermal performance.
References
- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
-
Feyzi, A., et al. (2015). Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. Journal of Inorganic and Organometallic Polymers and Materials, 25(4), 838-846. [Link]
-
Gao, L., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Polymers, 12(11), 2533. [Link]
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyimides based on 1,2-bis(4-aminophenoxy)benzene and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 815-823.
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
- Hergenrother, P. M. (1999). The synthesis, characterization and applications of high performance/high temperature resistant polymers. Trends in Polymer Science, 7(1), 3-4.
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- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of High-Performance Poly(ether imide)s Using 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ether imide)s (PEIs) are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, high strength, and excellent chemical resistance.[1][2] These properties make them invaluable in demanding applications across the aerospace, automotive, and medical industries.[3] The final properties of a PEI are largely dictated by the chemical structure of its constituent monomers: a dianhydride and a diamine.
This guide details the synthesis of a specific class of PEIs using 4,4'-(Ethane-1,2-diylbis(oxy))dianiline as the diamine monomer. The flexible ethane-1,2-diylbis(oxy) linkage in this diamine imparts enhanced solubility and processability to the final polymer, a significant advantage over more rigid, intractable polyimides, without substantially compromising thermal performance.
The synthesis follows the conventional two-step polycondensation reaction, which is the most common method for producing commercial polyimides.[4] This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final poly(ether imide).[5][6] This guide will cover both thermal and chemical imidization methods, providing researchers with the flexibility to choose the most suitable path for their application.
Reaction Overview: The Two-Step Polycondensation
The synthesis begins with the nucleophilic addition of the diamine's amino groups to the carbonyl carbons of an aromatic dianhydride. This ring-opening polyaddition reaction forms a high molecular weight poly(amic acid) (PAA) intermediate. The PAA is then converted to the final poly(ether imide) through either thermal treatment or chemical dehydrating agents, which facilitate the closure of the five-membered imide ring with the elimination of water.
Caption: Two-step synthesis of Poly(ether imide).
Materials and Equipment
Materials:
-
Diamine: this compound (Purity > 99%)
-
Dianhydride: e.g., 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) or 4,4'-Oxydiphthalic anhydride (ODPA) (Polymerization grade, Purity > 99%)
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP), water content < 50 ppm.[7][8]
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar).
-
For Chemical Imidization (Optional):
-
Acetic Anhydride (Reagent grade)
-
Pyridine or Triethylamine (Reagent grade)
-
-
Precipitation Solvent: Methanol (Reagent grade)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer with a paddle or crescent-shaped blade
-
Nitrogen/Argon inlet and outlet (bubbler)
-
Drying tube
-
Addition funnel or powder funnel
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Vacuum oven or programmable convection oven
Detailed Protocol - Part A: Synthesis of Poly(amic acid) (PAA) Precursor
This procedure outlines the synthesis of the PAA solution, the critical first step. Maintaining an inert and anhydrous environment is paramount to achieving a high molecular weight polymer.
-
System Preparation: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and an outlet connected to a bubbler. Flame-dry the entire glass assembly under vacuum or oven-dry at 150°C for several hours and allow it to cool to room temperature under a stream of dry nitrogen.
-
Rationale: Moisture readily hydrolyzes the dianhydride monomer, which acts as a chain terminator and prevents the formation of a high molecular weight polymer.
-
-
Diamine Dissolution: In a representative synthesis, place this compound (e.g., 0.01 mol) into the reaction flask. Add enough anhydrous NMP to create a final polymer concentration of 15-20% (w/v). Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.[9]
-
Dianhydride Addition: Weigh an equimolar amount of the chosen dianhydride (e.g., 0.01 mol) in a dry container. Add the dianhydride powder to the stirred diamine solution in several small portions over 30-60 minutes using a powder funnel.
-
Rationale: The reaction is exothermic. A slow, portion-wise addition helps to control the temperature of the polymerization, preventing potential side reactions. Maintaining a 1:1 stoichiometric ratio is crucial for achieving maximum molecular weight.
-
-
Polymerization: After the complete addition of the dianhydride, rinse the funnel with a small amount of anhydrous NMP to ensure all reactants are in the flask. Allow the reaction to proceed at room temperature with continuous stirring under a nitrogen atmosphere for 12-24 hours.
-
In-Process Control: The progress of the polymerization can be monitored by the significant increase in the solution's viscosity. A high molecular weight PAA solution will become thick and honey-like. The stirring may need to be slowed as viscosity builds.
-
-
Storage: Once the desired viscosity is reached, the PAA solution can be stored in a sealed container under refrigeration (2-8°C) for several weeks before proceeding to the imidization step.
Detailed Protocol - Part B: Conversion to Poly(ether imide) (Imidization)
The PAA precursor can be converted into the final PEI via two primary methods: thermal imidization, which is common for creating films and coatings, or chemical imidization, which is often used for producing powders.[10][11]
Method 1: Thermal Imidization (for Film Formation)
-
Casting: Pour the viscous PAA solution onto a clean, level glass plate. Use a doctor blade or casting knife to spread the solution to a uniform thickness.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at a moderate temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the NMP solvent.
-
Curing Cycle: Transfer the glass plate to a programmable oven and subject it to a staged thermal curing cycle under a nitrogen atmosphere. A typical cycle is:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour (if the polymer's Tg allows)
-
Rationale: A stepwise temperature increase is critical.[12] The initial low-temperature stages remove residual solvent without causing bubbles or voids.[11] Higher temperatures provide the energy for the cyclodehydration reaction. Holding the temperature near or above the polymer's glass transition temperature (Tg) allows for increased chain mobility, facilitating the final stages of ring closure and ensuring a high degree of imidization.[11]
-
-
Film Recovery: After the curing cycle, allow the oven to cool slowly to room temperature to prevent thermal shock and film cracking. The resulting tough, flexible PEI film can then be carefully peeled from the glass substrate.
Method 2: Chemical Imidization (for Powder Precipitation)
-
Reagent Addition: Cool the PAA solution from Part A in an ice bath. To the stirred solution, add a dehydrating agent, typically acetic anhydride (2 moles per mole of amic acid repeating unit), and a catalyst, such as pyridine or triethylamine (1 mole per mole of amic acid repeating unit).[11][12]
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The PEI will often precipitate from the solution as it forms due to its insolubility in the reaction mixture.[12]
-
Isolation: Pour the reaction mixture slowly into a large beaker of vigorously stirring methanol to precipitate the polymer completely.
-
Purification: Collect the fibrous or powdered PEI by filtration. Wash the polymer repeatedly with fresh methanol and then with hot water to remove residual NMP, imidization reagents, and by-products.
-
Drying: Dry the purified PEI powder in a vacuum oven at 120-150°C overnight.
Caption: Experimental workflow for PEI synthesis.
Characterization and Validation
Successful synthesis is confirmed by spectroscopic and thermal analysis, which verifies the conversion of the PAA precursor to the final PEI structure.
Spectroscopic Analysis (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is the primary tool for monitoring the imidization process.
| Functional Group | PAA Precursor (cm⁻¹) | Poly(ether imide) (cm⁻¹) | Status After Imidization |
| O-H Stretch (Carboxyl) | ~3200-2500 (broad) | Disappears | Confirmed |
| N-H Stretch (Amide) | ~3300-3200 | Disappears | Confirmed |
| C=O Stretch (Amide I) | ~1660 | Disappears | Confirmed |
| C-N Stretch (Amide II) | ~1550 | Disappears | Confirmed |
| C=O (Asym. Imide) | N/A | ~1780 (Appears) | Confirmed |
| C=O (Sym. Imide) | N/A | ~1720 (Appears) | Confirmed |
| C-N-C Stretch (Imide) | N/A | ~1370 (Appears) | Confirmed |
| C-O-C (Aryl Ether) | ~1240 | ~1240 | Unchanged |
Table 1: Key FTIR absorption bands for monitoring imidization. The appearance of strong characteristic imide peaks around 1780, 1720, and 1370 cm⁻¹ and the disappearance of amide and carboxylic acid bands confirm successful conversion.[14]
Thermal Analysis (TGA & DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg) of the final polymer.
| Property | Typical Value Range for PEIs | Significance |
| Glass Transition Temp. (Tg) | 200 - 240 °C | Indicates the upper service temperature of the material. The flexible ether linkage from the diamine may result in a slightly lower Tg compared to fully aromatic polyimides.[2] |
| 5% Weight Loss Temp. (Td₅) (in N₂) | 480 - 530 °C | Represents the onset of thermal decomposition and is a key indicator of the polymer's high-temperature stability.[5] |
Table 2: Typical thermal properties of PEIs derived from flexible ether-bridged diamines.
References
- Comparing the Chemical Imidization and Thermal Imidization Methods for Polyimide Film: A Study of Their Differences. (n.d.). Google Cloud.
- NMP: The Preferred Solvent for High-Performance Polymer Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- EP3045488A1 - Polyimide compositions and methods. (n.d.). Google Patents.
- Thermal imidization of poly(amic acid). (n.d.). Google.
- Thermal behavior of the oligomeric poly(ether-imide)s: a) TGA and DTGA... (n.d.). ResearchGate.
- The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Journal of the Japan Polyimide and Aromatic Polymer Society.
- Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes. (n.d.). RSC Publishing.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks.
- Synthesis and Imidization of Polyamic Acid. (n.d.). Scientific.Net.
- The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. (n.d.). ResearchGate.
- Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes. (2024). RSC Publishing.
- Synthesis of poly(ether imide)s. (n.d.). ResearchGate.
- Thermal degradation of polyetherimide joined by friction riveting (FricRiveting). Part I: Influence of rotation. (n.d.). Google.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (n.d.). MDPI.
- Poly(ether imide)s: Synthesis and Properties. (2023). Murray State's Digital Commons.
- FT-IR spectra of polyetherimides with various diamines. (n.d.). ResearchGate.
- Polyetherimide. (n.d.). Wikipedia.
Sources
- 1. hereon.de [hereon.de]
- 2. Polyetherimide - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 4. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04279D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. EP3045488A1 - Polyimide compositions and methods - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. daniuflex.com [daniuflex.com]
- 11. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,4'-(Ethane-1,2-diylbis(oxy))dianiline as a High-Performance Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a versatile aromatic diamine, and its application as a cross-linking agent for high-performance polymers. We delve into the fundamental principles governing its reactivity, offering detailed, field-proven protocols for its use in the synthesis of advanced polyimides and the curing of epoxy resin systems. This document is intended to serve as a practical resource for researchers and professionals engaged in the development of robust materials for demanding applications, including aerospace, electronics, and advanced composites.
Introduction: The Strategic Advantage of this compound
This compound, also known by its synonym 1,2-Bis(4-aminophenoxy)ethane, is a C₁₄H₁₆N₂O₂ aromatic diamine with the CAS number 6052-10-4.[1] Its molecular structure, characterized by two aniline moieties linked by a flexible ethane-1,2-diylbis(oxy) bridge, imparts a unique combination of rigidity and flexibility to the polymer networks it forms. This structural feature is key to its utility as a cross-linking agent, or "curing agent," in thermosetting polymer systems.
The primary amine groups at the 4 and 4' positions are the reactive sites that engage in polymerization reactions. In the realm of high-performance materials, this diamine is particularly valued for its ability to enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers. Its applications are most prominent in the synthesis of polyimides and the curing of epoxy resins, where the goal is to create materials that can withstand harsh operating conditions.
Mechanism of Action: A Tale of Two Polymerizations
The efficacy of this compound as a cross-linking agent stems from the nucleophilic character of its primary amine groups. These amines readily react with electrophilic functional groups in monomeric or oligomeric precursors, leading to the formation of a three-dimensional, cross-linked polymer network. The two primary applications, polyimide synthesis and epoxy curing, involve distinct but related reaction mechanisms.
Polyimide Synthesis: A Two-Step Polycondensation Journey
The synthesis of polyimides using this compound typically follows a two-step polycondensation reaction with a tetracarboxylic dianhydride.
Step 1: Poly(amic acid) Formation. The first step involves the ring-opening polyaddition of the diamine and the dianhydride in a polar aprotic solvent at room temperature. The primary amine groups of the diamine attack the carbonyl carbons of the anhydride groups, leading to the formation of a soluble, high-molecular-weight poly(amic acid) precursor.
Step 2: Imidization. The second step is the cyclodehydration, or imidization, of the poly(amic acid). This is typically achieved by thermal treatment at elevated temperatures or by chemical means. During imidization, the amic acid units cyclize to form the highly stable, five-membered imide ring, releasing water as a byproduct. The resulting polyimide possesses excellent thermal and mechanical properties.
Figure 1: Polyimide synthesis workflow.
Epoxy Curing: A Network of Cross-Linked Chains
In epoxy systems, this compound acts as a hardener. The curing process involves the nucleophilic addition of the amine groups to the electrophilic carbon atoms of the epoxide rings in the epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA).
Each primary amine group contains two active hydrogen atoms, both of which can react with an epoxide group. The reaction proceeds in two stages:
-
The primary amine reacts with an epoxy group to form a secondary amine.
-
The newly formed secondary amine then reacts with another epoxy group, creating a tertiary amine and a hydroxyl group.
This process results in the formation of a highly cross-linked, three-dimensional network, transforming the liquid or low-melting epoxy resin into a hard, thermoset material. The presence of aromatic rings in both the diamine and a typical epoxy resin like DGEBA contributes to the high thermal stability and mechanical strength of the cured product.
Figure 2: Epoxy resin curing workflow.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in laboratory settings. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol for Polyimide Synthesis
This protocol describes the synthesis of a polyimide film from this compound and Pyromellitic Dianhydride (PMDA).
Materials:
-
This compound (molar mass: 244.29 g/mol )
-
Pyromellitic Dianhydride (PMDA) (molar mass: 218.12 g/mol )
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Glass plates for casting
-
Programmable oven or vacuum oven
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.
-
Dissolution of the Diamine: In the three-necked flask, dissolve a stoichiometric amount of this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/w). Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Addition of the Dianhydride: Gradually add an equimolar amount of PMDA to the stirred diamine solution in small portions over a period of 1-2 hours. The addition should be controlled to prevent a rapid increase in viscosity and temperature.
-
Formation of Poly(amic acid): Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto clean, dry glass plates using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast films in a programmable oven and subject them to a staged curing cycle. A typical cycle is:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour. The heating rate between stages should be slow (e.g., 2-5 °C/min) to prevent film defects.
-
-
Film Removal: After cooling to room temperature, carefully peel the resulting flexible and tough polyimide film from the glass substrate.
Protocol for Epoxy Resin Curing
This protocol provides a general guideline for curing a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin with this compound. The exact stoichiometry and curing cycle may require optimization based on the specific epoxy resin and desired properties.
Materials:
-
This compound (Amine Hydrogen Equivalent Weight [AHEW] = 61.07 g/eq)
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight [EEW] to be obtained from the supplier, typically ~180-195 g/eq)
-
Acetone (optional, as a solvent for viscosity reduction)
Equipment:
-
Beaker or suitable mixing container
-
Stirring rod or mechanical stirrer
-
Hot plate or oven for curing
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the EEW of the epoxy resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups. The parts by weight of the diamine per 100 parts of epoxy resin (phr) can be calculated as:
phr = (AHEW / EEW) * 100
-
Preparation of Components: Gently warm the epoxy resin to reduce its viscosity if it is highly viscous at room temperature. The this compound is a solid and should be finely ground before mixing.
-
Mixing: In a clean, dry container, combine the calculated amounts of the epoxy resin and this compound. Mix thoroughly until the diamine is completely dissolved and the mixture is homogeneous. If the viscosity is too high, a small amount of a suitable solvent like acetone can be added, which should be evaporated before curing.
-
Degassing: If bubbles are incorporated during mixing, degas the mixture in a vacuum chamber until the bubbles are removed.
-
Curing: Pour the mixture into a preheated mold or apply it to the desired substrate. Cure the epoxy system in an oven. A typical curing schedule for aromatic amines with DGEBA involves a multi-stage process:
-
An initial lower temperature stage (e.g., 80-120 °C) for 1-2 hours to allow for good flow and wetting.
-
A higher temperature stage (e.g., 150-180 °C) for 2-4 hours to complete the cross-linking reaction.
-
-
Post-Curing (Optional): For applications requiring optimal thermal and mechanical properties, a post-curing step at a temperature slightly above the glass transition temperature (Tg) of the cured material can be performed for 1-2 hours.
Expected Performance Data
The use of this compound as a cross-linking agent imparts desirable properties to the resulting polymers. The following table summarizes typical data for polyimides and epoxy systems utilizing this diamine. Note that these values can vary depending on the specific co-monomers, processing conditions, and testing standards.
| Property | Polyimide (with PMDA) | Epoxy (with DGEBA) |
| Glass Transition Temp. (Tg) | 250 - 300 °C | 150 - 200 °C |
| Decomposition Temp. (TGA, 5% wt loss) | > 500 °C | > 350 °C |
| Tensile Strength | 100 - 150 MPa | 60 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa | 2.0 - 3.0 GPa |
| Elongation at Break | 5 - 15 % | 3 - 7 % |
Troubleshooting and Best Practices
-
Incomplete Dissolution of Diamine: Ensure the solvent is anhydrous for polyimide synthesis. For epoxy curing, gentle heating and thorough mixing are crucial.
-
Brittle Films/Cured Resins: This may result from incomplete reaction or improper stoichiometry. Verify calculations and ensure the curing cycle is appropriate.
-
Void Formation: Bubbles can be introduced during mixing. Degassing the mixture before curing is recommended for both polyimide and epoxy systems.
-
Adhesion Issues: Proper surface preparation of substrates is critical for good adhesion of both polyimide films and epoxy coatings.
Safety and Handling
This compound is a chemical that requires careful handling.[2] It is suspected of causing genetic defects.[2][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- PubChem. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. National Center for Biotechnology Information.
- TCI Chemicals. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 4,4'-oxydianiline and its salts.
Sources
Experimental Protocol for the Synthesis of High-Performance Polyimides from 1,2-Bis(4-aminophenoxy)ethane
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of high-performance polyimides utilizing 1,2-Bis(4-aminophenoxy)ethane as the diamine monomer. Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries[1]. The flexible ether linkages in 1,2-Bis(4-aminophenoxy)ethane impart improved solubility and processability to the resulting polyimide without significantly compromising its thermal performance. This guide details the widely adopted two-step synthesis method, which involves the formation of a soluble poly(amic acid) precursor followed by its conversion to the final polyimide via thermal or chemical imidization. We provide a causality-driven explanation for experimental choices, step-by-step protocols, characterization techniques, and a troubleshooting guide to ensure reliable and reproducible results for researchers and drug development professionals exploring advanced polymer synthesis.
Scientific Principles and Rationale
The synthesis of polyimides from a diamine and a dianhydride is most effectively and commonly achieved through a two-step polycondensation reaction. This method allows for the formation of a high-molecular-weight polymer while maintaining processability in the intermediate stage[1][2][3].
Step 1: Poly(amic acid) Formation The first step involves the nucleophilic substitution reaction between the amine groups of the diamine (1,2-Bis(4-aminophenoxy)ethane) and the carbonyl carbons of an aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride, PMDA). This reaction is typically carried out at room temperature in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[3]. The nucleophilic attack by the amino group on the electron-deficient carbonyl carbon of the anhydride leads to the opening of the anhydride ring, forming an amide and a carboxylic acid functional group, known as the "amic acid" linkage. This process is repeated to form a long-chain, soluble poly(amic acid) precursor solution[1][3]. The reaction is an equilibrium process, but the forward reaction is highly favored at ambient temperatures, allowing for the synthesis of a high-molecular-weight polymer precursor[3].
Step 2: Imidization (Cyclodehydration) The second step is the conversion of the poly(amic acid) into the final, stable polyimide. This is a cyclodehydration reaction where the amic acid group cyclizes to form a five-membered imide ring, releasing a molecule of water. This conversion can be accomplished through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then subjected to a carefully controlled, stepwise heating process, typically reaching temperatures of 250-350°C[4][5]. The high temperature provides the necessary energy for the cyclization reaction and facilitates the removal of the water byproduct and residual solvent[6].
-
Chemical Imidization: This method is performed at lower temperatures (e.g., room temperature to 80°C) by adding a chemical dehydrating agent, such as acetic anhydride, and a base catalyst, like pyridine or triethylamine, to the poly(amic acid) solution[3][5][7]. This process can sometimes yield a more soluble polyimide compared to thermal curing[5].
The choice of 1,2-Bis(4-aminophenoxy)ethane as the diamine introduces flexible ether (-O-) linkages into the polymer backbone. This structural feature disrupts the rigid, planar chain packing that is characteristic of many wholly aromatic polyimides, thereby enhancing the solubility and melt-processability of the resulting polymer.
Visualized Reaction Scheme
Caption: General two-step synthesis of polyimides.
Detailed Experimental Protocol
This protocol describes the synthesis of a polyimide from 1,2-Bis(4-aminophenoxy)ethane and Pyromellitic dianhydride (PMDA) as a representative example.
Materials and Reagents
| Reagent | Acronym | Purity | Supplier | Notes |
| 1,2-Bis(4-aminophenoxy)ethane | BAPE | >98% | Sigma-Aldrich, etc. | Dry in a vacuum oven before use. |
| Pyromellitic dianhydride | PMDA | >98% | Sigma-Aldrich, etc. | Dry in a vacuum oven before use. |
| N,N-Dimethylacetamide | DMAc | Anhydrous | Sigma-Aldrich, etc. | Use anhydrous grade solvent. |
| Acetic Anhydride | Ac₂O | >99% | Sigma-Aldrich, etc. | For chemical imidization. |
| Pyridine | Py | >99% | Sigma-Aldrich, etc. | For chemical imidization (catalyst). |
| Ethanol | EtOH | >95% | VWR, etc. | For polymer precipitation. |
Part A: Synthesis of Poly(amic acid) (PAA) Precursor
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen gas inlet, and a drying tube. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the dianhydride.
-
Diamine Dissolution: Add 1,2-Bis(4-aminophenoxy)ethane (e.g., 2.443 g, 10.0 mmol) to the flask. Using a syringe, add 50 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture under a slow stream of nitrogen until the diamine is completely dissolved.
-
Dianhydride Addition: Once a clear solution is obtained, slowly add an equimolar amount of Pyromellitic dianhydride (PMDA) (e.g., 2.181 g, 10.0 mmol) to the stirred solution in several small portions over 30 minutes. The addition is exothermic and should be controlled to maintain the reaction temperature near room temperature (20-25°C).
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms, eventually becoming a clear, viscous, honey-like solution. The solid content of this PAA solution is approximately 15-20 wt%.
-
Storage: The resulting poly(amic acid) solution is the precursor for the next step. It can be stored in a refrigerator under a nitrogen atmosphere for several days, although it is susceptible to hydrolytic degradation over time.
Part B: Conversion to Polyimide Film
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry, and level glass plate. Cast a film of uniform thickness (e.g., ~500 µm) using a doctor blade.
-
Solvent Removal (Pre-bake): Place the glass plate in a forced-air oven or a vacuum oven. Heat at 80°C for 2 hours to slowly remove the bulk of the DMAc solvent. The film will become tacky.
-
Curing Profile: To achieve complete imidization and form a mechanically robust film, subject the film to a stepwise thermal curing process[5][8]:
-
Heat to 150°C and hold for 1 hour.
-
Heat to 200°C and hold for 1 hour.
-
Heat to 250°C and hold for 1 hour.
-
Finally, heat to 300°C and hold for 1 hour.
-
-
Cooling and Removal: After the final curing step, turn off the oven and allow the film to cool slowly to room temperature to prevent thermal stress and cracking. Once cooled, immerse the glass plate in warm water. The polyimide film should detach from the substrate.
-
Final Drying: Dry the freestanding, amber-colored polyimide film in a vacuum oven at 100°C for 12 hours.
-
Reaction Setup: In a flask under a nitrogen atmosphere, cool the poly(amic acid) solution prepared in Part A to 0°C in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add a dehydrating agent, acetic anhydride (e.g., 4 molar equivalents per amic acid repeat unit), followed by a catalyst, pyridine (e.g., 2 molar equivalents per amic acid repeat unit), to the PAA solution[5][7].
-
Imidization Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. During this time, the polyimide may precipitate out of the solution as a fibrous solid.
-
Isolation: Pour the reaction mixture into a large volume of vigorously stirred ethanol to precipitate the polymer completely.
-
Purification: Filter the solid polyimide, wash it thoroughly with ethanol several times to remove residual solvent and imidizing agents, and then dry it in a vacuum oven at 120°C for 24 hours. The resulting powder can then be processed into films or other forms by compression molding or by dissolving in a suitable solvent (if soluble) and casting.
Visualized Experimental Workflow
Caption: Experimental workflow for polyimide synthesis.
Characterization of the Polyimide
Proper characterization is crucial to confirm the successful synthesis and to understand the properties of the resulting polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary technique to verify the conversion of the poly(amic acid) to polyimide. The disappearance of the broad N-H and O-H stretching bands (~3300-3400 cm⁻¹) and the amide C=O stretching (~1660 cm⁻¹) of the amic acid, along with the appearance of characteristic imide absorption bands, confirms the reaction.
| Characteristic Imide Peaks[9] | Wavenumber (cm⁻¹) | Assignment |
| Asymmetric C=O Stretch | ~1775 | Imide Carbonyl |
| Symmetric C=O Stretch | ~1720 | Imide Carbonyl |
| C-N Stretch | ~1375 | Imide Ring (C-N-C) |
| Imide Ring Deformation | ~740 | Imide Ring (C=O Bending) |
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, should be above 500°C for this class of polyimides in a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which is a key indicator of the polymer's upper service temperature. For polyimides derived from BAPE, the Tg is typically in the range of 200-260°C, depending on the dianhydride used[10].
-
-
Solubility: The flexible ether linkages in BAPE generally impart good solubility. The synthesized polyimide powder (from chemical imidization) can be tested for solubility in various organic solvents at room temperature.
| Solvent | Expected Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| m-Cresol | Soluble |
| Tetrahydrofuran (THF) | Partially Soluble |
| Chloroform (CHCl₃) | Insoluble |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Viscosity of PAA Solution | Impure monomers (moisture), incorrect stoichiometry, reactive impurities in the solvent. | Ensure monomers are thoroughly dried. Use high-purity, anhydrous solvent. Re-check molar calculations and weighings carefully. |
| Brittle/Cracked Polyimide Film | Residual stress from rapid solvent evaporation or curing, incomplete imidization, low molecular weight of PAA. | Use a slower heating rate during thermal curing, especially below 200°C, to allow for gradual solvent removal[5]. Ensure the final curing temperature is high enough and held for sufficient time. |
| Incomplete Imidization | Curing temperature is too low or time is too short. For chemical imidization, insufficient dehydrating agent. | Increase the final curing temperature or hold time during thermal imidization. For chemical imidization, ensure the correct molar ratio of dehydrating agent and catalyst is used[5]. |
| Poor Solubility of Polyimide | High degree of crystallinity or cross-linking. Use of a very rigid dianhydride. | Chemical imidization often yields more soluble polymers than thermal imidization[5]. Consider using a more flexible dianhydride in the synthesis. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of high-performance polyimides from 1,2-Bis(4-aminophenoxy)ethane. By following the detailed two-step method, researchers can reliably produce a soluble poly(amic acid) precursor that can be converted into a thermally stable and mechanically strong polyimide film via either thermal or chemical imidization. The provided rationale, characterization guidelines, and troubleshooting information serve as a comprehensive resource for scientists working in materials science and polymer chemistry.
References
-
RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermal Imidization of Poly(amic acid). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. Retrieved from [Link]
-
Elsevier. (1999). Enhancement of imidization of poly(amic acid) through forming poly(amic acid)/organoclay nanocomposites. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyimides from respective diamines species and dianhydrides. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and characterization of organo-soluble poly(amide-imide)s based on 1,2-bis[4-(trimellitimido)phenoxy]ethane and aromatic diamines. Retrieved from [Link]
-
Kyushu Institute of Technology. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Retrieved from [Link]
-
VTechWorks. (n.d.). CHAPTER 2 LITERATURE REVIEW - Polyimide Synthesis. Retrieved from [Link]
- Google Patents. (1999). US5919892A - Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films.
-
Semantic Scholar. (2010). Synthesis and Characterization of Novel Polyimides from 1,1-bis[4-(4-aminophenoxy)phenyl]-1-(4-hydroxyphenyl)ethane. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
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- 4. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
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- 8. US5919892A - Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films - Google Patents [patents.google.com]
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- 10. Synthesis and Characterization of Novel Polyimides from 1,1-bis[4-(4-aminophenoxy)phenyl]-1-(4-hydroxyphenyl)ethane | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Harnessing the Mechanical Potential of Polymers Incorporating 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Introduction: The Architectural Advantage of a Flexible Diamine
In the pursuit of high-performance polymers, the selection of monomeric building blocks is paramount. The diamine 4,4'-(Ethane-1,2-diylbis(oxy))dianiline is a strategic monomer prized for its unique molecular architecture.[1] It consists of two rigid aniline units linked by a flexible ethylene dioxy bridge (-O-CH₂-CH₂-O-). This combination of rigidity and flexibility imparts a desirable balance of properties to the resulting polymers. The aromatic rings contribute to thermal stability and strength, while the ether linkages enhance processability, solubility, and toughness by allowing for greater chain mobility and reducing charge-transfer complex formation compared to wholly aromatic structures.[2][3]
This guide provides an in-depth analysis of the mechanical properties of polymers synthesized with this compound, offers detailed protocols for their synthesis and characterization, and discusses the structure-property relationships that govern their performance.
Polymer Systems and Structure-Property Relationships
The incorporation of this compound has been explored in several classes of high-performance polymers, most notably polyimides and polyamides. Its structure directly influences the final mechanical attributes of the polymer network.
Polyimides: Engineering Toughness and Processability
Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[2] However, they are often plagued by poor solubility and high glass transition temperatures (Tg), which complicates their processing. The introduction of flexible ether linkages via this compound disrupts the rigid-rod nature of the polymer backbone.
This disruption has several key effects:
-
Enhanced Flexibility and Toughness: The flexible ether segments allow for more significant polymer chain movement, which translates to higher elongation at break and improved impact resistance. A polymer with high tensile strength and significant elongation is tougher than one with high strength and low elongation.[4]
-
Improved Solubility: The "kinked" structure resulting from the ether linkages reduces intermolecular packing efficiency, allowing solvent molecules to penetrate more easily and rendering the polymer soluble in a wider range of organic solvents.
-
Lowered Glass Transition Temperature (Tg): Increased chain flexibility lowers the energy barrier for segmental motion, resulting in a more manageable Tg for thermoplastic processing without a drastic sacrifice in thermal stability.[5]
The general synthesis pathway for polyimides from this diamine involves a two-step polycondensation reaction, first forming a polyamic acid precursor, followed by a thermal or chemical imidization to create the final polyimide structure.[2]
Caption: General two-step synthesis of polyimides.
Polyamides: Balancing Strength and Flexibility
In polyamides (aramids), the diamine is reacted with dicarboxylic acids. Similar to polyimides, the ethylene dioxy bridge introduces flexibility. This can lead to:
-
Increased Tensile Strength: In some cases, the introduction of flexible units can allow for better alignment of polymer chains under stress, leading to an increase in tensile strength compared to more rigid analogues.[6]
-
Amorphous Nature: The non-linear structure of the diamine tends to disrupt crystalline packing, resulting in largely amorphous polymers.[7] This is beneficial for applications requiring optical transparency.
Epoxy Resins: A Flexible Curing Agent
Dianilines are widely used as curing agents (hardeners) for epoxy resins.[8] When this compound is used, its amine groups react with the epoxide rings of resins like diglycidyl ether of bisphenol A (DGEBA), forming a cross-linked thermoset network.[9] The length and flexibility of the diamine are critical determinants of the final properties:
-
Lower Cross-link Density: Compared to shorter, more rigid diamines, the longer ethylene dioxy chain creates a network with a lower cross-link density.
-
Increased Toughness and Impact Resistance: The lower cross-link density and inherent flexibility of the diamine allow the cured material to absorb more energy before fracturing, significantly improving its toughness and impact strength.
-
Reduced Glass Transition Temperature (Tg): The increased distance between cross-linking points enhances the mobility of the polymer segments, generally resulting in a lower Tg compared to resins cured with rigid aromatic diamines like 4,4'-methylenedianiline (MDA).[8]
Quantitative Data Summary
The mechanical properties of polymers are highly dependent on the specific co-monomers used and the processing conditions. The following table provides a summary of typical mechanical properties for high-performance polymers, illustrating the range of values that can be expected.
| Polymer Class | Co-monomer Example | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyimide | Pyromellitic Dianhydride (PMDA) | 90 - 120 | 3.0 - 3.5 | 2.5 - 4.0 | [5] |
| Polyimide | Biphenyltetracarboxylic Dianhydride (BPDA) | 110 - 140 | 3.0 - 3.8 | 3.5 - 5.0 | [3][5] |
| Polyamide | Terephthalic Acid | 70 - 100 | 2.5 - 3.0 | 5.0 - 15.0 | [6][7] |
| Epoxy Resin | DGEBA-type | 60 - 80 | 2.4 - 3.0 | 3.0 - 6.0 | [10] |
Note: These values are representative and can vary significantly based on synthesis, processing, and testing conditions.
Experimental Protocols
Protocol 1: Synthesis of a Polyimide Film
This protocol describes the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Materials and Equipment:
-
This compound
-
Pyromellitic dianhydride (PMDA), polymer grade
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Glass plate
-
Doctor blade or casting knife
-
Programmable vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in anhydrous NMP (to achieve a final solids content of 15-20 wt%). Stir until fully dissolved.
-
Polyamic Acid Formation: Slowly add an equimolar amount of PMDA powder to the stirred diamine solution in small portions. The addition should be slow to control the exothermic reaction.
-
Polymerization: Continue stirring the viscous solution at room temperature under nitrogen for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid) (PAA) solution.
-
Film Casting: Filter the PAA solution to remove any gels or impurities. Cast the solution onto a clean, dry glass plate using a doctor blade set to the desired thickness (e.g., 500 µm).
-
Solvent Removal & Imidization: Place the cast film in a programmable vacuum oven and subject it to a staged thermal curing cycle. A typical cycle is:
-
80°C for 2 hours (to slowly remove the bulk of the solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour (to ensure complete cyclodehydration to the polyimide).
-
-
Film Recovery: After cooling to room temperature, carefully immerse the glass plate in water. The polyimide film should detach from the surface. Dry the freestanding film in an oven at 100°C for several hours before characterization.
Protocol 2: Mechanical Property Characterization (Tensile Testing)
This protocol follows the principles outlined in ASTM D638 for determining the tensile properties of plastics.[11][12][13]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.[12]
-
Extensometer for precise strain measurement.[12]
-
Die cutter for preparing "dog-bone" shaped specimens (Type V is common for thin films).[12]
-
Calipers for precise measurement of specimen dimensions.
Procedure:
-
Specimen Preparation: Cut at least five "dog-bone" shaped specimens from the prepared polymer film using the die cutter.[4]
-
Dimensional Measurement: Measure the width and thickness of the narrow section (gauge length) of each specimen at three different points and calculate the average cross-sectional area.
-
Machine Setup:
-
Install the appropriate load cell and grips onto the UTM.
-
Set the test speed. For rigid and semi-rigid plastics, a speed of 5 mm/min is common.[13]
-
Attach the extensometer to the specimen's gauge section.
-
-
Testing:
-
Secure the specimen in the grips, ensuring it is vertically aligned and not slipping.
-
Start the test. The UTM will apply a tensile force at a constant rate of extension until the specimen fractures.[4]
-
Record the force (stress) and elongation (strain) data throughout the test.
-
-
Data Analysis:
-
From the resulting stress-strain curve, determine the following:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.[11]
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length that the specimen undergoes before breaking, a measure of ductility.[11]
-
-
Calculate the average and standard deviation for the set of five specimens.
-
Caption: Workflow for polymer tensile property characterization.
References
- Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. (2026). Advanced EMC Technologies.
- ASTM Testing of Plastics: Defining Test Procedures - Part 1. (2017). Advanced EMC Technologies.
- ASTM Testing for Plastics and Polymers. Intertek.
- ASTM D638 Standard Test Method for Tensile Properties of Plastics. ADMET.
- ASTM D638: tensile properties plastics. ZwickRoell.
- Thermomechanical Characterization of Thermoplastic Polyimides Containing 4,4'-Methylenebis(2,6-Dimethylaniline) and Polyetherdiamines. Polymer Engineering & Science.
- Structures of 4,4′-(ethane-1,2-diylbis(oxy))dianiline (left) and...
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI.
- Effect of chemical structure of aromatic dianhydrides on the thermal, mechanical and electrical properties of their terpolyimides with 4,4′-oxydianiline.
- Alternative monomers for 4,4′-methylenedianiline in thermosetting epoxy resins. (2020). Wiley Online Library.
- 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. PubChem.
- Synthesis, thermal and mechanical properties and biodegradation of branched polyamide 4.
- Synthesis and properties of polyamides and poly(amideimide)s based on 4,4′‐[1,4(or 1,3)‐phenylenebis(isopropylidene‐1,4‐phenyleneoxy)]dianiline. Semantic Scholar.
- NORTH AMERICA EPOXY RESINS. Olin.
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. University of Toronto.
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Application Notes and Protocols for Gas Separation Membranes Synthesized from 1,2-Bis(4-aminophenoxy)ethane
Introduction: The Strategic Role of 1,2-Bis(4-aminophenoxy)ethane in Advanced Gas Separation
The pursuit of highly efficient and economically viable gas separation technologies is a cornerstone of modern industrial processes, with applications ranging from carbon capture to hydrogen purification.[1] Polyimide membranes have emerged as a leading class of materials for these applications, owing to their exceptional thermal stability, mechanical robustness, and tunable gas transport properties.[1] The performance of these membranes is intrinsically linked to the chemical structure of their constituent monomers. 1,2-Bis(4-aminophenoxy)ethane (BAE), also known by its CAS number 1195-32-0, is a diamine monomer of significant interest in this field.
The molecular architecture of BAE, characterized by flexible ether linkages connecting two aniline moieties, imparts a unique combination of properties to the resulting polyimide membranes. The ether groups enhance the segmental motion of the polymer chains, which can lead to increased gas permeability. Simultaneously, the inherent rigidity of the aromatic rings contributes to the polymer's overall stability and provides a basis for selective gas transport. This balance between flexibility and rigidity allows for the fine-tuning of membrane performance by judiciously selecting the dianhydride co-monomer.
These application notes provide a comprehensive guide for researchers and scientists on the synthesis, fabrication, characterization, and performance evaluation of gas separation membranes derived from 1,2-Bis(4-aminophenoxy)ethane. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their development of next-generation membrane technologies.
PART 1: Synthesis of BAE-Based Polyimides via Two-Step Polycondensation
The most prevalent and reliable method for synthesizing high-molecular-weight aromatic polyimides is a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to yield the final polyimide.
Causality of the Two-Step Process:
The two-step approach is favored because the intermediate poly(amic acid) is generally soluble in aprotic polar solvents, facilitating processing into films or fibers. The subsequent imidization, which can be achieved thermally or chemically, converts the soluble precursor into the robust, and often less soluble, final polyimide structure. This method allows for greater control over the final membrane morphology.
Experimental Protocol: Synthesis of a BAE-Based Polyimide
This protocol details the synthesis of a polyimide from 1,2-Bis(4-aminophenoxy)ethane (BAE) and a representative aromatic dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
Materials:
-
1,2-Bis(4-aminophenoxy)ethane (BAE), purified by recrystallization
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), purified by sublimation
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (high purity)
-
Methanol (reagent grade)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Addition funnel
Step 1: Poly(amic acid) Synthesis
-
Reactor Setup: Assemble a dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Purge the flask with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Diamine Dissolution: In the flask, dissolve a precise amount of BAE (e.g., 10 mmol) in anhydrous DMAc to achieve a solids concentration of 15-20% (w/v). Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of BPDA (10 mmol) to the stirred diamine solution in several portions over 30-60 minutes at room temperature. The slow addition is crucial to control the exothermic reaction and prevent premature gelation.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow. The final product is a viscous, clear poly(amic acid) solution.
Step 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean, level glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation and Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is as follows:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Membrane Recovery: After the thermal treatment, allow the oven to cool down slowly to room temperature. The resulting polyimide film can be carefully peeled off the glass plate, often by immersion in deionized water.
-
Final Drying: Dry the freestanding membrane in a vacuum oven at 120°C for at least 12 hours to remove any residual water.
Caption: Two-step synthesis of a BAE-based polyimide membrane.
PART 2: Fabrication of Dense Membranes via Solution Casting
The fabrication of defect-free, dense membranes is critical for accurately evaluating the intrinsic gas separation properties of the synthesized polyimide. Solution casting is a widely used and effective method for this purpose.
Protocol: Solution Casting of BAE-Based Polyimide Membranes
Materials:
-
Synthesized BAE-based polyimide
-
Appropriate solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or DMAc)
Equipment:
-
Glass petri dish or level glass plate
-
Doctor blade or casting knife
-
Controlled environment chamber or oven with slow solvent evaporation capabilities
Procedure:
-
Polymer Solution Preparation: Dissolve the synthesized and dried polyimide in a suitable solvent to form a 5-10% (w/v) solution. The dissolution may require gentle heating and stirring for several hours.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any dust particles or undissolved polymer gels.
-
Casting: Pour the filtered solution onto a clean, level glass surface. Use a doctor blade to spread the solution to a uniform thickness. The final membrane thickness is typically in the range of 50-100 µm.
-
Solvent Evaporation: Place the cast film in a dust-free, controlled environment (e.g., a desiccator or a low-temperature oven) to allow for slow solvent evaporation. A slow evaporation rate is crucial to prevent the formation of pinholes and to ensure a dense, uniform membrane. Typically, this process takes 12-24 hours at a temperature slightly above the solvent's boiling point.
-
Annealing: After the majority of the solvent has evaporated, anneal the membrane at a temperature just below its glass transition temperature (Tg) for several hours. This step helps to remove any residual solvent and allows for the relaxation of polymer chains into a more stable, dense packing arrangement.
-
Membrane Detachment: Carefully detach the annealed membrane from the glass substrate, often with the aid of water.
-
Final Drying: Dry the membrane under vacuum at an elevated temperature (e.g., 120°C) for at least 24 hours to ensure the complete removal of any absorbed water or residual solvent.
Caption: Workflow for dense membrane fabrication via solution casting.
PART 3: Characterization of BAE-Based Polyimide Membranes
Thorough characterization of the synthesized polyimide and the fabricated membranes is essential to understand their structure-property relationships and to validate the success of the synthesis and fabrication processes.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the chemical structure of the polyimide, specifically the successful conversion of the poly(amic acid) to the polyimide.
Procedure:
-
Acquire an FTIR spectrum of the final polyimide film.
-
Interpretation: Look for the characteristic absorption bands of the imide ring:
-
Asymmetric C=O stretching: ~1780 cm⁻¹
-
Symmetric C=O stretching: ~1720 cm⁻¹
-
C-N-C stretching: ~1370 cm⁻¹
-
Imide ring deformation: ~720 cm⁻¹
-
-
The absence of broad O-H and N-H stretching bands from the amic acid precursor (around 3000-3500 cm⁻¹) indicates a high degree of imidization.
Protocol 2: Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the polyimide membrane.
Procedure:
-
Place a small sample (5-10 mg) of the polyimide membrane in a TGA crucible.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[2][3]
-
Interpretation: Determine the 5% weight loss temperature (Td5%), which is a common metric for the onset of thermal decomposition. High-performance polyimides based on BAE are expected to exhibit Td5% values well above 400°C.
PART 4: Gas Permeation Testing
The primary function of these membranes is gas separation. Therefore, accurate measurement of gas permeability and selectivity is paramount. The constant-volume, variable-pressure method is a widely used technique for this purpose.[4][5]
Protocol: Constant-Volume, Variable-Pressure Gas Permeation Measurement
Equipment:
-
Gas permeation cell
-
Vacuum pump
-
Pressure transducers
-
Constant temperature chamber
-
Gas cylinders with pure gases (e.g., CO₂, CH₄, O₂, N₂, H₂)
Procedure:
-
Membrane Mounting: Securely mount the dense polyimide membrane in the gas permeation cell, ensuring a leak-free seal. The effective membrane area should be precisely known.
-
System Evacuation: Thoroughly evacuate both the upstream (feed) and downstream (permeate) sides of the permeation cell to remove any residual gases.
-
Leak Test: Isolate the system from the vacuum pump and monitor the pressure on both sides to ensure there are no leaks.
-
Gas Introduction: Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).
-
Permeation Measurement: Monitor the pressure increase on the downstream side, which has a known, constant volume, as a function of time.
-
Data Analysis: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume using the following equation:
P = (V * l) / (A * R * T * Δp) * (dp/dt)
Where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase on the permeate side
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients:
α(A/B) = P(A) / P(B)
Caption: Constant-volume, variable-pressure gas permeation setup.
Data Presentation: Gas Separation Performance of BAE-Based Membranes
The performance of gas separation membranes is typically evaluated by their permeability and selectivity for different gas pairs. The following table summarizes representative data for polyimide membranes derived from 1,2-Bis(4-aminophenoxy)ethane (BAE) and various dianhydrides.
| Dianhydride Partner | Gas Pair | Permeability (Barrer)¹ | Selectivity (α) | Reference |
| BPDA | CO₂/CH₄ | ~1.3 | ~70 | [6] |
| ODPA | CO₂/CH₄ | ~0.74 | ~48 | [6] |
| Data for O₂/N₂ and H₂/N₂ for BAE-based membranes is an area for further investigation. |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Conclusion and Future Outlook
1,2-Bis(4-aminophenoxy)ethane is a versatile and valuable monomer for the synthesis of high-performance polyimide gas separation membranes. The protocols outlined in these application notes provide a robust framework for the reproducible synthesis, fabrication, and characterization of these materials. The flexible ether linkages in BAE offer a promising avenue for enhancing gas permeability, while the ability to pair it with a wide array of dianhydrides allows for the fine-tuning of selectivity.
Future research should focus on a systematic investigation of a broader range of dianhydrides in combination with BAE to create a comprehensive library of structure-property relationships. In particular, obtaining and comparing gas separation data for industrially relevant gas pairs such as O₂/N₂ and H₂/N₂ will be crucial for identifying promising candidates for specific applications. Furthermore, the incorporation of BAE into co-polyimides and mixed-matrix membranes represents an exciting frontier for pushing the boundaries of gas separation performance beyond the current upper-bound limits.
References
-
Pye, D. G., Hoehn, H. H., & Panar, M. (1976). Measurement of gas permeability of polymers. I. Permeabilities in constant volume/variable pressure apparatus. Journal of Applied Polymer Science, 20(7), 1921-1931. [Link]
-
Lin, H., & Yavari, M. (2020). Multi-lab study on the pure-gas permeation of commercial polysulfone (PSf) membranes: Measurement standards and best practices. Journal of Membrane Science, 604, 118045. [Link]
-
Madzarevic, Z., et al. (2021). The role of ortho-, meta- and para-substitutions in the main-chain structure of poly(etherimide)s and the effects on CO2/CH4 gas separation performance. Journal of Membrane Science, 636, 119572. [Link]
-
Madzarevic, Z., et al. (2021). The role of ortho-, meta- and para-substitutions in the main-chain structure of poly(etherimide)s and the effects on CO2/CH4 gas separation performance. Journal of Membrane Science, 636, 119572. [Link]
-
Qiu, W., et al. (2011). Thermal analysis and its application in evaluation of fluorinated polyimide membranes for gas separation. Polymer, 52(18), 4073-4082. [Link]
-
Saeed Butt, M., et al. (2008). 1,2-Bis(4-aminophenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1122. [Link]
-
Ahmad, Z., et al. (2014). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. Materials, 7(5), 3629-3643. [Link]
-
Faghihi, K., et al. (2013). Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(14), 755-761. [Link]
-
Chen, X. Y., et al. (2013). Polyimide membranes for gas separation: Synthesis, processing and properties. In Polyimides: Synthesis, Applications and Technology. Nova Science Publishers. [Link]
-
Staudt-Bickel, C., & Koros, W. J. (1999). Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems. Journal of Polymer Science Part B: Polymer Physics, 37(15), 1833-1847. [Link]
-
Al-Masri, M., & Huybrechts, B. (2019). Morphological Study before and after Thermal Treatment of Polymer-Polymer Mixed-Matrix Membranes for Gas Separations. Polymers, 11(11), 1888. [Link]
-
Li, P., et al. (2022). Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. Molecules, 27(19), 6539. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Morphological Study before and after Thermal Treatment of Polymer-Polymer Mixed-Matrix Membranes for Gas Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of gas permeability of polymers. I. Permeabilities in constant volume/variable pressure apparatus | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Welcome to the technical support center for the purification of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS: 6052-10-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this important diamine monomer. As a crucial component in the synthesis of high-performance polyimides and other advanced polymers, the purity of this compound is paramount to achieving desired material properties.
Understanding the Chemistry of Purification
This compound is a crystalline solid, typically appearing as a white to light yellow powder[1]. The primary goal of any purification method is to remove unreacted starting materials, reaction intermediates, and side products. A common synthetic route involves the Williamson ether synthesis, reacting a salt of 4-aminophenol with 1,2-dichloroethane or 1,2-dibromoethane. Another route is the reduction of the corresponding dinitro compound, 1,2-bis(4-nitrophenoxy)ethane.
Understanding the synthetic pathway is critical for anticipating potential impurities.
Potential Impurities to Consider:
-
Unreacted Starting Materials: 4-aminophenol, 1,2-dihaloethane.
-
Reaction Intermediates: Mono-substituted ethers (e.g., 4-(2-chloroethoxy)aniline).
-
Side-Products: Polymeric ethers from multiple substitutions.
-
By-products from Reduction: Incomplete reduction products if starting from the dinitro analogue.
-
Color Bodies: Oxidation products of the aromatic amine functionalities, which are sensitive to air and light.
The purification strategies outlined below are designed to effectively remove these and other common contaminants.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is discolored (pink, brown, or grey). What is the cause and how can I fix it?
A1: Discoloration is a common issue with aromatic amines and is typically due to the formation of colored oxidation products. The amine groups are susceptible to air oxidation, which can be accelerated by light and the presence of trace metal impurities.
-
Troubleshooting:
-
Recrystallization with a reducing agent: During recrystallization, adding a small amount of a reducing agent like sodium dithionite or sodium bisulfite can help to reduce colored impurities back to their colorless form.
-
Activated Carbon Treatment: Adding activated carbon to the hot solution during recrystallization can effectively adsorb many colored impurities. Use with caution, as it can also adsorb your product, leading to lower yields.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps, to minimize oxidation.
-
Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A2: It is common for a single solvent not to have the ideal solubility profile for recrystallization (highly soluble when hot, poorly soluble when cold). In such cases, a mixed-solvent system is often the best approach. For a compound like this compound, a polar protic solvent mixed with a less polar solvent can be effective.
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
N,N-Dimethylformamide (DMF)/Water
-
Dimethyl sulfoxide (DMSO)/Ethanol[2]
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Troubleshooting:
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a More Dilute Solution: Add more of the "good" solvent to keep the compound dissolved at a slightly lower temperature.
-
Seed Crystals: Introduce a small crystal of the pure compound to the cooling solution to induce crystallization.
-
Solvent Choice: Ensure the boiling point of your solvent or solvent mixture is below the melting point of your compound (approximately 178-181°C)[1].
-
Q4: My yield after recrystallization is very low. How can I improve it?
A4: Low yield can be due to several factors: using too much solvent, premature crystallization during hot filtration, or the product being too soluble in the cold solvent.
-
Troubleshooting:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Funnel: During hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing out.
-
Optimize Solvent System: If using a mixed-solvent system, carefully adjust the ratio to minimize the solubility of your product at low temperatures.
-
Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor and re-cooling.
-
Q5: I am trying to purify my compound by column chromatography on silica gel, but I am getting poor separation and tailing peaks. What is the problem?
A5: Basic compounds like aromatic amines often interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption, tailing peaks, and poor separation.
-
Troubleshooting:
-
Add a Competing Base: Add a small amount of a volatile base, such as triethylamine (0.5-2%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, improving elution and peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
-
Reverse-Phase Chromatography: For more polar amines, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.
-
Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This is the most common and often most effective method for purifying this compound on a lab scale.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethanol to prevent premature crystallization and filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderately elevated temperature (e.g., 60-80°C) to a constant weight.
Protocol 2: Column Chromatography on Amine-Modified Silica Gel
This method is suitable for separating impurities with similar polarity to the desired product.
Step-by-Step Methodology:
-
Column Packing: Prepare a chromatography column with amine-functionalized silica gel, packed as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quality Control and Purity Assessment
To ensure the purity of your this compound, the following analytical techniques are recommended:
| Analytical Method | Parameter | Expected Result for High-Purity Product |
| Melting Point | Melting Range | 178.5 - 181.0 °C[1] |
| High-Performance Liquid Chromatography (HPLC) | Peak Purity | >99.5% area |
| Gas Chromatography (GC) | Peak Purity | >99.5% area |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Spectral Integrity | Spectrum consistent with the structure of this compound, with no significant impurity peaks. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Presence of characteristic N-H, C-N, C-O-C, and aromatic C-H stretches. |
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting guide for common purification issues.
References
-
Measurement and Correlation of the Solubility of 4,4′-Oxydianiline in Four Binary Solvent Mixtures from T = 293.15 to 333.15 K. Journal of Chemical & Engineering Data. [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Purify this compound producer. UniVOOK. [Link]
Sources
Technical Support Center: Synthesis of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Welcome to the technical support guide for the synthesis of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS 6052-10-4). This high-purity diamine is a critical monomer in the production of advanced polymers like polyimides, where its structure imparts flexibility and thermal stability.[1] This guide is designed for researchers and chemists to navigate the common challenges in its synthesis, improve yield, and ensure the highest possible product purity. We will delve into the mechanistic reasoning behind protocol choices and provide robust troubleshooting frameworks.
The most reliable and scalable synthesis route is a two-step process:
-
Williamson Ether Synthesis: Formation of the dinitro intermediate, 1,2-bis(4-nitrophenoxy)ethane, from 4-nitrophenol and a 1,2-dihaloethane.
-
Catalytic Reduction: Reduction of the dinitro intermediate to the target diamine, this compound.
This guide is structured to address each of these stages, focusing on common questions and troubleshooting scenarios.
Part 1: Williamson Ether Synthesis of 1,2-bis(4-nitrophenoxy)ethane
This reaction is a classic bimolecular nucleophilic substitution (SN2) where the phenoxide ion attacks the alkyl halide.[2] Achieving a high yield depends on maximizing the rate of this desired reaction while minimizing potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this step?
A1: The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the 4-nitrophenol (pKa ≈ 7.2) to form the nucleophilic phenoxide but not so strong that it promotes side reactions. For the solvent, a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is highly recommended. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, which accelerates the SN2 reaction rate.[3] Using protic solvents like ethanol can lead to hydrogen bonding with the phenoxide, reducing its nucleophilicity and slowing the reaction.
Q2: My yield is consistently low. What are the common causes?
A2: Low yield in this step is a frequent issue. The primary culprits are often related to reaction conditions and reagent purity. Refer to the troubleshooting guide below. Common issues include insufficient base, "wet" reagents or solvents which can quench the phenoxide, and competing elimination (E2) reactions of the 1,2-dihaloethane.
Q3: Should I use 1,2-dibromoethane or 1,2-dichloroethane?
A3: 1,2-dibromoethane is generally the superior choice. Bromide is a better leaving group than chloride, leading to a faster reaction rate under SN2 conditions. While 1,2-dichloroethane is less expensive, it may require more forcing conditions (higher temperatures, longer reaction times), which can increase the likelihood of side product formation.
Q4: Is a phase-transfer catalyst necessary?
A4: While not strictly necessary when using a polar aprotic solvent like DMF, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial. A PTC helps to shuttle the phenoxide anion from the solid phase (K₂CO₃) or a poorly solvating environment into the organic phase where the reaction occurs, often leading to faster reaction times and milder conditions.[4]
Troubleshooting Guide: Williamson Ether Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient Deprotonation: K₂CO₃ is hygroscopic or of low quality. 2. Poor Nucleophilicity: Protic solvent used or water contamination. 3. Low Reactivity: Using 1,2-dichloroethane at too low a temperature. | 1. Use freshly dried, powdered K₂CO₃. Ensure a slight molar excess (e.g., 2.2 equivalents). 2. Use anhydrous DMF or DMSO. Dry all glassware thoroughly. 3. Switch to 1,2-dibromoethane or increase the reaction temperature to 80-100 °C. Monitor by TLC. |
| Formation of Side Products | 1. E2 Elimination: The base can promote the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. 2. Over-alkylation/Side reactions: Impurities in starting materials. | 1. Avoid excessively high temperatures (>120 °C). Use a moderate base like K₂CO₃ instead of stronger bases like hydroxides or alkoxides. 2. Ensure high purity of 4-nitrophenol and 1,2-dibromoethane. |
| Difficult Product Isolation | 1. Product is soluble in the workup solvent. 2. Emulsion during aqueous workup. | 1. The product, 1,2-bis(4-nitrophenoxy)ethane, is a solid. After cooling, the reaction mixture can often be poured into cold water to precipitate the product.[5] 2. Add brine (saturated NaCl solution) to break the emulsion during extraction. |
Diagram: Troubleshooting Low Yield in Ether Synthesis
Caption: Troubleshooting decision tree for low yield.
Protocol: Synthesis of 1,2-bis(4-nitrophenoxy)ethane
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (2.0 eq), powdered potassium carbonate (2.2 eq), and anhydrous DMF.
-
Heating: Heat the mixture to 60 °C with vigorous stirring under a nitrogen atmosphere.
-
Addition: Add 1,2-dibromoethane (1.0 eq) dropwise over 30 minutes.
-
Reaction: Increase the temperature to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent. The starting 4-nitrophenol should be consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring. A yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.
-
Drying: Dry the solid in a vacuum oven at 60 °C. The product, 1,2-bis(4-nitrophenoxy)ethane, should be obtained as a pale-yellow powder with a typical yield of 85-95%.
Part 2: Reduction to this compound
The reduction of the aromatic nitro groups to amines is the final and most sensitive step. The choice of reducing agent is critical to avoid side reactions and ensure a clean, high-purity product. Catalytic hydrogenation is the preferred industrial and laboratory method for its high efficiency and clean workup.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is best: Catalytic Hydrogenation or Chemical Reduction?
A1: Catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst is superior. It is highly efficient, the only byproduct is water, and the catalyst can be removed by simple filtration. Chemical reducing agents like Tin(II) chloride (SnCl₂) or sodium dithionite can also work, but they introduce metallic or sulfurous byproducts that complicate purification and can be environmentally hazardous. Hydrazine hydrate with a catalyst like Raney Nickel is an alternative to high-pressure hydrogen but is highly toxic.[6]
Q2: My final product is pink/brown/purple. What causes this discoloration?
A2: Aromatic amines, especially diamines like this product, are highly susceptible to air oxidation. Even trace amounts of oxygen can lead to the formation of colored radical species or imine-based oligomers. Discoloration is a sign of impurity and degradation. To prevent this, all steps following the reduction should be performed under an inert atmosphere (N₂ or Ar). Solvents should be degassed before use for recrystallization.
Q3: How do I know when the reduction is complete?
A3: The reaction can be monitored by observing the cessation of hydrogen uptake in the hydrogenation apparatus. Alternatively, TLC can be used; the highly polar amine product will have a much lower Rf value than the dinitro starting material. A stain like ninhydrin can be used to visualize the amine spots. LC-MS is also an excellent tool to confirm the disappearance of the starting material (m/z 304.07) and the appearance of the product (m/z 244.12).[7][8]
Diagram: Reduction Pathways and Side Products
Caption: Desired vs. undesired reduction pathways.
Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel (e.g., Parr shaker), add the dinitro intermediate (1.0 eq) and a solvent such as ethanol, tetrahydrofuran (THF), or ethyl acetate.
-
Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate) under a stream of nitrogen. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen gas to 3-5 bar (approx. 45-75 psi).
-
Reaction: Heat the mixture to 40-60 °C and begin vigorous agitation. The reaction is exothermic; monitor the temperature and pressure. The reaction is typically complete in 2-4 hours, indicated by the stabilization of hydrogen uptake.
-
Workup: Cool the vessel to room temperature. Carefully vent the hydrogen and purge with nitrogen.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh, degassed solvent. Caution: The Celite pad with the catalyst should not be allowed to dry in the air; quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound is often an off-white or tan solid.
Part 3: Purification and Final Product Handling
Q: What is the best way to purify the final product to >99.5%?
A: Recrystallization is the most effective method for achieving high purity.[9] A good solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol (degassed with nitrogen). If colored impurities persist, a small amount of activated charcoal can be added and the hot solution filtered. Then, slowly add hot, degassed water until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid, and then allow the solution to cool slowly to room temperature, and finally in an ice bath. This slow cooling is key to forming well-defined, pure crystals. Collect the white, crystalline product by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Q: How should the final, pure product be stored?
A: Store the high-purity, white crystalline product in a sealed container under an inert atmosphere (nitrogen or argon) and protect it from light. Storing it in a freezer (-20 °C) will further inhibit degradation. Proper storage is essential to maintain its purity and colorless appearance over time.
References
-
UniVOOK Chemical. (n.d.). Purify this compound producer. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. JETIR, 6(2). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Unexpected course of a Williamson ether synthesis. Arkivoc. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
Patalano, A. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 4,4′-(ethane-1,2-diylbis(oxy))dianiline (left) and... Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). CAS:6052-10-4 | this compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,2-bis(4-nitrophenoxy)ethane (C14H12N2O6). Retrieved from [Link]
- Google Patents. (n.d.). CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane.
Sources
- 1. Purify this compound producer | UniVOOK [univook.com]
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- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. francis-press.com [francis-press.com]
- 5. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]
- 6. jetir.org [jetir.org]
- 7. PubChemLite - 1,2-bis(4-nitrophenoxy)ethane (C14H12N2O6) [pubchemlite.lcsb.uni.lu]
- 8. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | C14H16N2O2 | CID 60361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 1,2-Bis(4-aminophenoxy)ethane
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the polymerization of 1,2-Bis(4-aminophenoxy)ethane. This diamine, with its flexible ether linkages, is a critical monomer for synthesizing high-performance polymers such as polyimides and poly(amide-imide)s, prized for their thermal stability and mechanical properties.[1][2] However, its successful polymerization requires careful control over monomer purity, reaction conditions, and stoichiometry.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move from immediate troubleshooting of failed or suboptimal reactions to broader frequently asked questions and detailed experimental protocols.
Section 1: Troubleshooting Guide
This section addresses the most common issues researchers face during the polymerization of 1,2-Bis(4-aminophenoxy)ethane, particularly in the context of polyimide synthesis.
Q1: My final polymer has a low molecular weight and low inherent viscosity, leading to brittle films. What went wrong?
This is one of the most frequent challenges in polycondensation reactions. Achieving a high degree of polymerization is critically dependent on several factors.
Potential Causes & Solutions:
-
Monomer Impurity: The presence of monofunctional impurities in either the 1,2-Bis(4-aminophenoxy)ethane or the comonomer (e.g., a dianhydride) will act as a chain terminator, severely limiting molecular weight gain.[3]
-
Solution: Purify the 1,2-Bis(4-aminophenoxy)ethane monomer by recrystallization from ethanol until a consistent melting point is achieved.[1] Ensure the comonomer is of the highest possible purity, subliming or recrystallizing it if necessary.
-
-
Incorrect Stoichiometry: Polycondensation is highly sensitive to the molar ratio of the reacting functional groups. A slight excess of one monomer will leave the polymer chains capped with that monomer's functional groups, preventing further growth.[3]
-
Solution: Use a high-precision analytical balance (±0.1 mg) to weigh your monomers. Ensure the molar ratio of the diamine to the dianhydride is as close to 1:1 as possible. A slight excess of the more volatile or reactive monomer (often the dianhydride) is sometimes used to compensate for potential loss, but this must be carefully optimized.[4]
-
-
Presence of Water: Water can react with highly electrophilic dianhydrides, opening the anhydride ring to form two carboxylic acid groups. This not only disrupts stoichiometry but also creates non-reactive end groups that cap the polymer chain.
-
Solution: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous, high-purity solvents. Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Side Reactions: At elevated temperatures, particularly during the one-step high-temperature solution polymerization, side reactions can occur that limit chain growth.
-
Solution: If using a two-step method, keep the initial poly(amic acid) formation at a low temperature (0-25°C) to minimize side reactions.[4] For one-step methods, ensure the reaction temperature is carefully controlled and not excessively high.
-
Troubleshooting Workflow: Low Molecular Weight
Caption: Logical workflow for diagnosing low molecular weight issues.
Q2: The final polyimide is insoluble in common organic solvents, making characterization and processing impossible. How can I improve solubility?
Aromatic polyimides are notoriously difficult to dissolve due to their rigid backbones and strong inter-chain interactions.[1] While 1,2-Bis(4-aminophenoxy)ethane is specifically chosen to introduce flexibility, insolubility can still be a major hurdle.
Potential Causes & Solutions:
-
Highly Rigid Dianhydride: The choice of dianhydride comonomer has a massive impact on the properties of the final polymer. Rigid, planar dianhydrides like Pyromellitic dianhydride (PMDA) lead to highly intractable polyimides.
-
Solution: Employ dianhydrides that contain flexible linkages (e.g., ether groups like in 4,4'-oxydiphthalic anhydride - ODPA) or bulky, non-planar structures (e.g., 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride - 6FDA) to disrupt chain packing and improve solubility.[5]
-
-
High Molecular Weight & Crystallinity: Sometimes, a very successful polymerization leading to a high molecular weight, semi-crystalline polymer can result in poor solubility.
-
Solution: While high molecular weight is often desired, you can intentionally reduce it slightly by introducing a very small, precisely measured amount of a monofunctional capping agent or by slightly offsetting the stoichiometry.[3] Additionally, using asymmetric monomers can reduce crystallinity and improve solubility.
-
-
Incomplete Imidization: If residual poly(amic acid) groups remain, they can form strong hydrogen bonds, reducing solubility.
-
Solution: Ensure the imidization step (thermal or chemical) is complete. For thermal imidization, confirm that the final temperature is held for a sufficient duration (e.g., >250-300°C for at least 1 hour).[6] For chemical imidization, ensure the correct reagents (e.g., acetic anhydride/pyridine) are used in the proper ratio.[4]
-
| Solvent Selection Guide | | :--- | :--- | | High Solubility Potential | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), m-Cresol, Dimethyl Sulfoxide (DMSO)[7] | | Moderate Solubility Potential | Tetrahydrofuran (THF), Dichloromethane (for some flexible polyimides)[8] | | Poor Solubility | Toluene, Hexane, Water, Alcohols |
Section 2: Frequently Asked Questions (FAQs)
Q: What is the standard procedure for synthesizing a polyimide with 1,2-Bis(4-aminophenoxy)ethane?
The most common and reliable method is the two-step synthesis involving a soluble poly(amic acid) precursor.[4]
-
Step 1: Poly(amic acid) Formation: The 1,2-Bis(4-aminophenoxy)ethane (diamine) is dissolved in a dry, polar aprotic solvent (e.g., DMAc or NMP) under an inert atmosphere. A stoichiometric equivalent of a solid aromatic tetracarboxylic dianhydride is added portion-wise at a low temperature (0-5°C), and the reaction is allowed to slowly warm to room temperature and stir for several hours (8-24h). This produces a viscous solution of the poly(amic acid).
-
Step 2: Imidization (Cyclization): The poly(amic acid) is converted to the final polyimide. This can be done in two ways:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a staged cycle, for example: 80°C for 1h, 150°C for 1h, 200°C for 1h, and finally 250-300°C for 1h to remove water and form the imide rings.[6]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a base catalyst (e.g., pyridine) are added to the poly(amic acid) solution. This method is faster and occurs at lower temperatures, but may result in incomplete cyclization if the polymer precipitates prematurely.[4]
-
General Two-Step Polyimide Synthesis Workflow
Caption: The two-step synthesis route for polyimides.
Q: How should I purify the 1,2-Bis(4-aminophenoxy)ethane monomer before use?
Monomer purity is paramount. The most effective method for purifying this diamine is recrystallization.
-
Procedure: Dissolve the crude 1,2-Bis(4-aminophenoxy)ethane in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum at 60°C.[1][9] The purity should be confirmed by measuring the melting point and comparing it to the literature value.
Q: Can I control the molecular weight of my polymer?
Yes, molecular weight can be controlled deliberately, which is often necessary to balance properties like mechanical strength and processability.[10]
-
Non-Stoichiometric Ratio: By adding a slight, calculated excess of one of the bifunctional monomers (e.g., 1-2 mol% excess of the diamine), you can control the final degree of polymerization.[3]
-
Monofunctional Reagents: Adding a small, controlled amount of a monofunctional reagent (a "chain stopper"), such as aniline or phthalic anhydride, provides a more precise method for limiting molecular weight.[3][11]
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(amic acid) from 1,2-Bis(4-aminophenoxy)ethane and PMDA
Materials:
-
1,2-Bis(4-aminophenoxy)ethane (recrystallized, dried)
-
Pyromellitic dianhydride (PMDA) (sublimed, dried)
-
N,N-Dimethylacetamide (DMAc) (anhydrous grade)
-
Nitrogen gas supply
-
Magnetic stirrer, stir bar, and three-neck round-bottom flask
-
Ice bath
Procedure:
-
Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a stopper. Dry the entire apparatus in an oven at 120°C overnight and cool under a stream of nitrogen.
-
Diamine Dissolution: Under a positive pressure of nitrogen, charge the flask with 2.442 g (10.0 mmol) of 1,2-Bis(4-aminophenoxy)ethane. Using a syringe, add 50 mL of anhydrous DMAc and stir until the diamine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.
-
Dianhydride Addition: Carefully and slowly add 2.181 g (10.0 mmol) of solid PMDA to the stirring solution in several small portions over 30 minutes. Ensure the temperature does not rise above 10°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the solution stir under nitrogen for 24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid).
-
Storage: The resulting poly(amic acid) solution is the precursor for the polyimide. It should be stored in a refrigerator at ~4°C to prevent degradation before the imidization step.[6]
References
-
Butt, M. S., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). 1,2-Bis(4-aminophenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1283. [Link]
-
Serafini, T. T., Delvigs, P., & Vannucci, R. D. (1974). The synthesis of a novel polyimide precursor. NASA Technical Reports Server. [Link]
-
Advanced Chemistry. (2018, January 24). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION [Video]. YouTube. [Link]
-
de la Cruz-Martínez, F., Araya-Maturana, R., & Tagle, L. H. (2022). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 14(21), 4721. [Link]
-
Kuckling, D., Vo, C. D., & Adler, H. J. P. (2014). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry, 5(4), 1469-1478. [Link]
-
Sroog, C. E. (1991). Polyimides. VTechWorks. [Link]
-
Faghihi, K., & Soleimani, M. (2007). Synthesis and characterization of organo-soluble poly(amide-imide)s based on 1,2-bis[4-(trimellitimido)phenoxy]ethane and aromatic diamines. ResearchGate. [Link]
-
Various Authors. (2013). How to control the molecular weight in polymerizing acrylamide with free radical polymerization? ResearchGate. [Link]
-
Chen, C.-T., Chen, W.-C., & Chen, J.-H. (2021). Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. Processes, 9(11), 1957. [Link]
-
Zhang, S., et al. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. The Society of Polymer Science, Japan. [Link]
-
Butt, M. S., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). 1,2-Bis(4-aminophenoxy)ethane. ResearchGate. [Link]
- CN101863781A. (2010). Preparation method of 1, 2-di (o-amino phenoxyl) ethane.
-
Lee, J., et al. (2023). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Polymers, 15(20), 4075. [Link]
-
Yan, S., et al. (2011). Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]
-
Shu, C.-F., et al. (2003). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)-9,9′-spirobifluorene. SciSpace. [Link]
-
Hsiao, S.-H., & Lin, S.-Y. (2004). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. ResearchGate. [Link]
Sources
- 1. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Maximizing Polymer Molecular Weight from 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Welcome to the technical support center for polymerization using 4,4'-(Ethane-1,2-diylbis(oxy))dianiline. This guide is designed for researchers, scientists, and professionals aiming to synthesize high-molecular-weight polymers, particularly polyimides, which are critical for advanced applications requiring superior mechanical and thermal properties. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental steps.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of polymers from this compound, focusing on achieving high molecular weight.
Question 1: Why is the molecular weight of my polymer unexpectedly low?
Answer: Achieving a high molecular weight in step-growth polymerization is highly sensitive to several factors. A lower-than-expected molecular weight is the most common issue and can almost always be traced back to one of the following root causes:
-
Stoichiometric Imbalance: This is the most critical factor. Step-growth polymerization requires a precise 1:1 molar ratio of the reactive functional groups (in this case, the amine groups from the diamine and the anhydride groups from the comonomer).[1][2] Any deviation from this ratio will leave one type of functional group in excess at the end of the reaction, capping the polymer chains and severely limiting the degree of polymerization.[2][3]
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the dianhydride comonomer will act as chain stoppers, effectively terminating polymer growth.[1] It is crucial to use high-purity, polymerization-grade monomers.[4]
-
Presence of Water: Water is detrimental to the initial stage of poly(amic acid) synthesis. It can react with the highly electrophilic dianhydride, opening the anhydride ring to form a dicarboxylic acid. This dicarboxylic acid is less reactive than the anhydride, upsetting the stoichiometry and hindering chain growth.[5][6] Solvents must be scrupulously dried before use.[7]
-
Incomplete Reaction (Low Conversion): High molecular weight is only achieved at very high degrees of monomer conversion (typically >99%).[2] Insufficient reaction time or a temperature that is too low for the initial poly(amic acid) formation can lead to an incomplete reaction.[7]
-
Inefficient Imidization: During the second step (thermal or chemical cyclization to the polyimide), the byproduct, water, must be efficiently removed. If water remains, it can promote the reverse reaction (hydrolysis of the amic acid linkage), leading to chain scission and a reduction in the final molecular weight.[6]
-
Oxidative Side Reactions: The amine groups on the diamine monomer are susceptible to oxidation, especially at elevated temperatures. All polymerization steps should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent this.[8]
Question 2: How can I ensure a precise 1:1 stoichiometric balance of my monomers?
Answer: Meticulous technique is essential for achieving the required stoichiometric precision.
-
Accurate Molar Mass Calculation: Use the precise molecular weights for your monomers (e.g., this compound: 244.29 g/mol [9]). Account for the purity if it is less than 100%.
-
High-Precision Weighing: Use a calibrated analytical balance (readable to at least 0.1 mg). Weigh the monomers in a glovebox or a dry environment to prevent moisture absorption.
-
Controlled Addition: The standard and most reliable method for poly(amic acid) synthesis is the slow, portion-wise addition of the solid dianhydride to a stirred solution of the diamine in a dry, inert atmosphere.[10] This method helps to maintain stoichiometric control throughout the reaction vessel and dissipate the heat of the exothermic reaction.
Question 3: What are the best practices for purifying this compound and the dianhydride comonomer?
Answer: Starting with the highest purity monomers is non-negotiable for achieving high molecular weight.
-
This compound (Diamine):
-
Recrystallization: This is a common and effective method. A suitable solvent system might be an ethanol/water mixture. The goal is to dissolve the diamine in a minimum amount of hot solvent and allow it to slowly cool, causing the pure crystals to form while impurities remain in the solution.
-
Drying: After recrystallization, the diamine must be thoroughly dried under vacuum at a temperature below its melting point (approx. 178-181°C[11]) to remove all traces of the recrystallization solvent.
-
-
Dianhydride (e.g., Pyromellitic Dianhydride - PMDA):
-
Sublimation: Aromatic dianhydrides can be effectively purified by vacuum sublimation. This process involves heating the solid dianhydride under high vacuum, causing it to turn directly into a gas, which then re-solidifies as highly pure crystals on a cold surface.
-
Drying: Commercial dianhydrides should be dried in a vacuum oven at a temperature of 120-160°C for several hours prior to use to remove any adsorbed moisture.[12]
-
Purity Verification: Always verify the purity of your monomers post-purification using techniques like melting point analysis, FTIR, or NMR spectroscopy to ensure no degradation has occurred.
Question 4: My polymer is precipitating from the solution during the reaction. How can I prevent this?
Answer: Premature precipitation occurs when the growing polymer chain becomes insoluble in the reaction solvent, which stops further molecular weight growth. This is a common issue with rigid-rod polymers.
-
Solvent Choice: The solvent must be able to dissolve not only the monomers but also the resulting polymer. For poly(amic acid)s derived from this compound, common choices are dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[6]
-
Concentration: The reaction should be run at an appropriate solids content (monomer concentration). A typical range is 10-20 wt%. If the concentration is too high, the solution viscosity can increase rapidly, leading to poor mixing and potential precipitation as the molecular weight builds. If it's too low, the reaction kinetics may be too slow.
-
Temperature Control: The initial poly(amic acid) formation is often performed at room temperature or below (0-25°C).[7] This helps control the exothermic nature of the reaction and can sometimes improve solubility.
-
Monomer Structure: The inherent rigidity of the polymer backbone plays a significant role. The ether linkages in this compound provide more flexibility than some other aromatic diamines, which aids solubility.[13] If solubility remains an issue, consider using a more flexible dianhydride comonomer.
Question 5: I am observing gel formation during my polymerization. What is the cause and how can I fix it?
Answer: Gelation refers to the formation of a cross-linked, insoluble polymer network within the reaction vessel, which is catastrophic for the synthesis.
-
Cause of Gelation: In polyimide synthesis, gelation can occur during the conversion of the poly(amic acid) to the polyisoimide intermediate. It has been shown to result from side reactions, particularly when terminal amine groups from one chain react with the polymer backbone of another.[14] This is more likely to happen with amine-terminated systems (i.e., when there is a slight excess of diamine).
-
Prevention Strategies:
-
Stoichiometric Control: The best prevention is strict stoichiometric control. A slight molar excess of the dianhydride (e.g., 1.00 : 1.02 diamine:dianhydride) ensures that all polymer chains are anhydride-terminated, preventing amine-related cross-linking reactions.[15]
-
End-Capping: Introduce a monofunctional anhydride, such as phthalic anhydride, at the end of the polymerization. This will react with any remaining amine end-groups, rendering them non-reactive and preventing cross-linking.[14]
-
Reaction Conditions: Lowering the concentration and the temperature of the cyclodehydration reaction can also help to retard gelation.[14]
-
Data Summary: Factors Influencing Molecular Weight
| Parameter | Effect on Molecular Weight (Mw) | Effect on Polydispersity (PDI) | Rationale |
| Stoichiometric Ratio | Drastic decrease when deviating from 1:1.[1] | Increases. | An excess of either monomer caps the chains, limiting growth and broadening the distribution.[1] |
| Monomer Purity | Decreases with lower purity. | Increases. | Monofunctional impurities act as chain terminators.[1] |
| Reaction Temperature (PAA) | Optimal range exists (e.g., -5 to 25°C). Too high can cause side reactions; too low reduces reaction rate.[7] | Can increase outside optimal range. | Temperature affects the balance between polymerization rate and potential side reactions.[7] |
| Water Content in Solvent | Significantly decreases Mw.[5] | Increases. | Water consumes dianhydride, disrupting stoichiometry and creating less reactive end groups.[6] |
| Conversion Rate | Directly proportional; high Mw requires >99% conversion.[2] | Narrows as conversion approaches 100%. | Polymer chains continue to grow as long as reactive end groups are available. |
Experimental Protocols & Visualizations
Protocol 1: High-Molecular-Weight Polyimide Synthesis (Two-Step Method)
This protocol describes the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Materials:
-
This compound (purified, dried)
-
Pyromellitic dianhydride (PMDA) (purified, dried)
-
N,N-dimethylacetamide (DMAc) (anhydrous grade, <50 ppm water)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask with mechanical stirrer, N2 inlet, and drying tube
Procedure:
Part A: Poly(amic acid) Synthesis
-
Setup: Assemble the flame-dried glassware. Equip the flask with a mechanical stirrer and establish a positive pressure of dry nitrogen.
-
Diamine Dissolution: In the flask, dissolve a precise amount of this compound in anhydrous DMAc to achieve the desired concentration (e.g., 15 wt% solids). Stir until fully dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount (1.000 equivalents) of PMDA powder to the stirred diamine solution in small portions over 30-60 minutes. Maintain the temperature at 20-25°C using a water bath if necessary.
-
Polymerization: Allow the reaction to proceed under nitrogen with continuous stirring for 12-24 hours at room temperature. The solution will become highly viscous, indicating the formation of high-molecular-weight poly(amic acid).[16]
Part B: Thermal Imidization (Film Casting)
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment to allow the solvent to evaporate slowly at room temperature.
-
Staged Curing: Transfer the tack-free film on the glass plate to a programmable, nitrogen-purged oven.[5] A typical thermal curing cycle is:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 1 hour.[6]
-
-
Cooling: Slowly cool the oven to room temperature. The resulting transparent, flexible polyimide film can then be carefully removed from the glass substrate.
Workflow for High Mw Polyimide Synthesis
Caption: Workflow for two-step polyimide synthesis.
Troubleshooting Flowchart for Low Molecular Weight
Caption: Decision tree for diagnosing low molecular weight.
References
- Stoichiometry and molecular weight control. Fiveable.
- How Does Stoichiometry Impact Step-growth Polymerization? Chemistry For Everyone. (2025-04-27).
- In step growth polymerization, how stoichiometry and conversion are affecting molecular weight of polymer, Explain? Filo. (2025-05-19).
- Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
- Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Western Engineering.
- Synthesis and Imidiz
- Preventing gelation in polyisoimide synthesis.
- troubleshooting film formation with adamantane-containing polyimides. BenchChem. (2025).
- The synthesis of a novel polyimide precursor. NASA Technical Reports Server.
- Purify this compound producer. UniVOOK.
- Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides.
- Control Of The Molecular Weight Of Polyamic Acid. SOLVER POLYIMIDE. (2021-03-12).
- Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides.
- POLYIMIDES: chemistry & structure-property relationships – liter
- Water as Solvent in Polyimide Synthesis III: Towards the Synthesis of Polyamideimides.
- Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervapor
- 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. TCI Chemicals.
- 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. PubChem.
Sources
- 1. fiveable.me [fiveable.me]
- 2. In step growth polymerization, how stoichiometry and conversion are affec.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. Purify this compound producer | UniVOOK [univook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 8. US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents [patents.google.com]
- 9. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | C14H16N2O2 | CID 60361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | 6052-10-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 16. eng.uwo.ca [eng.uwo.ca]
Technical Support Center: Solubility of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline in DMAc
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,4'-(Ethane-1,2-diylbis(oxy))dianiline and N,N-Dimethylacetamide (DMAc). This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges that can arise during experimental work, particularly in the synthesis of polyimides and other advanced polymers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when working with this monomer-solvent system.
Q1: What is this compound and why is DMAc a common solvent for it?
This compound, also known as 1,2-Bis(4-aminophenoxy)ethane, is an aromatic diamine monomer. Its structure, featuring two aniline groups linked by a flexible ethane-1,2-diylbis(oxy) chain, makes it a valuable building block for high-performance polymers like polyimides.[1] The flexible ether linkages are specifically incorporated into such monomers to increase the solubility and processability of the final polymer.[1]
N,N-Dimethylacetamide (DMAc) is a powerful, polar aprotic solvent with a high boiling point (165-166°C) and excellent thermal and chemical stability.[2][3] Its strong solvating power for polar polymers and reactants makes it an ideal medium for polymerization reactions, such as the formation of poly(amic acid), the precursor to polyimides.[3][4]
Q2: I've added the this compound powder to DMAc at room temperature, but it's not dissolving completely. Is this normal?
Yes, this can be normal. While DMAc is an excellent solvent, aromatic diamines with strong intermolecular forces (like hydrogen bonding between the amine groups) may exhibit slow dissolution kinetics or limited solubility at ambient temperatures. The dissolution process is often an endothermic one, meaning it requires energy input to overcome the crystal lattice energy of the solid.[5] Therefore, incomplete dissolution at room temperature is a common observation.
Q3: My solution is hazy or cloudy, even after most of the solid has disappeared. What causes this?
A hazy or cloudy appearance is most frequently caused by moisture contamination. DMAc is hygroscopic, meaning it readily absorbs water from the atmosphere.[3][6] Water can decrease the solubility of the diamine and, more critically, can interfere with subsequent reactions, such as the formation of high molecular weight poly(amic acid), by causing hydrolysis of the polymer chain.[7] Impurities in either the diamine or the solvent can also precipitate, leading to cloudiness.
Q4: Can I heat the mixture to improve solubility? What are the recommended temperature limits?
Heating is the most common and effective method to increase the solubility of solids in liquids.[5] For this system, gentle heating to between 40°C and 60°C with continuous stirring is recommended. This provides the necessary energy to break down the crystal lattice and promote solvation. However, excessive heating should be avoided. While DMAc is thermally stable, prolonged heating at very high temperatures (e.g., >100°C) during the dissolution phase is unnecessary and can increase the risk of side reactions or solvent degradation, especially if impurities are present.[7]
Q5: How critical are the purity of the diamine and the grade of the DMAc?
They are extremely critical. Using high-purity (e.g., >95%) this compound and anhydrous-grade DMAc is essential for achieving consistent solubility and, more importantly, for the success of subsequent polymerization reactions.[4] Impurities can act as nucleation sites for precipitation and can terminate polymer chains, leading to low molecular weight products.[8]
Section 2: Systematic Troubleshooting Guide
If you are facing persistent solubility issues, follow this systematic guide to diagnose and resolve the problem.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility challenges.
Caption: Troubleshooting workflow for solubility issues.
Protocol: Standard Dissolution with Gentle Heating
This protocol is the first step when undissolved solid particles are observed.
-
Setup: Place the vessel containing the DMAc and diamine mixture on a magnetic stir plate equipped with a temperature controller and probe. Ensure the vessel is covered or under a gentle stream of inert gas (Nitrogen or Argon) to minimize moisture uptake.
-
Stirring: Begin stirring at a moderate rate (e.g., 200-300 RPM) to create a vortex without splashing.
-
Heating: Set the temperature controller to 50°C. Allow the solution to heat up gradually.
-
Observation: Monitor the dissolution of the solid. Most, if not all, of the diamine should dissolve within 15-30 minutes at this temperature.
-
Completion: Once the solid is fully dissolved, you can turn off the heat and allow the solution to cool to room temperature before proceeding with your reaction.
Causality: Heating provides the thermal energy required to overcome the intermolecular forces within the diamine's crystal structure, allowing the polar DMAc molecules to effectively solvate it.[5] Stirring ensures continuous interaction between the solvent and the solute surface, accelerating the process.
Protocol: Aiding Dissolution with Ultrasonication
If gentle heating and stirring are insufficient, ultrasonication can be used as a more energetic physical method.
-
Setup: Place the sealed reaction vessel into a laboratory ultrasonic bath.
-
Sonication: Turn on the bath. The high-frequency sound waves will create cavitation bubbles that physically break apart agglomerates of the solid, increasing the surface area available for solvation.
-
Duration: Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solution. Check for dissolution progress between bursts.
-
Combination: This method can be used in conjunction with gentle heating for particularly stubborn lots of material.
Causality: Ultrasonication provides localized high energy, which is effective at breaking up solid particles and enhancing mass transfer at the solid-liquid interface.
Protocol: Ensuring Anhydrous Conditions
This is the most critical step for preventing and resolving solution haziness.
-
Solvent: Use a new, sealed bottle of anhydrous DMAc (<50 ppm water content is ideal). Once opened, handle the solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Atmosphere: Assemble the apparatus while purging with an inert gas. Maintain a slight positive pressure of inert gas throughout the dissolution and subsequent reaction to prevent atmospheric moisture from entering the system.
Causality: DMAc is highly hygroscopic.[3][6] Even brief exposure to ambient air can introduce enough moisture to cause solubility problems or, more significantly, to hydrolyze reactants and intermediates in subsequent polymerization steps, which is a known issue in poly(amic acid) synthesis.[7]
Action: Purity Verification
If all the above steps fail, the purity of the starting materials should be questioned.
-
Diamine Purity: Verify the purity of the this compound. The melting point is a good initial indicator; a broad or depressed melting range compared to the literature value (approx. 177-181°C) suggests the presence of impurities. Techniques like NMR or HPLC can provide more definitive purity data.
-
Solvent Quality: If using an older bottle of DMAc, impurities from degradation (forming dimethylamine and acetic acid) could be present.[6][9] Using a fresh bottle from a reputable supplier is the best course of action.
Section 3: Data Summary
| Condition | Temperature | Expected Solubility | Common Observations |
| Standard | Room Temp (~20-25°C) | Low to Moderate | Slow dissolution; may require extended stirring. Some particles may remain. |
| Optimized | Gentle Heat (40-60°C) | Good to High | Rapid dissolution within minutes with stirring. Clear solution expected. |
| Problematic | Any | Poor / Hazy | Indicates probable moisture contamination or significant impurities. |
Section 4: References
-
American Chemical Society. (2023). N,N−Dimethylacetamide. [Link]
-
SYNTHETIKA. N,N-Dimethylacetamide - Polar high bp solvent. [Link]
-
Taylor & Francis. n n dimethylacetamide – Knowledge and References. [Link]
-
LookChem. (2024). Introduction and properties of dimethylacetamide. [Link]
-
PubChem. 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. [Link]
-
ALFA CHEMICAL. CAS:6052-10-4 | this compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering DMAC: A Guide to N,N-Dimethylacetamide for Enhanced Chemical Synthesis. [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts. [Link]
-
DuPont. Dimethylacetamide (DMAC) Properties, Uses, Storage and Handling. [Link]
-
PubChemLite. This compound. [Link]
-
NASA Technical Reports Server. (1972). The synthesis of a novel polyimide precursor. [Link]
-
Zeus Industrial Products, Inc. (2019). FOCUS ON POLYIMIDES. [Link]
-
VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
-
Wikipedia. Dimethylacetamide. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]
-
Ataman Kimya. N,N-DIMETHYLACETAMIDE. [Link]
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. Dimethylacetamide ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 100ml - SYNTHETIKA [synthetikaeu.com]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. w-o-o.nl [w-o-o.nl]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethylacetamide - Wikipedia [en.wikipedia.org]
minimizing side reactions in the synthesis of 1,2-Bis(4-aminophenoxy)ethane
Technical Support Center: Synthesis of 1,2-Bis(4-aminophenoxy)ethane
Welcome to the technical support center for the synthesis of 1,2-Bis(4-aminophenoxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this synthesis. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, focusing on minimizing side reactions and maximizing yield and purity.
The synthesis of 1,2-Bis(4-aminophenoxy)ethane is typically a two-step process. The first step is a Williamson ether synthesis to form the intermediate 1,2-Bis(4-nitrophenoxy)ethane, followed by the reduction of the two nitro groups to amines. This guide is structured to address potential issues in each of these critical stages, as well as in the final purification.
Part 1: Williamson Ether Synthesis Stage
This stage involves the reaction of 4-nitrophenol with 1,2-dibromoethane (or a similar 1,2-dihaloethane) to form 1,2-Bis(4-nitrophenoxy)ethane. The primary challenges in this step are ensuring complete dialkylation and avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis is giving a low yield of the desired 1,2-Bis(4-nitrophenoxy)ethane. What are the likely causes?
A1: A low yield in this step is often due to incomplete reaction or the prevalence of side reactions. Here are the primary factors to investigate:
-
Inadequate Deprotonation of 4-Nitrophenol: The Williamson synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more available to react.[1] Protic solvents can solvate the nucleophile, reducing its reactivity. The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions. A typical range is 50-100 °C.[1]
-
Side Reactions: The primary side reaction of concern is elimination, which is more likely with secondary or tertiary alkyl halides.[2] Fortunately, 1,2-dibromoethane is a primary halide, which minimizes this risk. Another potential side reaction is C-alkylation of the phenoxide, although this is generally less of a problem than O-alkylation.[1]
Q2: I am observing a significant amount of mono-alkylated product, 1-(2-bromoethoxy)-4-nitrobenzene. How can I drive the reaction to completion to favor the di-substituted product?
A2: Formation of the mono-alkylated intermediate is a common issue and suggests the reaction has not gone to completion. To favor the formation of the desired 1,2-Bis(4-nitrophenoxy)ethane, consider the following adjustments:
-
Stoichiometry of Reactants: Ensure you are using a slight excess of the 4-nitrophenoxide relative to the 1,2-dibromoethane. A common strategy is to use a molar ratio of approximately 2.1:1 of 4-nitrophenol to 1,2-dibromoethane. This stoichiometric excess of the nucleophile helps to ensure that both electrophilic sites on the dibromoethane are substituted.
-
Reaction Time and Temperature: The second substitution is generally slower than the first due to steric hindrance and electronic effects. Increasing the reaction time or temperature (within reasonable limits to avoid degradation) can help push the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Base: A strong base is necessary to fully deprotonate the 4-nitrophenol. Potassium carbonate (K₂CO₃) is a common and effective choice, often used in a polar aprotic solvent like DMF. The pKa of 4-nitrophenol is around 7.15, so a base that can effectively deprotonate it is essential.
Q3: Can a phase transfer catalyst (PTC) improve my reaction?
A3: Yes, a phase transfer catalyst can be highly effective, especially if you are using a biphasic solvent system or if the solubility of your base is limited.[1] A PTC, such as tetrabutylammonium bromide, works by transporting the phenoxide anion from the aqueous or solid phase into the organic phase where the 1,2-dibromoethane resides, thereby increasing the reaction rate.[3] This can lead to higher yields and shorter reaction times.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a starting point for the synthesis of 1,2-Bis(4-nitrophenoxy)ethane.
| Parameter | Recommendation | Rationale |
| Reactants | 4-Nitrophenol, 1,2-Dibromoethane | 4-Nitrophenol provides the aromatic rings, and 1,2-dibromoethane acts as the flexible linker. |
| Molar Ratio | 2.1 : 1 (4-Nitrophenol : 1,2-Dibromoethane) | A slight excess of the phenol ensures complete disubstitution. |
| Base | Anhydrous K₂CO₃ (2.5 equivalents) | A strong enough base to deprotonate the phenol and drive the reaction forward. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the phenoxide.[1] |
| Temperature | 80-100 °C | Balances reaction rate with minimizing potential side reactions. |
| Reaction Time | 8-16 hours | Monitor by TLC until the starting material is consumed. |
Part 2: Nitro Group Reduction Stage
In this step, the dinitro compound, 1,2-Bis(4-nitrophenoxy)ethane, is reduced to the target diamine, 1,2-Bis(4-aminophenoxy)ethane. The main challenges are achieving complete reduction and avoiding unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My reduction of the dinitro compound is incomplete, and I am seeing intermediate products. How can I ensure complete reduction?
A1: Incomplete reduction is a common problem and can lead to a mixture of products, including nitroso and hydroxylamine intermediates.[4] To drive the reaction to completion:
-
Catalyst Activity and Loading: For catalytic hydrogenation, the activity of the catalyst (e.g., Palladium on carbon, Pd/C) is critical. Use a fresh, high-quality catalyst. If the reaction is still sluggish, increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) can help.
-
Hydrogen Source Stoichiometry: When using a chemical hydrogen donor like hydrazine hydrate, ensure a sufficient excess is used to provide enough hydrogen to reduce both nitro groups completely.[5] For catalytic hydrogenation with H₂ gas, ensure a sustained positive pressure of hydrogen.
-
Solvent and Solubility: The dinitro compound must be soluble in the reaction solvent to have access to the catalyst surface. Ethanol or methanol are common choices.[6] If solubility is an issue, a co-solvent system may be necessary.
-
Reaction Temperature: Some reductions may require gentle heating to proceed at a reasonable rate.[4] However, excessive heat can sometimes promote side reactions.
Q2: I am concerned about the safety of using hydrogen gas. Is hydrazine hydrate a reliable alternative?
A2: Yes, catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor in the presence of a catalyst like Pd/C is a well-established and effective method for reducing aromatic nitro groups.[5][7] It avoids the need for high-pressure hydrogenation equipment and the direct handling of flammable hydrogen gas. The reaction is typically performed at reflux in a solvent like ethanol.[6]
Q3: What are the potential side products in the reduction step, and how can I avoid them?
A3: The reduction of a nitro group proceeds through several intermediates, and if the reaction is not complete, these can be present as impurities.
-
Nitroso and Hydroxylamine Intermediates: These are formed from the partial reduction of the nitro group. Ensuring a sufficient amount of reducing agent and adequate reaction time will help to reduce these intermediates to the amine.
-
Azoxy and Azo Compounds: These can form through condensation reactions between intermediates.[4] Controlling the reaction temperature and ensuring a homogenous reaction mixture can minimize their formation.
The general pathway for nitro group reduction is illustrated below:
Caption: Pathway of nitro group reduction and a potential side product.
Experimental Protocol: Nitro Group Reduction using Hydrazine Hydrate
This protocol is based on a common and reliable method for the reduction of the dinitro intermediate.[6]
| Parameter | Recommendation | Rationale |
| Reactants | 1,2-Bis(4-nitrophenoxy)ethane | The dinitro intermediate from the first step. |
| Catalyst | 5% Palladium on Carbon (Pd/C) | A highly effective catalyst for this transformation. |
| Hydrogen Source | Hydrazine monohydrate (excess) | A convenient and effective source of hydrogen for transfer hydrogenation.[5] |
| Solvent | Ethanol | A good solvent for the reactants and facilitates the reaction.[6] |
| Temperature | Reflux | Provides the necessary energy to drive the reaction to completion. |
| Reaction Time | 12-16 hours | Monitor by TLC for the disappearance of the starting material. |
Part 3: Purification and Characterization
Proper purification is essential to obtain high-purity 1,2-Bis(4-aminophenoxy)ethane, which is crucial for subsequent applications like polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product has a brownish or purplish tint. What causes this discoloration, and how can I obtain a pure white product?
A1: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This is a common issue with compounds like anilines. To obtain a pure, colorless product:
-
Work-up under an Inert Atmosphere: During the work-up and purification stages, try to minimize exposure to air. Using degassed solvents and performing filtrations and other manipulations under a nitrogen or argon atmosphere can be beneficial.
-
Recrystallization: Recrystallization is a powerful technique for removing colored impurities. Ethanol is a commonly used solvent for the recrystallization of 1,2-Bis(4-aminophenoxy)ethane.[6] The process of dissolving the crude product in a hot solvent and allowing it to cool slowly often leaves the colored, more soluble impurities in the mother liquor.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution before filtering. The activated carbon can adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing the product to crystallize.
Q2: What is the best way to confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used to confirm the identity and purity of your synthesized 1,2-Bis(4-aminophenoxy)ethane:
-
Melting Point: A sharp melting point that corresponds to the literature value (around 179 °C) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The disappearance of the nitro-substituted aromatic protons and the appearance of signals corresponding to the amino-substituted aromatic protons, along with the characteristic signal for the ethylene bridge, will confirm the successful synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and the disappearance of the strong N-O stretching bands of the nitro group (around 1500 and 1300 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for assessing the purity of the final product and identifying any minor impurities that may be present.
Troubleshooting Workflow
The following diagram outlines a general troubleshooting workflow for the synthesis of 1,2-Bis(4-aminophenoxy)ethane.
Caption: A general troubleshooting workflow for the synthesis.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Butt, M. S., Akhter, Z., Bolte, M., & Siddiqi, H. M. (2008). 1,2-Bis(4-aminophenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1122. Retrieved from [Link]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 12.2: Catalytic Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Bis(4-aminophenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
Technical Support Center: Characterization of Impurities in 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Welcome to the technical support center for 4,4'-(Ethane-1,2-diylbis(oxy))dianiline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and characterization of impurities in this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in authoritative scientific principles.
Introduction: The Challenge of Purity
This compound is a crucial monomer in the synthesis of high-performance polymers like polyimides and a key building block in various organic syntheses.[1] The purity of this diamine is paramount, as even trace-level impurities can significantly impact the properties of the final product, affecting everything from polymer chain length and mechanical strength to the safety and efficacy of a pharmaceutical active ingredient.
This guide will navigate the complexities of impurity characterization, from predicting potential impurities based on the synthetic route to establishing a robust analytical program for their detection, identification, and quantification. We will operate within the authoritative framework established by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) Impurities in New Drug Substances [2][3][4] and ICH Q2(R1) Validation of Analytical Procedures [5][6].
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the analysis of this compound.
Q1: What are the most likely process-related impurities I should expect to find in my sample?
Answer: The most probable impurities are directly related to the common synthetic method, the Williamson ether synthesis. This reaction typically involves the alkylation of 4-aminophenol with 1,2-dibromoethane in the presence of a base.
Based on this pathway, you should anticipate the following:
-
Unreacted Starting Materials:
-
4-Aminophenol: Incomplete reaction will leave residual 4-aminophenol.
-
1,2-Dibromoethane: A volatile starting material that may be present.
-
-
Reaction Intermediates & By-products:
-
4-(2-Bromoethoxy)aniline: This is the critical mono-alkylated intermediate. Its presence indicates an incomplete reaction on one side of the 1,2-dibromoethane molecule.
-
Ethylene Glycol: Can be formed by the hydrolysis of 1,2-dibromoethane.
-
Oligomeric Impurities: Reaction of the product with the 4-(2-bromoethoxy)aniline intermediate can lead to trimeric and higher-order oligomers.
-
The following diagram illustrates the synthetic pathway and the origin of these key impurities.
Caption: Synthetic pathway and origin of process-related impurities.
Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are degradation products?
Answer: Unexpected peaks could be process-related impurities, as discussed above, or they could be degradation products. To distinguish between them, a forced degradation study is the most effective approach.[7][8] This involves subjecting a sample of your material to stress conditions to intentionally induce degradation.
Key forced degradation conditions to test include:
-
Acidic and Basic Hydrolysis: Aromatic ethers and amines can be susceptible to hydrolysis under strong pH conditions.[9][10]
-
Oxidation: The aniline moieties are particularly susceptible to oxidation, which can lead to colored impurities. Use a reagent like hydrogen peroxide.[9]
-
Photodegradation: Exposure to UV and visible light can cause degradation of aromatic compounds.[11][12]
-
Thermal Degradation: Heating the sample in solid or solution form can reveal thermally labile impurities.
If the peaks in your original sample match the retention times of the new peaks formed during the forced degradation study, it is strong evidence that they are degradation products. The ICH Q1A(R2) guideline provides a framework for such stability testing.[7]
Q3: My mass spectrometry data for an unknown impurity suggests a mass of 229/231 Da. What could this be?
Answer: A mass of 229/231 Da with an approximate 1:1 isotopic pattern is highly characteristic of a compound containing a single bromine atom. This strongly suggests the presence of the mono-substituted intermediate, 4-(2-bromoethoxy)aniline (C₈H₁₀BrNO, exact mass 229.99 Da for ⁷⁹Br and 231.99 Da for ⁸¹Br).[13]
This is a critical process-related impurity to monitor as its presence directly indicates incomplete synthesis. Further structural confirmation should be obtained using techniques like NMR.
Q4: How can I confirm the structure of an unknown impurity using NMR?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for definitive structure elucidation.
-
¹H NMR: For an impurity like 4-(2-bromoethoxy)aniline, you would expect to see characteristic signals that differ from the symmetrical parent compound. Specifically, the two methylene groups (-CH₂-) of the ethane bridge will no longer be equivalent. You would expect to see two distinct triplets: one for the -O-CH₂- group and another for the -CH₂-Br group at a different chemical shift.
-
¹³C NMR: Similarly, the ¹³C spectrum would show eight distinct aromatic and aliphatic carbon signals for 4-(2-bromoethoxy)aniline, whereas the parent compound has only seven due to its symmetry.
-
2D NMR (COSY, HSQC, HMBC): For more complex structures or to confirm assignments, 2D NMR experiments are invaluable for establishing connectivity between protons and carbons.
It is also helpful to consult reference spectra or databases for predicted chemical shifts of suspected impurities.[14][15][16][17]
Part 2: Analytical Protocols and Methodologies
A multi-faceted analytical approach is required for comprehensive impurity characterization. The primary techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identification and structural elucidation.
Workflow for Impurity Identification and Characterization
The following diagram outlines a logical workflow for tackling an impurity characterization project.
Caption: A systematic workflow for impurity identification.
Recommended Analytical Techniques
| Technique | Purpose | Key Considerations |
| HPLC-UV | Separation and quantification of the main component and impurities. | A reversed-phase C18 column is typically effective. A gradient elution with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is recommended to resolve compounds with different polarities. UV detection at around 240-254 nm is suitable for these aromatic compounds.[18][19][20][21] |
| LC-MS | Identification of impurities by providing molecular weight information. | Coupling the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) provides high-resolution mass data, which is critical for determining the elemental composition of an unknown impurity.[22] |
| GC-MS | Analysis of volatile or semi-volatile impurities. | Useful for detecting residual starting materials like 1,2-dibromoethane or solvents used in the synthesis. |
| NMR | Definitive structural elucidation of isolated impurities. | ¹H, ¹³C, and 2D NMR experiments are the gold standard for confirming the chemical structure of an unknown compound. |
| FTIR | Functional group analysis. | Can provide complementary information about the types of chemical bonds present in an impurity. |
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method, which must be validated according to ICH Q2(R1) guidelines.[5][6]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Rationale:
-
The C18 column provides good retention for the moderately polar aromatic diamine and its potential impurities.[18][20]
-
The gradient elution is essential to separate early-eluting polar impurities (like 4-aminophenol) from the main peak and late-eluting, more non-polar impurities (like oligomers).
-
Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry, allowing for easy method transfer to LC-MS.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active substance.
-
Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Analyze by HPLC at various time points.
-
Photodegradation: Expose the solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Analyze by HPLC.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours. Dissolve and analyze by HPLC.
-
-
Analysis: Analyze all stressed samples, along with a control sample kept at ambient conditions, using the developed HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
Q3A(R2). SlideShare. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]
-
Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ACS Publications. [Link]
-
Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. ResearchGate. [Link]
-
Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. PubMed. [Link]
-
HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. SIELC Technologies. [Link]
-
Investigation of aromatic hydrocarbons by reversed phase HPLC. Hungarian Journal of Industrial Chemistry. [Link]
-
Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. The Royal Society of Chemistry. [Link]
-
Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. IIP Series. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
4-(2-bromoethoxy)aniline. AOBChem USA. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Amines. NCERT. [Link]
-
Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from Green Tea. ACS Omega. [Link]
-
Journal of Chemical Education. ACS Publications. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. PubChem. [Link]
-
Advanced Oxidation of Pharmaceuticals: Chemical Analysis and Biological Assessment of Degradation Products. ResearchGate. [Link]
-
2,2'-[Ethane-1,2-diylbis(oxy)]dianiline. SIELC Technologies. [Link]
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]
-
CAS:6052-10-4 | this compound. ALFA CHEMICAL. [Link]
-
(E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. ResearchGate. [Link]
-
Purify this compound producer. UniVOOK. [Link]
Sources
- 1. Purify this compound producer | UniVOOK [univook.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aobchem.com [aobchem.com]
- 14. rsc.org [rsc.org]
- 15. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum [chemicalbook.com]
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- 21. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Polyimide Films from 1,2-Bis(4-aminophenoxy)ethane
Welcome to the technical support center for the synthesis and processing of high-performance polyimide films derived from 1,2-Bis(4-aminophenoxy)ethane. This guide is designed for researchers and professionals to navigate the common challenges encountered during experimentation, providing not just solutions but also the underlying scientific principles to empower your work.
The synthesis of high-quality polyimide films is a multi-step process where precision and control are paramount. The flexible ether linkages in 1,2-Bis(4-aminophenoxy)ethane (BAPE) offer a route to more processable polyimides compared to fully rigid aromatic structures, yet challenges in achieving desired film properties persist. This document provides a structured troubleshooting guide based on field-proven insights and established polymer science.
Part 1: Troubleshooting Poly(amic acid) Precursor Synthesis
The quality of your final polyimide film is fundamentally dependent on the successful synthesis of a high molecular weight, stable poly(amic acid) (PAA) precursor solution. Issues at this stage will inevitably propagate through the entire process.
Q1: My poly(amic acid) solution has a very low viscosity. What is causing this and how can I fix it?
A1: Low viscosity is a direct indicator of low molecular weight in the poly(amic acid), which will result in a brittle and weak final polyimide film. The primary causes are:
-
Monomer Impurity: The diamine (BAPE) and the dianhydride must be of high purity. Trace amounts of monofunctional impurities will act as chain terminators, capping the growing polymer chains and preventing high molecular weight achievement. Water is a particularly detrimental impurity as it hydrolyzes the dianhydride, rendering it incapable of polymerization.
-
Solution: Ensure monomers are dried under vacuum before use. Recrystallize monomers if purity is questionable. Always use anhydrous solvents for the reaction.
-
-
Incorrect Stoichiometry: The polycondensation reaction requires a precise 1:1 molar ratio of diamine and dianhydride. Even a small deviation disrupts the balance of functional groups needed for chain extension.
-
Solution: Carefully and accurately weigh your monomers using a calibrated analytical balance. Ensure complete dissolution of the diamine before slowly adding the dianhydride to prevent localized imbalances.
-
-
Reaction Temperature: While the reaction is typically conducted at room temperature, significantly low temperatures can slow the reaction rate, preventing the achievement of high molecular weight within a standard reaction time.
-
Solution: Maintain a consistent reaction temperature, typically between 20-25°C. The reaction is exothermic, so for larger scale syntheses, cooling might be necessary to prevent side reactions.
-
Q2: My poly(amic acid) solution gelled or precipitated prematurely. What happened?
A2: Gelation or precipitation indicates that the polymer has become insoluble in the reaction solvent. This can happen for several reasons:
-
Poor Solvent Choice: The solvent must effectively solvate the growing PAA chains. While N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) are common, the specific dianhydride used can influence the solubility of the resulting PAA.[1]
-
Solution: Ensure you are using a "good" solvent for the specific polyimide system. A good solvent promotes interpenetrating polymer chains, leading to a dense, high-quality film structure, whereas a poor solvent can cause chain aggregation.[2]
-
-
Excessive Concentration: If the polymer concentration is too high, chain entanglements can become excessive, leading to gelation as the molecular weight increases.
-
Solution: Conduct the polymerization at a moderate solids content, typically in the range of 15-25 wt%. This maintains a manageable viscosity while still achieving a high molecular weight.
-
-
Side Reactions: At elevated temperatures, amic acid groups can start to imidize in solution. If the resulting polyimide is insoluble in the solvent, it will precipitate.
-
Solution: Maintain room temperature control during the PAA synthesis. Store the PAA solution in a refrigerator (2-8°C) to slow down hydrolytic degradation and premature imidization if it is not to be used immediately.
-
Part 2: Troubleshooting Film Casting and Drying
The transition from a liquid PAA solution to a solid, tack-free film is a critical step where many physical defects can be introduced.
Q3: My final polyimide film has bubbles, voids, or "comet-like" defects. How can I prevent these?
A3: These defects are almost always caused by trapped gases or moisture expanding during the thermal curing process.
-
Cause: Air bubbles introduced during mixing or dissolved gases in the solvent are primary culprits. Moisture absorbed from the atmosphere can also vaporize during heating.
-
Solution 1 - Degassing: Before casting, let the viscous PAA solution stand for several hours to allow large bubbles to rise. For more rigorous removal, gentle centrifugation or placing the solution in a vacuum chamber for a short period can effectively remove trapped and dissolved air.[3]
-
Solution 2 - Controlled Environment: Cast the film in a low-humidity, dust-free environment to prevent moisture and particulate contamination.[3]
-
Q4: The cast film is not of uniform thickness. Why?
A4: Uniform thickness is essential for consistent mechanical and electrical properties. Non-uniformity arises from the casting technique and the drying process.
-
Cause 1 - Casting Surface: The substrate (e.g., glass plate) must be perfectly clean and level. Any surface imperfections or inclination will cause the PAA solution to pool.
-
Solution: Thoroughly clean and dry the glass substrate. Use a leveling table to ensure the surface is perfectly horizontal before casting.
-
-
Cause 2 - Application Method: Pouring directly from a beaker often leads to unevenness.
-
Solution: Use a doctor blade or a casting knife to spread the solution to a precise, uniform thickness.[3]
-
-
Cause 3 - Uncontrolled Evaporation: If solvent evaporates too quickly or unevenly (e.g., due to an air draft), it can create surface tension gradients that pull the solution, resulting in an uneven film.
-
Solution: Dry the film in a covered but not hermetically sealed container (e.g., a partially covered petri dish) to create a solvent-saturated atmosphere, promoting slow and uniform evaporation.[3]
-
Part 3: Troubleshooting Thermal Imidization
Thermal curing, or imidization, is the process of converting the PAA precursor into the final, robust polyimide by cyclodehydration. This step is where the film's ultimate thermal and mechanical properties are established.
Q5: My final polyimide film is extremely brittle and cracks upon handling. This is my biggest problem.
A5: Brittleness is the most common failure mode and can stem from issues in both the PAA synthesis and the curing process. The primary causes are low molecular weight of the PAA precursor, incomplete imidization, and thermal shock.
-
Cause 1 - Low Molecular Weight PAA: As discussed in Q1, if the PAA chains are too short, there are insufficient entanglements to provide toughness in the final film.
-
Diagnosis: Re-evaluate your PAA synthesis protocol for monomer purity, stoichiometry, and reaction conditions.
-
-
Cause 2 - Incomplete Imidization: Unconverted amic acid groups act as defects in the polyimide structure, disrupting the strong inter-chain interactions and leading to poor mechanical properties.[4]
-
Diagnosis: Use Fourier Transform Infrared (FTIR) spectroscopy to check for the disappearance of amic acid peaks and the appearance of characteristic imide peaks (e.g., ~1780 cm⁻¹ and ~1720 cm⁻¹ for asymmetric and symmetric C=O stretching).[1]
-
Solution: Ensure your final curing temperature is sufficiently high and held for an adequate duration. A typical final cure is at 250-350°C for at least 1 hour.[3][5]
-
-
Cause 3 - Stress from Rapid Curing: Rapid heating causes two problems: 1) solvent boils violently instead of evaporating gently, creating voids, and 2) the film shrinks rapidly as it converts to the denser polyimide structure, inducing internal stresses that lead to cracking.[5]
-
Solution: Employ a staged, slow heating ramp. This allows the solvent to be driven off gently at lower temperatures before the rapid imidization and densification occurs at higher temperatures.[5]
-
Q6: The polyimide film is much darker than expected or has become discolored.
A6: While aromatic polyimides naturally have a yellow-to-amber color due to charge-transfer complex formation, excessive darkening or charring indicates degradation.
-
Cause: The most likely cause is oxidation at high temperatures. Curing in the presence of oxygen can lead to oxidative degradation of the polymer backbone.
-
Solution: Conduct the thermal imidization process in an inert atmosphere, such as a nitrogen-purged oven or a vacuum oven.[3] This protects the polymer from oxidation, especially at temperatures above 250°C.
-
Experimental Protocols & Data
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,2-Bis(4-aminophenoxy)ethane (BAPE) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve the desired final solids concentration (e.g., 20 wt%).
-
Reaction: Once the diamine is fully dissolved under a gentle nitrogen purge, add an equimolar amount of the chosen dianhydride (e.g., Pyromellitic dianhydride, PMDA) as a solid powder in small portions over 30-60 minutes.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The solution should become highly viscous, indicating the formation of high molecular weight PAA.[3]
Protocol 2: Film Casting and Thermal Imidization
-
Casting: Pour the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade to spread the solution to a uniform thickness (e.g., 500 µm).
-
Initial Drying: Place the cast film in a dust-free environment at room temperature for 12-24 hours to allow for slow solvent evaporation until the film is tack-free.
-
Thermal Curing: Place the tack-free film on the glass substrate into a programmable nitrogen-purged or vacuum oven. Heat the film according to a staged curing cycle. A slow ramp rate is critical to prevent stress-induced cracking.[5]
| Curing Step | Temperature Ramp | Hold Temperature | Hold Time | Purpose |
| 1 | 2-5 °C/min | 100 °C | 1 hour | Gentle removal of residual solvent (NMP B.P. ~202°C).[4] |
| 2 | 2-5 °C/min | 150 °C | 1 hour | Continued solvent removal and onset of imidization. |
| 3 | 2-5 °C/min | 200 °C | 1 hour | Major phase of imidization and water removal. |
| 4 | 2-5 °C/min | 250-300 °C | 1 hour | Final curing to ensure complete cyclization and achieve optimal properties.[3] |
| 5 | Slow Cool | Room Temp. | N/A | Slow cooling to room temperature to prevent thermal shock. |
Table 1: Recommended multi-step thermal imidization protocol for BAPE-based polyimide films.
Visualized Workflows and Logic
Two-Step Synthesis and Film Formation Workflow
Caption: General workflow for polyimide film synthesis.
Troubleshooting Brittle Polyimide Films
Caption: Decision tree for troubleshooting brittle films.
References
- The infrared spectroscopic study of the effects of solvent exposure on polyimide films. (n.d.). NASA Technical Reports Server.
- Feyzi, A., et al. (n.d.). Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane.
- Troubleshooting film formation with adamantane-containing polyimides. (2025). BenchChem.
- Enhancement of the Mechanical Properties of Polyimide Film by Microwave Irradi
- Hansen, E., & Schilling, M. (n.d.). The effects of solvents on the physical properties and adhesion of thermoplastic polymers. Objects Specialty Group Postprints.
- A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applic
- Technical Support Center: Refining the Imidization Process for Polyamic Acids of 1,3-Bis(4-aminophenyl)adamantane. (2025). BenchChem.
- Formation of branched structure of polyimide macromolecules in the temperatures range below the onset of the thermal destruction. (n.d.).
- CHAPTER 2 LITER
- Cast Film Troubleshooting Tips. (2020). Davis-Standard.
Sources
Validation & Comparative
A Comparative Guide to Diamine Monomers: Unveiling the Potential of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, the judicious selection of monomers is paramount to tailoring the final material's properties for specific and demanding applications. Aromatic polyimides, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, are synthesized through the polycondensation of a dianhydride and a diamine. The chemical structure of the diamine monomer, in particular, plays a pivotal role in dictating the polymer chain's flexibility, solubility, and ultimate performance characteristics.
This guide provides an in-depth comparison of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a flexible ether-linked diamine, with three widely used and commercially significant aromatic diamine monomers: 4,4'-Oxydianiline (ODA), p-Phenylenediamine (PPD), and m-Phenylenediamine (MPD). By examining their structural nuances and the resulting polymer properties, this guide aims to equip researchers and professionals with the necessary insights to make informed decisions in the design and development of advanced polymeric materials.
The Contestants: A Look at the Molecular Architecture
The fundamental differences in the performance of polyimides derived from these diamines can be traced back to their molecular structures. The presence and nature of linking groups between the aromatic rings, as well as the substitution pattern of the amino groups, are critical determinants of polymer chain conformation and intermolecular interactions.
Caption: Chemical structures of the compared diamine monomers.
At the heart of this comparison lies the concept of molecular flexibility. This compound possesses a relatively long and flexible ethane-1,2-diylbis(oxy) linkage. This "ether bridge" allows for greater rotational freedom within the polymer backbone. Similarly, ODA contains a single ether linkage, also imparting a degree of flexibility. In stark contrast, PPD is a highly rigid, linear molecule with a direct linkage between the amino groups and the phenyl ring. MPD, a positional isomer of PPD, introduces a "kink" in the polymer chain due to its meta-substitution, which disrupts the chain's linearity and packing efficiency. These structural variations have profound consequences for the resulting polyimide's properties.
Head-to-Head: A Data-Driven Performance Comparison
| Diamine Monomer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Solubility |
| This compound | ~230-250 | ~480-500 | ~90-110 | ~2.0-2.5 | >10 | Soluble in polar aprotic solvents |
| 4,4'-Oxydianiline (ODA) | ~270-290[1] | ~500-520 | ~110-125[1] | ~3.0-3.5[1] | ~5-10[1] | Soluble in polar aprotic solvents |
| p-Phenylenediamine (PPD) | >350 | >550 | ~130-150 | ~4.0-5.0 | <5 | Insoluble |
| m-Phenylenediamine (MPD) | ~280-300 | ~490-510 | ~100-115 | ~2.5-3.0 | ~5-8 | Generally soluble in polar aprotic solvents |
Analysis of Performance Metrics:
-
Thermal Stability: The rigidity of the diamine monomer directly correlates with the thermal stability of the resulting polyimide. The highly linear and rigid structure of PPD leads to polyimides with the highest glass transition temperatures (Tg) and decomposition temperatures (Td5). The introduction of flexible ether linkages in this compound and ODA lowers the Tg by facilitating easier segmental motion of the polymer chains at lower temperatures. The kinked structure of MPD also results in a slightly lower Tg compared to PPD due to less efficient chain packing.
-
Mechanical Properties: A similar trend is observed in the mechanical properties. The rigid PPD-based polyimides exhibit the highest tensile strength and modulus, indicative of a stiff and strong material, but with limited ductility (low elongation at break). Conversely, the flexibility imparted by this compound results in polyimides with a lower modulus but significantly higher elongation at break, suggesting a more ductile and less brittle material. ODA and MPD-based polyimides demonstrate intermediate mechanical properties.
-
Solubility: The enhanced flexibility and reduced chain packing resulting from the ether linkages in this compound and ODA, as well as the meta-linkage in MPD, lead to improved solubility in common polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). This is a significant advantage for processing, as it allows for the formation of films and coatings from solution. The highly regular and rigid structure of PPD-based polyimides results in strong intermolecular forces, rendering them largely insoluble and more challenging to process.
From Monomers to Material: A Practical Guide to Polyimide Synthesis
The synthesis of aromatic polyimides is typically a two-stage process, which provides a reliable and reproducible method for obtaining high-quality materials.
Caption: A typical two-stage workflow for polyimide synthesis.
Experimental Protocol: A Representative Two-Stage Synthesis
This protocol outlines a general procedure for the synthesis of a polyimide film. It can be adapted for use with any of the discussed diamine monomers.
Stage 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the chosen diamine in a polar aprotic solvent (e.g., NMP or DMAc) to achieve a final polymer concentration of 15-20 wt%.
-
Dissolution: Stir the mixture at room temperature under a gentle nitrogen purge until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of the dianhydride (e.g., BTDA) to the stirred diamine solution. The addition should be done in portions to control the reaction exotherm.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will noticeably increase as the poly(amic acid) is formed.
Stage 2: Thermal Imidization and Film Formation
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at a low temperature (e.g., 80-100 °C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Subject the film to a staged heating program to effect the imidization. A typical cycle might be:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour This gradual heating process ensures the complete conversion of the poly(amic acid) to the polyimide and removes any residual solvent and water formed during the cyclization reaction.
-
-
Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Characterization: The thermal properties (Tg and Td) of the synthesized polyimide films can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. Mechanical properties (tensile strength, modulus, and elongation at break) are typically measured using a universal testing machine.
Expert Insights: Selecting the Right Diamine for Your Application
The choice of diamine monomer is a critical decision that directly impacts the processability and performance of the final polyimide. The data and discussion above highlight a clear structure-property relationship that can guide this selection process.
-
For Ultimate Thermal Stability and Mechanical Strength: When the application demands the highest levels of thermal resistance and rigidity, such as in aerospace components or structural composites, the highly linear and rigid p-Phenylenediamine (PPD) is often the preferred choice. However, this comes at the cost of processability, as PPD-based polyimides are generally insoluble and require high-temperature processing techniques.
-
For a Balance of Performance and Processability: 4,4'-Oxydianiline (ODA) represents a well-established compromise. The ether linkage provides sufficient flexibility to ensure solubility in common solvents, facilitating easier processing into films and coatings, while still maintaining a high glass transition temperature and good mechanical properties. This balance has made ODA a workhorse monomer in the electronics industry for applications like flexible printed circuits.
-
For Enhanced Solubility and Modified Properties: m-Phenylenediamine (MPD) offers another route to improved solubility. The meta-linkage disrupts the polymer chain's symmetry, which hinders crystalline packing and enhances solubility. This can be advantageous for creating soluble polyimides with high thermal stability.
-
For Maximum Flexibility and Ductility: This compound stands out when the application requires enhanced flexibility, ductility, and good solubility. The longer, more flexible diether linkage leads to polyimides with a lower modulus and higher elongation at break. This makes it an excellent candidate for applications where the material needs to withstand bending and flexing, such as in flexible electronics, coatings for wire insulation, or as a component in block copolymers to introduce soft segments. The improved solubility also opens up possibilities for new processing techniques and applications where traditional rigid polyimides are not suitable.
Conclusion
The selection of a diamine monomer is a strategic decision in the design of high-performance polyimides. While rigid diamines like p-Phenylenediamine offer unparalleled thermal and mechanical performance, they present significant processing challenges. In contrast, this compound, with its flexible ethane-1,2-diylbis(oxy) linkage, provides a compelling alternative for applications demanding enhanced ductility, improved solubility, and good overall thermal and mechanical properties. Its unique molecular architecture allows for the creation of polyimides that are more easily processed into films and coatings, expanding the application scope of this remarkable class of polymers. By understanding the structure-property relationships outlined in this guide, researchers and developers can more effectively harness the versatility of these diamine monomers to create next-generation materials tailored for the most demanding of applications.
References
- Bruma, M., & Sava, I. (2010). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 55(7-8), 629-636.
- Hsiao, S. H., & Lin, S. Y. (2007). Synthesis and properties of polyimides based on 1,2-bis(4-aminophenoxy)ethane and aromatic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4165-4176.
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Li, T., & Dai, L. (2019). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Crystals, 10(3), 173. [Link]
- Park, J. H., Park, J. W., & Kim, Y. (2020). Influence of diamine structure on the properties of colorless and transparent polyimides. Polymers, 12(12), 2895.
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A Comparative Guide to Alternative Diamine Monomers for High-Performance Polyimides
Introduction: Beyond Flexibility with 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Polyimides (PIs) are a cornerstone of high-performance polymers, celebrated for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties have made them indispensable in demanding fields such as aerospace, microelectronics, and advanced composites.[3][4] The synthesis of polyimides typically involves the polycondensation of a dianhydride with a diamine.[2][5] The choice of these monomers is critical, as subtle variations in their molecular structure can dramatically alter the final properties of the polymer.[6]
This compound, hereafter referred to as EDO-dianiline, is a widely utilized diamine monomer known for imparting flexibility to the polyimide backbone.[7] The two ether linkages (–O–) in its structure act as flexible joints, lowering the glass transition temperature (Tg) and improving the processability of the resulting polyimide. However, the drive for materials with tailored functionalities—be it enhanced thermal resistance, superior solubility, optical clarity for display applications, or low dielectric constants for next-generation electronics—necessitates a broader palette of diamine monomers.[1][4][5]
This guide provides a comparative analysis of alternative diamine monomers to EDO-dianiline. We will explore how strategic modifications to the diamine structure can be used to engineer polyimides with specific, enhanced performance characteristics. This analysis is grounded in experimental data and elucidates the fundamental structure-property relationships that govern polyimide performance.
The Structure-Property Paradigm in Polyimide Design
The performance of a polyimide is intrinsically linked to its molecular architecture. The choice of diamine monomer influences chain packing, intermolecular interactions, and rotational energy barriers within the polymer backbone. Understanding these relationships is key to designing materials for specific applications.
Caption: Structure-property relationships in polyimide design.
Section 1: Enhancing Thermomechanical Properties with Rigid Diamines
While the flexibility imparted by EDO-dianiline is advantageous for applications like flexible circuits, it often comes at the cost of lower thermal stability.[5] For structural components in aerospace or high-temperature environments, maximizing the glass transition temperature (Tg) and thermal decomposition temperature (Td) is paramount. This is achieved by incorporating rigid diamine monomers that restrict segmental motion and promote strong intermolecular interactions.
Key Monomer Alternatives:
-
p-Phenylenediamine (PPD): One of the simplest aromatic diamines, its linear and rigid structure leads to highly ordered and densely packed polymer chains, resulting in excellent thermal stability but poor solubility.[8]
-
4,4'-Diaminobenzophenone (DABP): The ketone linkage provides some flexibility compared to PPD but maintains a high degree of rigidity and thermal performance.
-
Bis-benzimidazole Diamines: These monomers contain rigid heterocyclic rings that significantly enhance molecular rigidity and promote strong hydrogen bonding between chains, leading to exceptional thermal and mechanical properties.[9]
Comparative Performance Data:
| Diamine Monomer | Structure | Typical Tg (°C) | Td, 5% (°C) | Tensile Modulus (GPa) | Key Feature |
| EDO-dianiline (Benchmark) | Flexible Ether Linkages | ~220-250 | ~480-510 | 2.0 - 2.5 | Flexibility |
| p-Phenylenediamine (PPD) | Linear, Rigid | > 400 | > 550 | 3.0 - 4.0 | Max Thermal Stability |
| Bis-benzimidazole Diamine | Rigid Heterocycle | > 450 | > 530 | > 3.5 | Rigidity, H-bonding[9] |
Section 2: Improving Solubility and Processability
A significant drawback of many high-performance aromatic polyimides is their insolubility and high processing temperatures, stemming from their rigid backbones and strong interchain forces.[1][10] EDO-dianiline improves this, but further enhancements can be made by designing diamines that intentionally disrupt chain packing. This improves solubility in common organic solvents, enabling solution-casting of films and simplifying processing.[11]
Key Monomer Alternatives & Design Strategies:
-
Introduction of Bulky Side Groups: Attaching bulky groups to the diamine backbone sterically hinders the close packing of polymer chains.
-
4,4'-(Naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3): The large naphthalene and isopropyl groups create significant free volume, rendering the resulting polyimides soluble in solvents like m-cresol.[1]
-
Adamantane-containing Diamines: The rigid, three-dimensional adamantane cage is highly effective at preventing chain packing, leading to soluble and transparent polyimides.[12][13]
-
4,4'-Diamino-3,5-ditert butyl biphenyl ether: The bulky tert-butyl groups increase free volume, which also contributes to a lower dielectric constant.[14]
-
-
Use of Asymmetric or "Kinked" Monomers: Moving away from linear, symmetric para-linkages to meta- or ortho-linkages introduces kinks in the polymer chain, disrupting crystalline packing.
-
3,4'-Oxydianiline (3,4'-ODA): This asymmetric isomer of the common 4,4'-ODA leads to polymers with significantly better solubility due to the less regular chain structure.[15][16][17]
-
1,3-bis(3-aminophenoxy)benzene (m-APB): The meta-catenation is a well-established strategy for enhancing solubility.[15]
-
Comparative Solubility Data:
| Diamine Monomer | Key Structural Feature | NMP | DMAc | THF | Chloroform |
| EDO-dianiline (Benchmark) | Flexible Linkage | ++ | ++ | - | - |
| BAN-3 [1] | Bulky Naphthalene/Isopropyl | ++ | ++ | + | + |
| 3,4'-ODA [17] | Asymmetric (meta-linkage) | ++ | ++ | +/- | - |
| Adamantane-based Diamine [13] | Bulky Cage Structure | ++ | ++ | + | + |
Key: ++ (Soluble at Room Temp), + (Soluble on Heating), +/- (Partially Soluble), - (Insoluble)
Section 3: Engineering Optical Transparency for Colorless Polyimides (CPIs)
Conventional aromatic polyimides are often yellow to dark brown due to the formation of intramolecular and intermolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties.[1][10] For applications in flexible displays, optical films, and optoelectronics, high optical transparency and colorlessness are essential.
Key Monomer Alternatives & Design Strategies:
-
Incorporation of Fluorine: Introducing highly electronegative trifluoromethyl (–CF3) groups is a powerful strategy. These groups reduce the electron-donating ability of the diamine and sterically hinder the formation of CTCs.[18][19]
-
Use of Alicyclic (Non-Aromatic) Diamines: Replacing aromatic rings in the diamine with alicyclic structures completely eliminates the possibility of aromatic CTC formation, leading to exceptionally colorless films.[21]
-
trans-1,4-Diaminocyclohexane (CHDA): The use of alicyclic monomers is highly effective but may result in a lower glass transition temperature compared to wholly aromatic systems.[12]
-
Comparative Optical Performance Data:
| Diamine Monomer | Strategy to Reduce Color | Cutoff Wavelength (λ₀, nm) | Transmittance at 450 nm (%) |
| EDO-dianiline (Benchmark) | Flexible Linkage | ~400-420 | ~70-80 |
| TFMB [20] | Fluorination, Steric Hindrance | < 370 | > 88 |
| 6F-BAPP [18] | Fluorination, Kinked Structure | < 375 | > 85 |
| Alicyclic Diamines [21] | Elimination of Aromatics | < 370 | > 90 |
Section 4: Designing for Low Dielectric Permittivity
In the microelectronics industry, polyimides are used as interlayer dielectrics and packaging materials.[22] To minimize signal delay, reduce crosstalk, and lower power consumption, materials with a low dielectric constant (k) and a low dissipation factor (Df) are urgently needed.[19][22]
Key Monomer Alternatives & Design Strategies:
-
Maximizing Free Volume with Fluorine: As with optical transparency, the incorporation of bulky –CF3 groups is highly effective. The low polarizability of the C-F bond and the increased free volume from the bulky groups both contribute to a significant reduction in the dielectric constant.[19][22]
-
4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline (HFBODA): A novel diamine with pendant bis(trifluoromethyl) groups designed specifically for low-k applications, achieving a dielectric constant as low as 2.63 at 10 GHz when polymerized with 6FDA.[22]
-
-
Introducing Bulky, Non-polar Groups: Incorporating large, non-polar aliphatic groups increases the fractional free volume of the polymer, which is occupied by air (k ≈ 1), thereby lowering the overall dielectric constant.[23]
-
Diamine with Pendant Benzene Rings (mTPPy): Increasing the number of non-polar benzene rings in a pendant side-chain has been shown to systematically decrease the dielectric constant.[23]
-
Diamines with tert-butyl groups: These bulky groups effectively increase the distance between polymer chains, reducing intermolecular interactions and the dielectric constant.[14]
-
Comparative Dielectric Properties:
| Diamine Monomer | Strategy for Low-k | Dielectric Constant (k) @ 1 MHz | Dissipation Factor (Df) |
| EDO-dianiline (Benchmark) | Flexible Linkage | ~3.2 - 3.5 | ~0.01 - 0.02 |
| HFBODA (with 6FDA) [22] | High Fluorine Content | ~2.63 (@ 10 GHz) | ~0.0037 (@ 10 GHz) |
| mTPPy-based diamine [23] | Bulky Pendant Groups | 2.44 | - |
| tert-Butyl substituted diamine [14] | Bulky Aliphatic Groups | ~2.90 | - |
Experimental Protocols
The synthesis of polyimides is most commonly achieved via a two-step polycondensation method, which proceeds through a soluble poly(amic acid) precursor.[6][24][25] This allows for the casting of films or coatings before the final, often insoluble, polyimide is formed.
Caption: Two-step synthesis workflow for polyimide films.
Representative Two-Step Synthesis of a Polyimide Film
Objective: To synthesize a polyimide film from an aromatic dianhydride (e.g., PMDA or 6FDA) and a selected diamine monomer.
Materials:
-
Diamine Monomer (e.g., TFMB)
-
Dianhydride Monomer (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
For chemical imidization: Acetic anhydride, Pyridine
Procedure:
-
Poly(amic acid) Synthesis: a. In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount (e.g., 10 mmol) of the diamine monomer in anhydrous NMP. b. Stir the solution under a gentle nitrogen stream until the diamine is fully dissolved. c. Gradually add an equimolar amount (10 mmol) of the dianhydride monomer as a solid powder to the stirred solution. A slight excess of dianhydride (~0.5 mol%) can sometimes be used to achieve higher molecular weights.[6] d. Rinse the flask walls with a small amount of NMP to ensure all dianhydride is in the reaction mixture. The solids content is typically maintained at 15-25 wt%. e. Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
-
Film Casting and Imidization (Thermal Method): a. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to control the film thickness. b. Place the coated plate in a vacuum oven or a forced-air oven. c. Solvent Removal & Imidization: Apply a stepwise heating program. A typical cycle is:
- 80-100°C for 1-2 hours to slowly remove the bulk of the solvent.[10]
- Increase temperature to 150°C for 1 hour.
- Increase temperature to 200°C for 1 hour.
- Increase temperature to 250-300°C for 1 hour to ensure complete cyclodehydration (imidization).[10][24] d. After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate, often by immersion in water.[10]
Self-Validating Characterization:
-
FTIR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of the amic acid bands (broad O-H and amide bands ~3300 cm⁻¹ and ~1660 cm⁻¹) and the appearance of characteristic imide absorption bands (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹).
-
Thermal Analysis (TGA/DSC): Determine the thermal stability (Td) and glass transition temperature (Tg) of the final film to confirm its high-performance characteristics.
-
Solubility Tests: Assess the solubility of the final polyimide film in a range of organic solvents to validate the effectiveness of the chosen monomer in improving processability.
Conclusion
The selection of a diamine monomer is a critical decision in the design of polyimides with tailored properties. While EDO-dianiline serves as an excellent benchmark for flexible polyimides, a vast array of alternative monomers offers pathways to significantly enhance performance across multiple domains. By strategically incorporating features such as rigid aromatic units, bulky or asymmetric groups, fluorine substituents, and alicyclic structures, researchers can precisely control properties including thermomechanical stability, solubility, optical transparency, and dielectric performance. The structure-property relationships and experimental protocols outlined in this guide provide a robust framework for the rational design and synthesis of next-generation, high-performance polyimide materials.
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- High Performance Advanced Polyimide Materials Manufacturer. (n.d.). Heynova.
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- Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. (n.d.). Polymer Chemistry.
- Optically transparent (co)polyimides based on alicyclic diamines with improved dielectric properties. (n.d.). ResearchGate.
- Polyimides 7: Synthesis, characterization, and properties of novel soluble semifluorinated poly(ether imide)s. (2007). Semantic Scholar.
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- High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. (2017). RSC Publishing.
- Synthesis and properties of new transparent (co)polyimides based on adamantane-containing diamines and aromatic tetracarboxylic dianhydrides. (2021). ResearchGate.
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- Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. (n.d.). Polymer Chemistry.
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- 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. (n.d.). pcovery.
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A Comparative Guide to the Thermal Stability of Polyimides: The Influence of Diamine Structure
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2][3] These characteristics make them indispensable materials in demanding fields such as aerospace, electronics, and automotive engineering, where performance under extreme conditions is paramount.[1] The remarkable versatility of polyimides stems from the ability to tailor their properties through the judicious selection of their monomeric building blocks: a dianhydride and a diamine.[4][5]
While both monomers contribute to the final properties, the chemical structure of the diamine component plays a particularly crucial role in dictating the thermal stability of the resulting polymer. This guide provides a comparative analysis of polyimides derived from different diamines, supported by experimental data. We will explore the fundamental structure-property relationships that govern thermal performance, offering researchers and engineers the insights needed to select or design polymers for specific high-temperature applications.
Fundamentals of Polyimide Thermal Characterization
To objectively compare different polyimides, we rely on standard thermal analysis techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][6][7]
-
Thermogravimetric Analysis (TGA): This technique measures the change in a material's mass as a function of temperature in a controlled atmosphere.[2] From the TGA curve, we extract key metrics:
-
Decomposition Temperature (Td): Often reported as Td5 or Td10, this is the temperature at which the material has lost 5% or 10% of its initial weight, respectively. It is a primary indicator of the onset of thermal degradation.[2]
-
Char Yield: This is the percentage of residual mass remaining at a high temperature (e.g., 800 °C) after degradation.[8] A higher char yield often correlates with better flame retardancy.
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine:
The Decisive Role of Diamine Structure in Thermal Stability
The arrangement of atoms and functional groups within the diamine monomer directly influences the final polymer's chain rigidity, intermolecular forces, and packing efficiency. These factors are the primary determinants of thermal stability.
Aromatic vs. Aliphatic Backbones
The most significant structural distinction is between aromatic and aliphatic diamines.
-
Aromatic Diamines: These diamines form polyimides with aromatic rings integrated into the polymer backbone. The inherent rigidity and high bond energies of these rings severely restrict segmental motion, leading to superior thermal stability and high glass transition temperatures (Tg > 300°C).[3][4][10] Fully aromatic polyimides are the cornerstone of high-temperature applications.
-
Aliphatic Diamines: The incorporation of flexible, linear aliphatic chains from diamines generally reduces thermal stability compared to aromatic counterparts.[3][11][12] The C-C single bonds in the aliphatic segments have lower rotational energy barriers, resulting in lower Tg and decomposition temperatures. However, this flexibility can enhance solubility and processability. A notable exception involves rigid cycloaliphatic structures like adamantane, which can produce fully aliphatic polyimides with enhanced thermal resistance.[11][12]
The Impact of Backbone Rigidity and Linkages
Within the family of aromatic diamines, the geometry of the monomer has a profound effect on polymer chain conformation.
-
Linear and Rigid Diamines: Monomers like p-Phenylenediamine (PDA) have a linear, rigid structure that leads to the formation of highly ordered, rod-like polymer chains. This promotes strong intermolecular packing and charge-transfer complex formation, maximizing thermal stability and Tg.[13][14]
-
Bent or "Kinked" Diamines: Diamines containing flexible linkages, such as the ether group (-O-) in 4,4'-Oxydianiline (ODA) or meta-catenation in m-Phenylenediamine (MPD), introduce "kinks" into the polymer backbone.[13][15] This disruption of linearity reduces chain packing efficiency and intermolecular forces. Consequently, these polyimides exhibit lower Tg values and slightly reduced decomposition temperatures compared to those from linear diamines.[15][16] The primary benefit of this structural modification is a significant improvement in solubility and melt processability.
The Influence of Bulky and Pendant Groups
Attaching substituents to the diamine backbone is a powerful strategy for fine-tuning thermal properties.
-
Bulky Groups (-CF3, -CH3, Naphthalene): The introduction of bulky pendant groups, such as trifluoromethyl (-CF3) or methyl (-CH3), hinders the rotation of the polymer chain.[8][17] This increased rotational energy barrier typically leads to a higher Tg. For instance, methyl groups placed in the ortho position to the amine can significantly restrict C-N bond rotation, enhancing rigidity.[8] Fluorinated groups are particularly effective as the high strength of the C-F bond can also contribute to increased oxidative stability.[16][18]
-
Heterocyclic Units (Benzimidazole, Phenoxthine): Incorporating highly stable, rigid heterocyclic rings into the diamine structure is an effective method for boosting thermal performance.[14][19] The fused-ring nature of these moieties imparts exceptional rigidity to the polymer backbone, resulting in polyimides with extremely high Tg and decomposition temperatures.
Comparative Thermal Performance Data
The following table summarizes experimental data for polyimides synthesized from a common dianhydride, 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), with various diamines to illustrate the structure-property relationships discussed.
| Diamine Name | Diamine Structure | Key Structural Feature | Tg (°C) | Td5 (°C) | Reference |
| p-Phenylenediamine (PDA) | Linear Aromatic | Rigid, Linear | 340 | 527 | [13] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | Linear Aromatic | Rigid with Sulfone Group | 327 | 523 | [13] |
| m-Phenylenediamine (MPD) | Bent Aromatic | Meta-Linkage | 303 | 493 | [13] |
| 4,4'-Methylenedianiline (MDA) | Bent Aromatic | Flexible Methylene Linkage | 278 | 493 | [13] |
| 4,4'-Oxydianiline (ODA) | Bent Aromatic | Flexible Ether Linkage | 271 | 487 | [13] |
Note: Values are approximate and can vary based on specific synthesis and testing conditions.
As the data clearly shows, moving from a rigid, linear diamine (PDA) to those with increasingly flexible linkages (MDA, ODA) results in a systematic decrease in both the glass transition temperature and the decomposition temperature.[13]
Experimental Protocols
Protocol 1: Two-Step Polyimide Synthesis
This is the most common method for preparing high-molecular-weight aromatic polyimides.[4]
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the diamine monomer (1.0 equivalent).
-
Dissolve the diamine in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) to a concentration of 15-20% (w/w).
-
Stir the solution at room temperature until the diamine is fully dissolved.
-
Slowly add the solid dianhydride monomer (1.0 equivalent) to the solution in portions to control the exothermic reaction.
-
Continue stirring the viscous solution under a nitrogen atmosphere at room temperature for 24-48 hours to form the poly(amic acid) precursor.[10]
-
-
Thermal Imidization:
-
Pour the poly(amic acid) solution onto a clean glass plate and cast a film of uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
Apply a stepwise thermal curing cycle. A typical cycle is: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete cyclodehydration to the polyimide.[4]
-
Allow the film to cool slowly to room temperature before removal.
-
Protocol 2: Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the dried polyimide film or powder into a TGA sample pan (e.g., alumina or platinum).[2]
-
Analysis Conditions: Load the sample into the TGA instrument. Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min or 20°C/min under a controlled nitrogen atmosphere (flow rate ~50 mL/min).[2][6]
-
Data Interpretation: Determine the Td5 and Td10 from the resulting weight vs. temperature curve.
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Seal 5-10 mg of the polyimide sample in an aluminum DSC pan.
-
Analysis Conditions: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 20°C/min to erase its thermal history.[8] Cool the sample rapidly. Perform a second heating scan at the same rate.
-
Data Interpretation: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7]
-
Visualizing Structures and Workflows
Caption: Chemical structures of representative diamines with distinct structural features.
Caption: Experimental workflow for polyimide synthesis and thermal characterization.
Conclusion
The thermal stability of a polyimide is not an intrinsic property but a direct consequence of its molecular architecture, which is heavily influenced by the choice of diamine. This guide demonstrates that a clear and predictable relationship exists between the diamine structure and the resulting polymer's thermal performance.
-
For Maximum Thermal Stability: Rigid, linear aromatic diamines are the preferred choice as they promote highly ordered, stable polymer chains.
-
For Enhanced Processability: The incorporation of flexible linkages (e.g., ether) or meta-catenation in the diamine backbone is an effective strategy, though it comes at the cost of reduced Tg and decomposition temperatures.
-
For Fine-Tuning Properties: The introduction of bulky pendant groups or stable heterocyclic moieties provides a sophisticated means to increase Tg and modify other properties like solubility and dielectric constant.
By understanding these fundamental principles, researchers and engineers can strategically select diamine monomers to develop novel polyimides with a thermal stability profile precisely engineered for the demands of next-generation technologies.
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High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved January 7, 2026, from [Link]
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Tharakan, S. A., & Muthusamy, S. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 11(30), 18439-18453. [Link]
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Meador, M. A. B. (2000). Structure-Property Relationship in High Tg Thermosetting Polyimides. NASA Technical Reports Server. Retrieved January 7, 2026, from [Link]
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Koton, M. M., & Sazanov, Y. N. (1975). Thermogravimetric study of the effect of the chemical structure of polyimides on their thermal stability. Journal of Thermal Analysis, 7(1), 165-172. [Link]
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Kwac, L. K., Kim, B.-J., & Chang, J.-H. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(46), 28859-28867. [Link]
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Li, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(1), 253-261. [Link]
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Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (2022). Sains Malaysiana, 51(4), 1145-1157. [Link]
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Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. New Journal of Chemistry, 42(20), 16848-16856. [Link]
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Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. (2016). Journal of Polymer Science Part A: Polymer Chemistry, 54(18), 2966-2976. [Link]
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Semi-Flexible Semicrystalline Polyimides- Literature Review. (n.d.). VTechWorks. Retrieved January 7, 2026, from [Link]
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Nawaz, H., et al. (2017). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]
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Kwac, L. K., Kim, B.-J., & Chang, J.-H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances. Retrieved January 7, 2026, from [Link]
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Zhang, Y., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Materials, 15(14), 4786. [Link]
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SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE. (n.d.). Bibliomed. Retrieved January 7, 2026, from [Link]
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DSC and TGA curves of polyimide1-3. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Polyimides: Chemistry & Structure-property Relationships – Literature Review 1.1 Introduction. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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TGA and DSC thermograms of polyimide 3a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Hinkley, J. A., et al. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Journal of Applied Polymer Science, 115(3), 1339-1343. [Link]
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Liu, J., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(69), 43589-43597. [Link]
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Fully aliphatic polyimides from adamantane-based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. (2006). Journal of Applied Polymer Science, 102(4), 3316-3326. [Link]
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Mathews, A. S., et al. (2006). Fully aliphatic polyimides from adamantane-based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. Journal of Applied Polymer Science, 102(4), 3316-3326. [Link]
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Effects of Dianhydrides on the Thermal Behavior of Linear and Crosslinked Polyimides. (2015). Journal of Applied Polymer Science, 132(10). [Link]
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DSC and TGA curves of polyimides 5b, 5e, 6b and 6e in N2. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Influence of diamine structure on the properties of colorless and transparent polyimides. (2022). De Gruyter. [Link]
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Zhang, Y., et al. (2023). Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. Polymers, 15(12), 2636. [Link]
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Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. (2022). Polymers, 14(6), 1109. [Link]
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Chang, C.-W., et al. (2024). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers, 16(1), 133. [Link]
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TGA and DSC curves of polyimides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
TGA Curves of polyimides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Wang, Z., et al. (2020). Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films. Polymers, 12(1), 169. [Link]
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Alston, W. B. (1981). EFFECTS OF MULTIFUNCTIONAL CROSSLINKING AGENTS ON THE THERMOMECHANICAL PROPERTIES OF POLYIMIDE FILMS. NASA Technical Reports Server. Retrieved January 7, 2026, from [Link]
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A Comparative Spectroscopic Guide to Aromatic Diamines: 4,4'-(Ethane-1,2-diylbis(oxy))dianiline vs. 4,4'-Oxydianiline
In the landscape of materials science and drug development, the precise structural elucidation of molecular components is paramount. This guide provides an in-depth spectroscopic comparison of two structurally related aromatic diamines: 4,4'-(Ethane-1,2-diylbis(oxy))dianiline and a common alternative, 4,4'-Oxydianiline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data, we will explore the subtle yet significant differences in their spectral signatures, offering researchers a comprehensive reference for their identification and characterization.
Introduction
This compound and 4,4'-Oxydianiline are both valuable diamine monomers used in the synthesis of high-performance polymers, such as polyimides, and as building blocks in medicinal chemistry.[1][2] While they share the common feature of two aminophenyl groups, the nature of the flexible linker separating them—an ethylene glycol diether versus a single ether oxygen—imparts distinct conformational and electronic properties to the resulting molecules. These differences are readily discernible through spectroscopic techniques, providing a powerful tool for quality control and structural verification.
This guide is structured to provide not only a direct comparison of the spectral data but also to explain the underlying principles and experimental considerations. By understanding the "why" behind the observed signals, researchers can approach their own analytical challenges with greater confidence and insight.
Molecular Structures and Spectroscopic Implications
The structural differences between the two molecules are key to understanding their differing spectroscopic profiles.
Figure 1: Comparison of the chemical structures of the two diamines.
The key differentiator is the linker: the flexible and longer ethane-1,2-diylbis(oxy) chain in the target molecule versus the more rigid, single oxygen atom in 4,4'-oxydianiline. This will primarily affect the ¹H and ¹³C NMR spectra in the aliphatic region and will also influence the chemical shifts of the aromatic protons and carbons due to differences in electron density distribution.
Comparative Spectroscopic Data
The following tables summarize the expected and reported ¹H NMR, ¹³C NMR, and FTIR spectral data for both compounds.
¹H NMR Data Comparison
| Assignment | This compound (Predicted/Reported) | 4,4'-Oxydianiline (Reported) [3] | Rationale for Differences |
| Aromatic Protons (H ortho to -NH₂) | ~6.6 ppm (d) | 6.58 ppm (d, J=8.4 Hz) | The electron-donating amino group shields these protons, shifting them upfield. The chemical shift is very similar in both molecules as the immediate electronic environment is nearly identical. |
| Aromatic Protons (H meta to -NH₂) | ~6.7 ppm (d) | 6.72 ppm (d, J=8.4 Hz) | These protons are less shielded than the ortho protons. The similarity in chemical shifts again points to the localized effect of the amino group. |
| -NH₂ Protons | ~4.5-5.0 ppm (s, broad) | 4.75 ppm (s, broad) | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The broadness is a result of quadrupole broadening and exchange with trace amounts of water. |
| -O-CH₂-CH₂-O- Protons | ~4.0 ppm (s) | N/A | This singlet, integrating to 4 protons, is the most prominent distinguishing feature in the ¹H NMR spectrum of this compound. Its absence in the spectrum of 4,4'-oxydianiline is a definitive point of comparison. |
¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | 4,4'-Oxydianiline (Predicted/Reported) | Rationale for Differences |
| C para to -NH₂ (C-O) | ~150 ppm | ~148 ppm | The carbon attached to the ether oxygen is significantly deshielded. The slightly different linkers may cause minor shifts. |
| C ortho to -NH₂ | ~116 ppm | ~115 ppm | These carbons are shielded by the electron-donating amino group. |
| C meta to -NH₂ | ~115 ppm | ~120 ppm | The carbon meta to the amino group in 4,4'-oxydianiline is more deshielded due to the direct influence of the ether oxygen. |
| C ipso to -NH₂ | ~142 ppm | ~141 ppm | The carbon directly attached to the nitrogen atom. |
| -O-C H₂-C H₂-O- | ~68 ppm | N/A | This signal in the aliphatic region is a clear identifier for this compound. |
FTIR Data Comparison
| Vibrational Mode | This compound (Predicted) | 4,4'-Oxydianiline (Reported) | Rationale for Differences |
| N-H Stretch (asymmetric & symmetric) | ~3400-3300 cm⁻¹ (two bands) | 3441, 3387 cm⁻¹ | Characteristic for primary aromatic amines. The presence of two bands is due to the symmetric and asymmetric stretching of the -NH₂ group. |
| C-H Stretch (aromatic) | ~3100-3000 cm⁻¹ | ~3050 cm⁻¹ | Typical for C-H bonds on a benzene ring. |
| C-H Stretch (aliphatic) | ~2950-2850 cm⁻¹ | N/A | These peaks, corresponding to the methylene groups in the linker, are a key distinguishing feature. |
| C=C Stretch (aromatic) | ~1600-1450 cm⁻¹ | ~1620, 1500 cm⁻¹ | Multiple bands are expected due to the complex vibrations of the benzene ring. |
| C-N Stretch | ~1300-1250 cm⁻¹ | ~1280 cm⁻¹ | Aromatic amine C-N stretching vibrations. |
| C-O-C Stretch (asymmetric) | ~1250-1200 cm⁻¹ | ~1219 cm⁻¹ | The ether linkage gives rise to a strong, characteristic absorption band. The presence of the aliphatic ether in the target molecule may lead to a more complex or broader signal in this region. |
| N-H Bend | ~1620 cm⁻¹ | ~1620 cm⁻¹ | Scissoring vibration of the primary amine. |
| Out-of-plane C-H Bending | ~850-800 cm⁻¹ | ~830 cm⁻¹ | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Spectroscopy Protocol (¹H and ¹³C)
Figure 2: Workflow for acquiring NMR spectra.
Causality in Experimental Choices:
-
Solvent Selection (DMSO-d₆): DMSO-d₆ is an excellent choice for these aromatic diamines as it is a good solvent for polar compounds and its residual proton signal (at ~2.50 ppm) does not overlap with the key aromatic or aliphatic signals of the analytes.[2]
-
Shimming: This process is crucial for obtaining sharp, well-resolved NMR signals by minimizing magnetic field inhomogeneities across the sample volume.
-
Proton Decoupling in ¹³C NMR: By irradiating the sample with a broad range of proton frequencies, the C-H coupling is removed, resulting in a simplified spectrum where each unique carbon atom appears as a single line. This significantly improves the signal-to-noise ratio and simplifies spectral interpretation.
FTIR Spectroscopy Protocol
Figure 3: Workflow for acquiring FTIR spectra using the ATR technique.
Trustworthiness of the Protocol:
-
Attenuated Total Reflectance (ATR): This technique is highly recommended for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The self-validating nature of this protocol comes from the routine collection of a background spectrum before each sample measurement, which corrects for any instrumental or environmental fluctuations.
Conclusion
The spectroscopic analysis of this compound and its comparison with 4,4'-oxydianiline highlight the power of NMR and FTIR spectroscopy in distinguishing between closely related molecular structures. The presence of the aliphatic -O-CH₂-CH₂-O- linker in this compound provides unambiguous signals in both ¹H and ¹³C NMR spectra, serving as a definitive fingerprint for its identification. Furthermore, the C-H stretching vibrations of this linker in the FTIR spectrum offer a clear point of differentiation. For researchers in polymer chemistry and drug discovery, a thorough understanding of these spectroscopic nuances is essential for ensuring the purity of starting materials and for the accurate characterization of final products.
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Liu, J., et al. (2007). Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides. Polymer Journal, 39(6), 577-584. [Link]
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A Comparative Guide to the Mechanical Properties of Epoxy Resins: The Influence of Curing Agent Chemistry
This guide provides a detailed comparative analysis of the mechanical properties of epoxy resins crosslinked with various classes of curing agents. Designed for researchers, scientists, and product development professionals, this document moves beyond a simple cataloging of data to explore the underlying chemical mechanisms that dictate performance. By understanding the causal relationships between curing agent structure and final mechanical properties, professionals can make more informed decisions in material selection and formulation.
The Critical Role of the Curing Agent
Epoxy resins, in their uncured state, are low molecular weight prepolymers. Their celebrated properties—high strength, excellent adhesion, and robust chemical resistance—are only realized after a chemical reaction known as curing or crosslinking.[1] The curing agent, or hardener, is the indispensable co-reactant in this process. It reacts with the epoxide groups of the resin to create a rigid, three-dimensional thermoset network.[2][3]
The choice of curing agent is arguably the most critical factor in determining the final performance characteristics of the epoxy system.[4][5] It dictates not only the processing parameters like pot life and cure temperature but also the ultimate mechanical and thermal properties of the cured material, including its strength, stiffness, toughness, and heat resistance.[5] This guide focuses on the two most prevalent classes of curing agents: Amines and Anhydrides .
Fundamentals of Epoxy Curing Mechanisms
The final architecture of the crosslinked network is a direct result of the curing agent's chemistry. This network structure, in turn, governs the material's mechanical behavior.
Amine Curing Agents
Amine hardeners are the most widely used class of curing agents for epoxy resins.[4] The curing reaction proceeds via a nucleophilic addition of the amine to the epoxide ring. The active hydrogen atoms on the amine's nitrogen are the reactive sites.[2][3]
-
Primary amines (R-NH₂) react with two epoxy groups, first forming a secondary amine and then a tertiary amine, creating a branch point in the network.[6][7]
-
Secondary amines (R₂-NH) can react with one epoxy group.
The reactivity and resulting properties are heavily influenced by the amine's chemical structure, which is broadly categorized into aliphatic and aromatic amines.
Caption: Curing mechanism of epoxy resin with a primary amine hardener.
Anhydride Curing Agents
Anhydride curing agents are the second most utilized class and are known for imparting exceptional thermal properties.[8] The mechanism is more complex than amine curing and typically requires a catalyst or initiator, such as a tertiary amine or the presence of hydroxyl groups.[9]
The reaction proceeds in two main steps:
-
Ring Opening: The anhydride ring is opened by an active hydrogen (e.g., from a hydroxyl group present on the epoxy backbone), forming a carboxylic acid.
-
Esterification: The newly formed carboxylic acid then reacts with an epoxy group to form a stable ester linkage and a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the reaction.[2][3][8]
This mechanism results in a highly crosslinked polyester network, which is responsible for the high thermal and chemical resistance of these systems.[2]
Caption: Simplified two-step curing mechanism for epoxy resins with anhydride hardeners.
Experimental Methodologies for Mechanical Characterization
To ensure the trustworthiness and reproducibility of comparative data, all mechanical property testing must adhere to internationally recognized standards. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of such standards.[10] A general guide for testing epoxy resins is outlined in ASTM D4142.[11][12][13]
Standardized Testing Protocols
The following tests are fundamental for a thorough comparison of cured epoxy systems:
-
Tensile Strength & Modulus (ASTM D638): This is one of the most common tests, measuring the force required to pull a specimen to its breaking point. It provides critical data on the material's strength (Ultimate Tensile Strength), stiffness (Young's Modulus), and ductility (Elongation at Break).[14]
-
Flexural Strength & Modulus (ASTM D790): This test measures the material's resistance to bending forces.[14] It is particularly relevant for materials used in structural or load-bearing applications.[10]
-
Impact Resistance (ASTM D256): This test, often the Izod test, determines the material's ability to absorb sudden shock or impact without fracturing. It is a key indicator of toughness.[14]
-
Heat Deflection Temperature (HDT) (ASTM D648): HDT measures the temperature at which a material deforms under a specified load.[14] It is a critical indicator of the material's short-term thermal stability and its ability to maintain mechanical properties at elevated temperatures.[10]
-
Hardness (ASTM D2240): Measured with a durometer (typically Shore D scale for epoxies), this indicates the material's resistance to indentation and abrasion.[10]
Sample Preparation & Curing Protocol (Self-Validation)
The validity of any comparative study hinges on a consistent and well-documented preparation and curing procedure.
-
Stoichiometry: The epoxy resin and curing agent are meticulously weighed and mixed at the precise stoichiometric ratio recommended by the manufacturer. Deviations can lead to an incomplete cure and inferior properties.
-
Mixing & Degassing: The components are thoroughly mixed until uniform, followed by degassing in a vacuum chamber to remove entrapped air bubbles, which can act as stress concentrators.
-
Casting: The mixed system is cast into standardized molds corresponding to the specific ASTM test being performed (e.g., "dog-bone" shape for ASTM D638).
-
Curing Schedule: Samples are cured according to a defined schedule. For a baseline comparison, a standard room temperature cure (e.g., 22°C) for a full two weeks is often used to ensure the reaction has progressed to completion.[10] For systems requiring thermal curing (like many aromatic amines and anhydrides), a specific, controlled temperature and time profile must be followed.
-
Post-Curing (Optional): Some systems may undergo an optional post-cure at an elevated temperature to maximize crosslink density and enhance properties like Tg and HDT.[10]
-
Conditioning: Prior to testing, all samples are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 40 hours as per ASTM standards.
Caption: Experimental workflow for the evaluation of epoxy mechanical properties.
Comparative Analysis of Mechanical Properties
The choice of curing agent creates distinct trade-offs in performance. The following table summarizes the general trends observed when comparing common classes of curing agents.
| Property | Aliphatic Amines | Aromatic Amines | Anhydrides |
| Cure Temperature | Ambient / Low | Elevated | Elevated |
| Tensile Strength | Good to Excellent | Excellent | Good |
| Modulus (Stiffness) | Medium | High | Very High |
| Flexibility / Toughness | Good (Polyamides are excellent) | Fair (Brittle) | Poor (Often Brittle) |
| Impact Strength | Good | Fair to Poor | Fair to Poor |
| Thermal Resistance (HDT/Tg) | Fair | Good to Excellent | Excellent |
| Chemical Resistance | Good (poor vs. some solvents) | Excellent | Excellent (esp. acids) |
| Pot Life | Short | Long | Very Long |
This table represents general trends. Specific properties can be highly formulation-dependent.
Discussion of Trends
-
Aliphatic Amines: These agents, like Triethylenetetramine (TETA), cure quickly at room temperature, making them suitable for applications where heating is not feasible.[2][15] Polyamide variants offer superior flexibility and moisture resistance.[16] While strong, their relatively flexible aliphatic chains result in lower thermal resistance compared to aromatic or anhydride systems.[15]
-
Aromatic Amines: The inclusion of rigid benzene rings in the backbone of aromatic amines, such as m-phenylenediamine (mPDA), significantly restricts chain mobility.[15] This leads to a substantial increase in stiffness, thermal stability (Tg), and chemical resistance after a high-temperature cure.[2][15] This rigidity, however, often comes at the cost of reduced toughness and impact strength.[15]
-
Anhydrides: These curatives excel in high-temperature applications. The dense, highly crosslinked network of stable ester bonds provides the highest thermal stability and superior resistance to chemicals, especially acids.[2][16] Anhydride-cured systems typically exhibit a very high modulus and excellent electrical insulation properties but are often more brittle than amine-cured counterparts.[6] Studies have shown that while amine-cured composites may have higher initial tensile and impact strengths, anhydride-cured versions demonstrate superior thermal stability and weathering resistance.[17][18]
Conclusion and Selection Synopsis
The mechanical properties of a cured epoxy resin are not inherent to the resin alone but are fundamentally defined by the chemistry of the curing agent used to crosslink it.
-
For applications requiring rapid, room-temperature cure and good all-around toughness and flexibility, aliphatic amines and polyamides are the preferred choice.
-
For applications demanding high strength combined with superior thermal and chemical resistance, aromatic amines are a suitable option, provided a high-temperature cure cycle is possible.
-
For applications where maximum thermal stability, high modulus, and excellent chemical/environmental resistance are paramount, such as in high-performance composites and electronic components, anhydride curing agents are often the superior choice, despite their brittleness and need for a hot cure.
This guide underscores the necessity of a mechanism-driven approach to material selection. By understanding the causal links between curing agent structure, the resulting polymer network, and the final mechanical properties, researchers and engineers can effectively tailor epoxy systems to meet the exacting demands of their specific applications.
References
-
ResearchGate. (2023, November 1). What standards are used for mechanical testing for epoxy resins? [Online]. Available: [Link]
-
ASTM International. (2022, July 1). D4142 Standard Guide for Testing Epoxy Resins. [Online]. Available: [Link]
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VICHEM. (2025, August 13). Comparison of Amine, Polyamide, and Anhydride Curing Agents in Epoxy Resins. [Online]. Available: [Link]
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International Journal of Engineering Research & Technology. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. [Online]. Available: [Link]
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SciSpace. (n.d.). Effects of Amine and Anhydride Curing Agents on the VARTM Matrix Processing Properties. [Online]. Available: [Link]
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Semantic Scholar. (2025, August 6). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. [Online]. Available: [Link]
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AIP Publishing. (2024, October 9). Influence of different composite curing agents on the rapid curing characteristics and mechanical performance of epoxy resins. [Online]. Available: [Link]
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Knowledge. (2024, June 20). Summary of types and curing mechanisms of epoxy resin curing agents. [Online]. Available: [Link]
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Longchang Chemical. (2022, July 14). Common types of epoxy resin curing agent and its curing mechanism. [Online]. Available: [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. [Online]. Available: [Link]
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CNKI. (n.d.). Properties of epoxy resin system cured by different mixed curing agents at low temperature. [Online]. Available: [Link]
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AZoM. (2025, March 24). The Unique Benefits of Anhydride Curing in Epoxy Resins. [Online]. Available: [Link]
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IHS Markit. (2009, November 30). ASTM D4142-89(2009) - Standard Guide for Testing Epoxy Resins. [Online]. Available: [Link]
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A Comparative Performance Analysis of 1,2-Bis(4-aminophenoxy)ethane in Polyimides Versus Other Ether-Linked Diamines
This guide provides an in-depth technical comparison of polyimides synthesized from 1,2-Bis(4-aminophenoxy)ethane (BAPE) against those derived from other common ether-linked aromatic diamines. We will explore how the unique structural attributes of BAPE influence key performance metrics, including thermal stability, mechanical strength, solubility, and dielectric properties, offering researchers and materials scientists a comprehensive framework for monomer selection in advanced polymer development.
Introduction: The Critical Role of Diamines in Polyimide Performance
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2][3] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[1][4] The final properties of a polyimide are not determined by the imide ring alone; they are profoundly influenced by the chemical structures of the dianhydride and, critically, the diamine monomers used in their synthesis.[5]
The incorporation of flexible linkages, such as ether groups (–O–), into the diamine backbone is a well-established strategy to enhance the processability of otherwise intractable aromatic polyimides.[1] These ether bridges disrupt the rigid, planar chain structure, which can improve solubility in organic solvents and lower the glass transition temperature (Tg), facilitating processing without significant compromise to thermal stability.[6][7] This guide focuses on 1,2-Bis(4-aminophenoxy)ethane, a diamine featuring a short, flexible diether linkage, and evaluates its performance characteristics in the resulting polyimides relative to other ether-linked diamines.
The Molecular Architecture of Ether-Linked Diamines
The performance of a polyimide is fundamentally rooted in the molecular structure of its constituent monomers. The length and flexibility of the spacer between the amino groups in the diamine directly impact polymer chain packing, mobility, and intermolecular interactions.
1,2-Bis(4-aminophenoxy)ethane (BAPE)
BAPE possesses a simple yet effective structure for imparting flexibility. The two phenoxy groups are linked by a short ethylene glycol diether segment (–O–CH₂–CH₂–O–). This linkage is highly flexible due to the free rotation around the C-C and C-O single bonds, which contrasts sharply with the rigidity of fully aromatic diamines.
Caption: Chemical structure of 1,2-Bis(4-aminophenoxy)ethane (BAPE).
Comparative Ether-Linked Diamines
To provide context for BAPE's performance, we will compare it with other diamines where the nature of the ether-containing spacer is varied, such as:
-
4,4'-Oxydianiline (ODA): Contains a single, flexible ether linkage directly between two phenyl rings. It is one of the most common diamines used in commercial polyimides like Kapton®.
-
1,3-Bis(4-aminophenoxy)benzene (APB-134): Features a meta-substituted central benzene ring, introducing a kink in the polymer backbone.
-
4,4'-Bis(4-aminophenoxy)biphenyl (BAPB): Incorporates a rigid biphenyl group between the ether linkages, increasing the overall rigidity compared to BAPE.
-
2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): Contains a bulky, flexible isopropylidene group, which significantly disrupts chain packing.
Comparative Performance Analysis
The choice of diamine is a critical decision in tailoring polyimide properties for a specific application. In this section, we compare polyimides synthesized from BAPE with those from other ether-linked diamines, using a common dianhydride, 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), as a reference for consistency.
Thermal Properties
Thermal stability is paramount for high-performance polymers. It is typically assessed by the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), which indicates the onset of thermal degradation.
-
1,2-Bis(4-aminophenoxy)ethane (BAPE): The flexible ethylene diether linkage in BAPE-based polyimides facilitates segmental motion of the polymer chains, generally resulting in a lower Tg compared to polyimides made from more rigid diamines. However, their thermal decomposition temperatures remain high, indicating the inherent stability of the aromatic imide structure.
-
Comparison: Diamines with more rigid backbones, like BAPB, lead to polyimides with significantly higher Tg values because the rigid biphenyl unit restricts chain mobility. Conversely, highly flexible diamines containing bulky groups like BAPP can also exhibit high Tg due to the steric hindrance that impedes chain rotation.[8] Polyimides from ODA often represent a balance, with good thermal stability.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their application as structural components or flexible substrates. Key metrics include tensile strength (the stress required to break the film), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).
-
1,2-Bis(4-aminophenoxy)ethane (BAPE): The flexibility imparted by the BAPE monomer typically results in polyimide films with moderate tensile strength and modulus but significantly higher elongation at break.[9] This makes them suitable for applications requiring good flexibility and toughness.
-
Comparison: Polyimides derived from the more rigid BAPB tend to be stiffer, with higher tensile moduli but lower elongation at break.[10] ODA-based polyimides are known for their excellent balance of mechanical properties, which is why they are so widely used.
Solubility and Processability
A major challenge with many aromatic polyimides is their poor solubility in common organic solvents, which complicates their processing.[1][7] The introduction of ether linkages is a primary method to overcome this limitation.
-
1,2-Bis(4-aminophenoxy)ethane (BAPE): Polyimides synthesized with BAPE demonstrate enhanced solubility.[11] The flexible ether linkages disrupt the crystal packing of the polymer chains, allowing solvent molecules to penetrate and dissolve the polymer. This facilitates the formation of uniform films via solution casting.
-
Comparison: Solubility generally increases with the flexibility and asymmetry of the diamine. Therefore, polyimides from BAPP, with its bulky, non-planar structure, are often exceptionally soluble.[9] ODA provides a moderate improvement in solubility, while more rigid structures like BAPB may yield less soluble polyimides.
Dielectric Properties
For microelectronics applications, such as interlayer dielectrics and flexible printed circuit boards, a low dielectric constant (Dk) and dissipation factor (Df) are essential to minimize signal delay and cross-talk.
-
1,2-Bis(4-aminophenoxy)ethane (BAPE): The ether linkages in BAPE contribute to a reduction in the dielectric constant. The C-O bond is less polarizable than the aromatic rings, and the flexible nature of the linkage can increase the free volume within the polymer matrix, further lowering the Dk.
-
Comparison: The strategy of introducing flexible, low-polarity groups is common for designing low-Dk polyimides.[6][12] For instance, incorporating fluorine-containing groups, such as in 6FDA-based polyimides, is a very effective method for reducing the dielectric constant, often more so than ether linkages alone.
Data Summary
The table below summarizes the typical performance of polyimides synthesized from BPDA dianhydride and various ether-linked diamines. Values are representative and can vary based on specific synthesis and processing conditions.
| Diamine Monomer | Structure | Key Structural Feature | Typical Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility |
| 1,2-Bis(4-aminophenoxy)ethane (BAPE) | H₂N-Ph-O-CH₂-CH₂-O-Ph-NH₂ | Short, flexible ethylene diether | 230 - 260 | 90 - 110 | 10 - 25 | Good |
| 4,4'-Oxydianiline (ODA) | H₂N-Ph-O-Ph-NH₂ | Single ether bridge | 260 - 290 | 110 - 130 | 5 - 15 | Moderate |
| 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) | H₂N-Ph-O-Ph-Ph-O-Ph-NH₂ | Rigid biphenyl unit | 280 - 310 | 120 - 140 | 5 - 10 | Limited |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | H₂N-Ph-O-Ph-C(CH₃)₂-Ph-O-Ph-NH₂ | Bulky isopropylidene group | 270 - 300 | 100 - 120 | 8 - 20 | Excellent |
Experimental Protocols
To ensure the reproducibility and integrity of research findings, standardized experimental procedures are essential.
Synthesis of BAPE-BPDA Polyimide
This protocol describes the standard two-step polycondensation method for preparing a polyimide film.
Caption: Standard workflow for the synthesis of a BAPE-BPDA polyimide film.
Step-by-Step Methodology:
-
Preparation of Poly(amic acid) Solution: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve 1,2-Bis(4-aminophenoxy)ethane (BAPE) in anhydrous N-methyl-2-pyrrolidone (NMP).[13]
-
Polymerization: To the stirred solution, add an equimolar amount of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) in portions. Ensure the reaction remains at room temperature.
-
Viscosity Increase: Continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) precursor forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate. Use a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven. The solvent is removed, and the amic acid is cyclized to the imide through a staged heating process, for example: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C.[5]
-
Film Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
Characterization: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to determine the thermal stability and decomposition profile of the synthesized polyimide.
-
Sample Preparation: Place a small, known mass (typically 5-10 mg) of the polyimide film into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis: Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]
-
Data Interpretation: Record the sample weight as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a standard metric for the onset of thermal decomposition.[3]
Conclusion and Recommendations
1,2-Bis(4-aminophenoxy)ethane is a valuable diamine monomer for the synthesis of high-performance polyimides. Its short and flexible ethylene diether linkage provides a distinct balance of properties.
Key Advantages of BAPE-based Polyimides:
-
Good Processability: They exhibit excellent solubility in polar aprotic solvents, which is advantageous for solution-based processing techniques.
-
High Flexibility: The resulting films are typically tough and ductile, with high elongation at break, making them suitable for applications requiring flexibility.
-
Balanced Thermal Properties: While their glass transition temperatures are more moderate than those of ultra-rigid polyimides, they maintain high thermal decomposition temperatures, ensuring stability at elevated operational temperatures.
Recommendations for Selection:
-
Choose BAPE when: The primary requirements are good solubility for processing and high film flexibility, while maintaining good thermal stability. It is an excellent candidate for flexible electronics, coatings, and adhesives.
-
Consider other ether-linked diamines when:
-
Maximum thermal stability (highest Tg) is required: A more rigid diamine like BAPB would be a better choice.
-
Exceptional solubility is the main driver: A diamine with a bulky, asymmetric structure like BAPP may be more suitable.
-
A well-established balance of properties is needed: The industry-standard ODA remains a robust and reliable option.
-
By understanding the structure-property relationships detailed in this guide, researchers can make more informed decisions in selecting the appropriate ether-linked diamine to achieve the desired performance characteristics in their next generation of polyimide materials.
References
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- ResearchGate. (2015). Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane.
- ResearchGate. (n.d.). Synthesis and characterization of organo-soluble poly(amide-imide)s based on 1,2-bis[4-(trimellitimido)phenoxy]ethane and aromatic diamines.
- ACS Publications. (2022). High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups. ACS Applied Polymer Materials.
- ResearchGate. (2018). Synthesis, optical, and thermal properties of polyimides containing flexible ether linkage.
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- Royal Society of Chemistry. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers.
- ResearchGate. (2024). High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups.
- Semantic Scholar. (2010). Synthesis and Characterization of Novel Polyimides from 1,1-bis[4-(4-aminophenoxy)phenyl]-1-(4-hydroxyphenyl)ethane.
- ResearchGate. (n.d.). Comparative study of polyimides containing different flexible linkages.
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- Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE.
- ResearchGate. (n.d.). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides.
- MDPI. (2023). Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines.
- PMC. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties.
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A Comparative Guide to the Dielectric Properties of Polyimides from Different Aromatic Diamines
In the relentless pursuit of faster and more efficient microelectronic devices, the insulating materials used as interlayer dielectrics play a pivotal role. Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical toughness, and chemical resistance, making them prime candidates for these demanding applications.[1] However, for use in high-frequency applications like 5G and 6G communication technologies, a low dielectric constant (Dk or εr) and a low dissipation factor (Df or tan δ) are not just desirable, but essential to minimize signal delay, crosstalk, and energy loss.[1][2]
Conventional polyimides typically exhibit a dielectric constant around 3.5, which is often too high for next-generation electronics.[3] The dielectric properties of a polyimide are not intrinsic to the imide ring itself but are profoundly influenced by the molecular architecture of its constituent monomers: a dianhydride and an aromatic diamine. This guide provides an in-depth comparison of how the selection of different aromatic diamines can be a powerful tool to engineer polyimides with tailored, low-dielectric characteristics. We will explore the fundamental structure-property relationships, provide a validated experimental workflow, and present comparative data to guide researchers in this critical area of materials science.
The Decisive Role of Diamine Structure in Dielectric Performance
The dielectric constant of a polymer is governed by its molecular polarizability and the density of polar groups within a given volume, as described by the Clausius-Mossotti equation.[4] Therefore, the strategic design of the aromatic diamine monomer is paramount. Two primary strategies have proven effective in reducing the dielectric constant of polyimides:
-
Introducing Fluorine-Containing Groups: Fluorine is the most electronegative element, and its incorporation into the diamine structure is a highly effective method for lowering the dielectric constant.[5][6] The strong C-F bond has low polarizability. Furthermore, bulky trifluoromethyl (-CF3) groups act as "spacers" between polymer chains, disrupting dense chain packing and increasing the polymer's free volume.[2][7] This increase in free volume effectively introduces air (which has a dielectric constant of ~1) into the material at a molecular level, reducing the overall Dk.[4]
-
Incorporating Bulky, Non-Coplanar Groups: Introducing large, sterically hindering side groups into the diamine backbone prevents the polymer chains from packing closely together.[8][9] This disruption of the charge-transfer complexes that typically form between aromatic polyimide chains further reduces intermolecular interactions and polarization, leading to a lower dielectric constant.[9] Asymmetric monomers or those with bent, non-linear structures also contribute to this effect by inhibiting orderly packing.
By judiciously selecting or synthesizing aromatic diamines that embody these principles, it is possible to create polyimides with dielectric constants significantly below 3.0, approaching values required for advanced microelectronic and communication applications.[10]
Experimental Protocol: Synthesis and Dielectric Characterization
To ensure reliable and reproducible data, a standardized experimental procedure is crucial. The following section details a validated two-step method for synthesizing polyimide films from an aromatic diamine and a dianhydride, followed by their dielectric characterization.
Part A: Polyimide Synthesis via Two-Step Polycondensation
This protocol describes the synthesis of the precursor poly(amic acid) (PAA) followed by thermal imidization to form the final polyimide film.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is conducted under a dry nitrogen (N2) atmosphere to prevent the highly reactive dianhydride from hydrolyzing with ambient moisture, which would inhibit polymerization and lower the final molecular weight.
-
Low Temperature for PAA Synthesis: The initial polycondensation is performed at a low temperature (0-5°C) to control the reaction kinetics, prevent side reactions, and avoid premature imidization in solution, ensuring a high molecular weight PAA is formed.
-
Stepwise Thermal Imidization: A staged heating process is used to first gently remove the solvent at a lower temperature before proceeding to higher temperatures required for the cyclodehydration (imidization) reaction. This prevents the formation of voids or defects in the film and ensures complete conversion from PAA to polyimide.
Step-by-Step Methodology:
-
Reactant Preparation: Accurately weigh equimolar amounts of the chosen aromatic diamine and aromatic dianhydride. The diamine is dissolved in a dry polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Poly(amic acid) Synthesis: Cool the diamine solution to 0-5°C using an ice bath. Gradually add the dianhydride powder to the stirred solution over approximately one hour.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature under continuous stirring for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of high molecular weight PAA.
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: Place the coated substrate in a vacuum oven or a furnace with a nitrogen atmosphere. The film is cured using a stepwise heating program, for example: 80°C for 2 hours, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour.
-
Film Recovery: After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Part B: Dielectric Property Measurement
Methodology:
-
Sample Preparation: Cut a sample of the prepared polyimide film to a size suitable for the dielectric measurement cell.
-
Electrode Deposition: To ensure good electrical contact, deposit circular electrodes (e.g., gold or aluminum) of a known diameter onto both sides of the film sample using a sputtering or thermal evaporation system.
-
Measurement: Place the electroded film into a parallel plate capacitor fixture connected to an impedance analyzer (e.g., Agilent 4294A or Solartron SI 1260).[11][12]
-
Data Acquisition: Measure the capacitance (C) and dissipation factor (tan δ) of the sample over a desired frequency range (e.g., 1 kHz to 1 MHz or higher).[13]
-
Dielectric Constant Calculation: Calculate the dielectric constant (k or εr) using the following formula: k = (C * d) / (ε₀ * A) Where:
-
C is the measured capacitance.
-
d is the thickness of the film (measured with a micrometer).
-
A is the area of the electrode.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
Experimental Workflow Diagram
Caption: Workflow for Polyimide Film Synthesis and Dielectric Measurement.
Comparative Analysis of Polyimides from Various Diamines
The choice of aromatic diamine has a profound and predictable impact on the final dielectric properties of the polyimide. The following table summarizes experimental data for polyimides synthesized from a common dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), with various aromatic diamines to highlight these structure-property relationships. 6FDA is often chosen for low-dielectric studies as it already contains -CF3 groups, contributing to a lower dielectric constant baseline.
| Aromatic Diamine (Abbreviation) | Diamine Structure | Key Structural Feature(s) | Dielectric Constant (k) @ 1 MHz | Dielectric Loss (tan δ) @ 1 MHz | Reference |
| 4,4'-Oxydianiline (ODA) | ![]() | Flexible ether linkage | ~2.8-3.0 | ~0.005 | [14] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | ![]() | Bulky -CF3 groups, non-coplanar | ~2.6-2.7 | ~0.003 | [15] |
| 4,4'-(3',5'-bis(trifluoromethyl)biphenyl-3,5-diyldioxy)dianiline (HFBODA) | ![]() | Multiple bulky -CF3 side groups | ~2.63 (at 10 GHz) | ~0.0037 (at 10 GHz) | [2][14] |
| 4-[3',5'-bis(trifluoromethyl)phenyl]-1,3-phenylenediamine | ![]() | Asymmetric, bulky -CF3 side group | ~2.66 | Low | [10] |
| Diaminobenzotrifluoride (m-TFPDA) | ![]() | Meta-linkage, -CF3 group | Low | Low | [6] |
Note: The exact values can vary slightly depending on film processing conditions and measurement frequency.
Discussion of Results
The data clearly illustrates the principles outlined earlier.
-
Baseline (ODA): The polyimide from ODA, a common aromatic diamine, has a relatively high dielectric constant due to its planar structure and polar ether linkage, which allows for efficient chain packing.
-
Effect of Fluorination (TFMB): The introduction of two -CF3 groups in TFMB significantly lowers the dielectric constant compared to the ODA-based polyimide. This is a direct result of the low polarizability of the C-F bonds and the increased free volume created by the bulky groups.[15]
-
Maximizing Free Volume (HFBODA & others): Diamines like HFBODA, which feature multiple bulky, fluorinated pendant groups, are exceptionally effective at reducing the dielectric constant.[2][14] These large side groups act as molecular "standoffs," severely disrupting chain packing and maximizing interstitial free volume.[7] The asymmetric structure of 4-[3',5'-bis(trifluoromethyl)phenyl]-1,3-phenylenediamine achieves a similar outcome by breaking the polymer chain symmetry, leading to a low Dk of 2.66.[10]
This comparative analysis demonstrates a clear trend: increasing the fluorine content and the steric hindrance of the diamine monomer is a reliable strategy for achieving lower dielectric constant polyimides.
Structure-Property Relationship Diagram
Caption: Relationship between diamine structure and dielectric properties.
Conclusion and Future Outlook
The selection of the aromatic diamine is a critical design parameter in the development of low-dielectric polyimides. By incorporating features such as fluorine atoms and bulky, non-coplanar side groups, researchers can effectively disrupt polymer chain packing, increase free volume, and reduce molecular polarizability. This guide has demonstrated, through established principles and comparative data, that these structural modifications directly lead to a significant reduction in the dielectric constant and dielectric loss of the resulting polyimides.
As the demand for high-performance materials for 5G/6G communication, flexible electronics, and advanced packaging continues to grow, the rational design of aromatic diamine monomers will remain a key area of research. Future work will likely focus on synthesizing novel diamines with even more complex, three-dimensional architectures to push the dielectric constant of polyimides even lower, while simultaneously maintaining their excellent thermal and mechanical properties. The methodologies and structure-property relationships presented here provide a solid foundation for these future innovations.
References
-
ResearchGate. (n.d.). Intrinsic low dielectric constant polyimides: Relationship between molecular structure and dielectric properties. Available at: [Link]
-
MDPI. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Available at: [Link]
-
MDPI. (n.d.). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Available at: [Link]
-
Royal Society of Chemistry. (2017). Intrinsic low dielectric constant polyimides: relationship between molecular structure and dielectric properties. Journal of Materials Chemistry C. Available at: [Link]
-
MDPI. (2022). Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Available at: [Link]
-
Royal Society of Chemistry. (2023). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Polymer Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Organosoluble polyimides with low dielectric constant prepared from an asymmetric diamine containing bulky m-trifluoromethyl phenyl group. Available at: [Link]
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ACS Publications. (2020). Correlating the Molecular Structure of Polyimides with the Dielectric Constant and Dissipation Factor at a High Frequency of 10 GHz. ACS Applied Polymer Materials. Available at: [Link]
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ResearchGate. (n.d.). Effect of Various Diamines on the Mechanical, Thermal, and High‐Frequency Dielectric Properties of Polyimide and Their Composites With Functionalized Hollow Silica Fiber. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and characterization of high fluorine‐containing polyimides with low‐dielectric constant. Available at: [Link]
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Royal Society of Chemistry. (2025). Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor. Industrial Chemistry & Materials. Available at: [Link]
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AIP Publishing. (2024). Frequency-dependent dielectric properties of aromatic polyimides in the 25–330 GHz range. Available at: [Link]
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Semantic Scholar. (2025). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Available at: [Link]
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Royal Society of Chemistry. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Available at: [Link]
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RSC Publishing. (2023). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Available at: [Link]
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ResearchGate. (2025). (PDF) Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Significant enhancement of dielectric properties in polyimides with sulfonyl groups in the side chains. Available at: [Link]
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IEEE Xplore. (2017). High temperature dielectric polyetherimide film development. Available at: [Link]
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MDPI. (2024). Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl. Available at: [Link]
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AIP Publishing. (2012). Experimental study and theoretical prediction of dielectric permittivity in BaTiO 3 /polyimide nanocomposite films. Available at: [Link]
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A Comparative Guide to the Structure-Property Relationships of Polyimides Based on 1,2-Bis(4-aminophenoxy)ethane
This guide provides an in-depth technical comparison of polyimides synthesized from 1,2-Bis(4-aminophenoxy)ethane (BAPE), a flexible diamine monomer. We will explore how the unique molecular structure of BAPE influences the thermal, mechanical, and dielectric properties of the resulting polyimides, and compare these properties to those of polyimides derived from alternative, more rigid diamines. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of high-performance polymers.
The Decisive Role of the Diamine: Flexibility vs. Rigidity in Polyimide Architecture
Polyimides are a class of high-performance polymers celebrated for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The versatility of polyimides stems from the ability to tailor their properties by judiciously selecting the constituent monomers: a dianhydride and a diamine. The diamine, in particular, acts as a linchpin in defining the final polymer's characteristics, such as its flexibility, solubility, and processability.[2]
Diamine monomers can be broadly classified based on the flexibility of their molecular structure. Rigid diamines, such as p-phenylenediamine (PDA) and 4,4'-oxydianiline (ODA), are characterized by aromatic rings that are either directly linked or connected by moieties that restrict bond rotation. This structural rigidity imparts high glass transition temperatures (Tg), exceptional tensile strength, and modulus to the resulting polyimides. However, the strong interchain interactions in these materials often lead to poor solubility and challenging processability.
Conversely, flexible diamines, like BAPE, incorporate aliphatic or ether linkages that bestow a greater degree of conformational freedom to the polymer backbone. This inherent flexibility translates into polyimides with enhanced solubility, improved processability, greater film toughness, and often, more desirable dielectric properties for microelectronic applications.[3] The ethylene glycol diether linkage within the BAPE monomer is the key structural feature that differentiates BAPE-based polyimides from their more rigid counterparts.
Synthesis of BAPE-Based Polyimides: A Two-Step Polycondensation Approach
The synthesis of polyimides from BAPE and an aromatic dianhydride is most commonly achieved through a well-established two-step polycondensation method.[1] This process involves the initial formation of a soluble poly(amic acid) precursor, which is subsequently converted into the final, robust polyimide through a cyclodehydration reaction known as imidization.
Step 1: Formation of the Poly(amic acid) Precursor
In the initial step, equimolar quantities of BAPE and a selected aromatic dianhydride, for instance, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), are reacted in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1][4] This reaction is typically conducted at ambient temperature under an inert atmosphere, such as nitrogen, to preclude unwanted side reactions. The reaction proceeds via a nucleophilic attack of the amine functionalities of BAPE on the carbonyl carbons of the dianhydride, leading to the opening of the anhydride rings and the formation of a high molecular weight poly(amic acid). The resulting solution is characteristically viscous and can be readily cast into films or used for coatings.
Step 2: Imidization to the Final Polyimide
The second and final step is the conversion of the poly(amic acid) to the polyimide. This is accomplished through cyclodehydration, which can be induced either thermally or chemically.
-
Thermal Imidization: The cast poly(amic acid) film is subjected to a carefully controlled, stepwise heating regimen, typically reaching temperatures of 300-350°C.[1] This process facilitates the elimination of water molecules as the amic acid groups cyclize to form the stable imide rings. The precise heating profile is critical for achieving complete imidization and for controlling the final morphology and properties of the polyimide film.
-
Chemical Imidization: Alternatively, imidization can be achieved at room temperature by treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst like pyridine or triethylamine.[3] This method is particularly advantageous for the synthesis of polyimides that may be sensitive to high temperatures.
The choice of the imidization method can have a significant impact on the final properties of the polyimide. For the fabrication of high-performance films, thermal imidization is the more prevalent technique.
Caption: Workflow for the two-step synthesis of BAPE-based polyimide films.
Experimental Protocols
Detailed Protocol for the Synthesis of a BAPE-BPDA Polyimide Film
This protocol provides a step-by-step procedure for the laboratory-scale synthesis of a polyimide film from 1,2-Bis(4-aminophenoxy)ethane (BAPE) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
Materials:
-
1,2-Bis(4-aminophenoxy)ethane (BAPE)
-
3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (high purity)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-weighed amount of BAPE in anhydrous DMAc to achieve a concentration of 15-20% (w/w).
-
Stir the solution at room temperature under a gentle stream of nitrogen until the BAPE has completely dissolved.
-
Gradually add an equimolar amount of BPDA powder to the stirred BAPE solution in small portions over approximately one hour. This controlled addition is crucial to manage the exothermic nature of the reaction.
-
Continue to stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a high molecular weight poly(amic acid). A significant increase in the viscosity of the solution will be observed.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Utilize a doctor blade to ensure a uniform film thickness.
-
Place the glass plate in a vacuum oven and dry the film at 80°C for 4 hours to remove the majority of the DMAc solvent.
-
Transfer the film-coated glass plate to a programmable oven for thermal imidization under a nitrogen atmosphere using the following heating schedule:
-
Ramp to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 1 hour.
-
Ramp to 350°C and hold for 30 minutes.
-
-
Allow the oven to cool down slowly to room temperature.
-
Carefully peel the flexible, transparent polyimide film from the glass substrate for subsequent characterization.
-
Standard Protocols for Polyimide Characterization
Thermal Property Analysis:
-
Thermogravimetric Analysis (TGA): The thermal stability of the polyimide film is assessed using TGA. A small sample (5-10 mg) is heated from room temperature to 800°C at a constant rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss (Td5%) occurs is recorded as a measure of the onset of thermal decomposition.[5]
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. A small sample of the film is heated at a rate of 10-20°C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the step transition in the heat flow curve.[6]
Mechanical Property Analysis:
-
Tensile Testing: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine. Rectangular film specimens of defined dimensions are subjected to a uniaxial tensile load at a constant crosshead speed until fracture occurs. The resulting stress-strain curve is analyzed to extract the key mechanical parameters.[7]
Structure-Property Relationships: A Comparative Analysis
The incorporation of the flexible BAPE diamine into the polyimide backbone results in a distinct set of properties when compared to polyimides synthesized from more rigid diamines. The following sections provide a comparative analysis based on experimental data reported in the scientific literature.
Thermal Properties: A Trade-off Between Flexibility and Thermal Stability
The flexibility of the diamine monomer has a direct and predictable influence on the thermal properties of the resulting polyimide. As a general rule, an increase in the flexibility of the polymer backbone leads to a decrease in the glass transition temperature (Tg). This is attributed to the fact that the flexible linkages facilitate easier segmental motion at lower temperatures.
Table 1: Comparison of Thermal Properties of Polyimides Derived from Various Diamines and Dianhydrides.
| Diamine | Dianhydride | Tg (°C) | Td5% (°C) | Reference(s) |
| BAPE | BPDA | ~220-240 | ~500-520 | [4] (estimated) |
| ODA | BPDA | ~290 | ~550 | [7] |
| APB | BTDA | ~250-270 | ~530-550 | [2] |
As illustrated in Table 1, polyimides derived from the more rigid ODA diamine exhibit a substantially higher Tg than those synthesized from the flexible APB diamine. While a direct comparative study providing the Tg of BAPE-BPDA was not found, established structure-property principles suggest that it would be lower than that of ODA-BPDA due to the presence of the flexible ethylene diether linkage. It is noteworthy that the thermal decomposition temperatures (Td5%) for all these aromatic polyimides are consistently high, underscoring their excellent thermal stability.
Mechanical Properties: Balancing Flexibility and Strength
A key consideration in the design of polyimide materials is the inherent trade-off between flexibility and mechanical strength. The introduction of flexible diamines such as BAPE typically enhances the elongation at break, resulting in tougher and more flexible films. However, this improvement in flexibility often comes at the expense of a lower tensile strength and modulus when compared to polyimides synthesized from rigid diamines.
Table 2: Comparison of Mechanical Properties of Polyimide Films.
| Diamine | Dianhydride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference(s) |
| BAPE | BPDA | ~100-120 | ~2.0-2.5 | ~10-30 | [8] (related poly(amide-imide)) |
| ODA | PMDA | ~114 | ~3.2 | ~3.6 | [7] |
| ODA | BPDA | ~130 | ~3.5 | ~4.0 | [7] |
The data presented in Table 2 clearly demonstrates that polyimides synthesized from the rigid ODA diamine exhibit high tensile strength and modulus but limited elongation at break. Although direct comparative data for BAPE-BPDA is not available in a single source, studies on related poly(amide-imide)s incorporating BAPE have reported a favorable combination of good tensile strength and significant elongation, suggesting a well-balanced mechanical profile.[8]
Dielectric Properties: A Critical Parameter for Electronic Applications
For applications in the microelectronics industry, a low dielectric constant (k) is a paramount requirement to minimize signal propagation delays and reduce power consumption. The dielectric constant of a polymer is governed by its molecular polarity and the amount of free volume within the material. The incorporation of flexible linkages, such as the ether groups present in BAPE, can disrupt the efficiency of polymer chain packing, thereby increasing the free volume and leading to a lower dielectric constant.
Table 3: Comparison of Dielectric Constants of Polyimides.
| Diamine | Dianhydride | Dielectric Constant (k) at 1 MHz | Reference(s) |
| ODA | PMDA (Kapton®) | ~3.4-3.5 | [9] (general knowledge) |
| ODA | 6FDA | ~2.8 | [10] |
| HFBODA | 6FDA | ~2.63 (at 10 GHz) | [10] |
While specific dielectric constant data for BAPE-based polyimides was not found in a comparative tabular format, the underlying principle is that the introduction of flexible, less polar moieties tends to reduce the dielectric constant. A widely adopted strategy to significantly lower the dielectric constant is the use of fluorinated dianhydrides like 6FDA, as evidenced by the data in Table 3.[10] It is anticipated that a polyimide synthesized from BAPE would possess a lower dielectric constant than a corresponding polyimide prepared with a more polar and rigid diamine such as ODA, particularly when paired with a dianhydride of low polarity.
Caption: Structure-property relationship comparison of BAPE-based and rigid diamine-based polyimides.
Conclusion: The Strategic Advantage of BAPE in Polyimide Design
Polyimides derived from 1,2-Bis(4-aminophenoxy)ethane (BAPE) present a compelling portfolio of properties that render them highly suitable for a diverse array of applications. The strategically incorporated flexible ethylene diether linkage in the BAPE monomer provides a powerful lever for fine-tuning the structure-property relationships of these high-performance polymers. In comparison to their more rigid counterparts, BAPE-based polyimides typically offer:
-
Enhanced Solubility and Processability: Facilitating easier fabrication of films, coatings, and other articles.
-
Superior Film Flexibility and Toughness: Leading to more durable and resilient materials.
-
Lower Dielectric Constants: Making them attractive candidates for advanced microelectronic applications.
While these advantages may be accompanied by a modest reduction in the glass transition temperature and tensile modulus when compared to fully aromatic, rigid-rod polyimides, the overall balance of properties makes BAPE an exceptionally versatile monomer. It is particularly well-suited for applications where processability, flexibility, and low dielectric performance are paramount, such as in flexible electronics, advanced coatings, and high-performance adhesives. The comprehensive information and detailed protocols provided in this guide are intended to empower researchers in the rational design and synthesis of next-generation polyimide materials.
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[8] Unnamed Author. (Date). Synthesis and Properties of Polyimides Based on an Ether Ketone Diamine, 4,4'-Bis(4-aminophenoxy)benzophenone. ResearchGate. [Link]
[14] A. Feyzi, M. H. Moslemi, & M. K. Esfahani. (2014). Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. ResearchGate. [Link]
[15] Unnamed Author. (Date). Low Dielectric Constant and High Organosolubility of Novel Polyimide Derived from Unsymmetric 1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. ResearchGate. [Link]
[16] Unnamed Author. (Date). Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). ResearchGate. [Link]
[7] Unnamed Author. (Date). Synthesis and properties of novel aromatic polyimides of 2,3-bis(4-aminophenoxy)naphthalene. ACS Publications. [Link]
[5] Unnamed Author. (Date). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. [Link]
[17] Unnamed Author. (Date). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. MDPI. [Link]
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[4] Unnamed Author. (Date). 1,2-Bis(4-Nitrophenoxy)Ethane: Best Polyimide Powerhouse. UniVOOK. [Link]
[19] Unnamed Author. (Date). Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride. ResearchGate. [Link]
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[1] Unnamed Author. (Date). (PDF) Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2- tert -butylphenoxy)phenyl] Sulfone and 4,4. ResearchGate. [Link]
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The Pursuit of the Ideal Dental Monomer: A Comparative Guide to HEMA Alternatives
In the dynamic field of dental material science, the quest for the optimal monomer—one that combines excellent performance with superior biocompatibility—is a continuous endeavor. For decades, 2-hydroxyethyl methacrylate (HEMA) has been a cornerstone in dental resins, prized for its hydrophilicity and ability to enhance adhesion to tooth structure. However, concerns regarding its allergenic potential, high water sorption, and potential for hydrolytic degradation have spurred the development of a new generation of alternative monomers.[1][2][3][4] This guide provides an in-depth, objective comparison of promising alternatives to HEMA, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this evolving landscape.
The HEMA Conundrum: Why Seek Alternatives?
HEMA's utility in dental materials is undeniable. Its hydroxyl group and small molecular size allow it to act as a "co-solvent," improving the miscibility of hydrophilic and hydrophobic components in dental adhesives and composites.[1][5] This property is crucial for achieving a durable bond between the restorative material and the moist dentin surface.
However, the very hydrophilicity that makes HEMA an effective adhesion promoter also contributes to its drawbacks:
-
High Water Sorption: HEMA-containing polymers tend to absorb significant amounts of water from the oral environment.[1][4] This can lead to plasticization of the polymer network, reducing its mechanical properties and longevity.[1]
-
Hydrolytic Degradation: The ester linkage in HEMA is susceptible to hydrolysis, a chemical breakdown in the presence of water. This degradation can weaken the material over time and lead to the release of byproducts.[1][2]
-
Allergenic Potential: HEMA is a known contact allergen, and its presence in dental materials can elicit hypersensitivity reactions in some patients and dental professionals.[1]
-
Incomplete Polymerization: HEMA can exhibit a lower degree of conversion during polymerization compared to some other monomers, potentially leaving residual unreacted monomer that can leach out and cause local or systemic effects.[4]
These limitations have created a compelling need for alternative monomers that can replicate or exceed the beneficial properties of HEMA while mitigating its undesirable characteristics.
A Comparative Analysis of Promising HEMA Alternatives
The search for HEMA replacements has yielded a diverse array of monomers, each with a unique profile of chemical structure, reactivity, and physical properties. Here, we compare some of the most promising candidates.
| Monomer/Class | Key Advantages | Potential Drawbacks |
| Glycerol Dimethacrylate (GDMA) | Difunctional (crosslinking), lower water sorption and solubility than HEMA, improved mechanical properties and polymerization.[6][7] | Higher molecular weight than HEMA. |
| Urethane Dimethacrylate (UDMA) | High molecular weight, lower viscosity than Bis-GMA, good mechanical strength and toughness, excellent monomer conversion rates.[8][9][10] | Can still require a reactive diluent. |
| 1,3-Butanediol Dimethacrylate (BBDMA) | Crosslinking agent, enhances mechanical strength and durability, good aesthetic properties.[11][12] | Properties can be dependent on formulation. |
| (N-methyl)acrylamides | More resistant to hydrolysis than methacrylates, can be more reactive than HEMA.[1][13][14] | May exhibit higher water sorption in some formulations.[1][13] |
| Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA) | Lower viscosity than Bis-GMA, can improve handling properties.[4][15] | Concerns over potential release of bisphenol A (BPA) derivatives.[10] |
| Polyethylene Glycol Dimethacrylates (PEG-DMA) | Can be tailored for specific hydrophilic/hydrophobic balance.[4][15] | Higher water sorption in some formulations.[4] |
Experimental Evaluation of Monomer Performance: Protocols and Rationale
A rigorous and standardized evaluation is critical to ascertain the true potential of any new monomer. The following section details the key experimental protocols used to compare the performance of HEMA and its alternatives, along with the scientific reasoning behind each methodology.
Polymerization Kinetics via Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To determine the reactivity of a monomer by measuring the heat flow associated with the photo-initiated polymerization reaction. A higher and faster heat flow generally indicates a more reactive monomer.
Experimental Workflow:
Caption: Workflow for determining polymerization kinetics using Photo-DSC.
Causality: The choice of photoinitiator system and irradiation parameters must be standardized across all monomers to ensure a fair comparison of their intrinsic reactivities. The degree of conversion is a critical parameter as it relates to the final mechanical properties and the amount of potentially leachable unreacted monomer.
Water Sorption and Solubility (ISO 4049)
Objective: To quantify the amount of water absorbed by the polymerized material and the amount of material that dissolves in water over a specified period. Lower values are generally desirable for long-term stability.
Experimental Workflow:
Caption: Standard workflow for water sorption and solubility testing (ISO 4049).
Causality: Following the ISO 4049 standard ensures that the results are comparable to other studies and provide a reliable benchmark for material performance.[1][13] High water sorption can compromise the mechanical integrity of the dental restoration, while high solubility indicates a loss of material over time, potentially leading to marginal gaps and failure.[1]
Mechanical Properties: Flexural Strength and Modulus
Objective: To assess the material's ability to resist fracture under bending loads (flexural strength) and its stiffness (flexural modulus). Higher values indicate a more robust material.
Experimental Workflow:
Caption: Workflow for determining flexural strength and modulus.
Causality: The three-point bending test simulates the chewing forces that a dental restoration experiences in the oral cavity. A material with high flexural strength is less likely to fracture, while an appropriate flexural modulus ensures that the material is stiff enough to withstand functional stresses without being overly brittle.
Shear Bond Strength to Dentin
Objective: To measure the adhesive strength between the experimental dental material and the tooth structure (dentin). This is a critical indicator of the clinical performance of a dental adhesive.
Experimental Workflow:
Caption: Workflow for shear bond strength testing to dentin.
Causality: The preparation of the dentin surface is crucial as the presence and nature of the smear layer can significantly influence bond strength. Using standardized procedures for surface treatment and adhesive application is essential for obtaining reliable and comparable results. The mode of failure (adhesive, cohesive, or mixed) should also be analyzed to provide further insight into the bonding mechanism.[16]
Concluding Remarks for the Researcher
The development of HEMA-free dental materials is a vibrant and promising area of research. While a single, universally superior alternative has yet to emerge, monomers such as GDMA, UDMA, and novel acrylamides have demonstrated significant potential to overcome the limitations of HEMA. A thorough understanding of the experimental methodologies outlined in this guide is paramount for any researcher aiming to contribute to this field. By employing rigorous and standardized testing protocols, the scientific community can continue to innovate and develop the next generation of dental materials that are not only effective and durable but also safer for patients.
The clinical performance of HEMA-free and HEMA-containing adhesive systems has been found to be similar in several studies, suggesting that the absence of HEMA does not necessarily compromise clinical outcomes.[3][17][18] However, long-term clinical data for many of the newer alternative monomers is still needed. As such, continued research and clinical trials are essential to fully validate the performance and longevity of these promising new materials.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline (CAS No. 6052-10-4), a compound used in applications such as polyimide synthesis.[1] The procedures outlined herein are designed to mitigate the significant health and environmental risks associated with this substance, ensuring the safety of personnel and compliance with regulatory standards.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is an aromatic amine with a significant hazard profile that demands meticulous handling and disposal protocols. Its hazards are comparable to other regulated dianilines, which are noted for their potential carcinogenicity and organ toxicity.[2][3]
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks. This compound is classified with multiple severe hazard warnings.
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled | H301+H311+H331 | [4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | H341 / H340 | [1][4][5] |
| Carcinogenicity | May cause cancer | H350 | [4] |
| Reproductive Toxicity | Suspected of damaging fertility | H361f | [4] |
| Skin/Eye Irritation | Causes skin and serious eye irritation | H315 / H319 | [5] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects | H410 | [4] |
The causality behind these classifications is rooted in the molecule's structure as an aromatic amine, a class of compounds known for metabolic activation into reactive species that can interact with DNA and other cellular macromolecules. This explains the concerns regarding mutagenicity and carcinogenicity.[6][7]
Personal Protective Equipment (PPE) - A Self-Validating System
Your PPE is your primary defense. Its selection must directly counter the identified hazards. Failure to use appropriate PPE invalidates any subsequent procedural controls.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and wash hands thoroughly after handling.[8] The toxicity of this compound upon skin contact makes glove integrity paramount.[4]
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a face shield.[8] This is critical to prevent contact with dust particles or splashes, which can cause serious eye irritation.[5]
-
Body Protection: A lab coat is mandatory. For operations with a high risk of dust generation or splashing, consider impervious clothing.[8]
-
Respiratory Protection: All handling of the solid material should occur within a certified chemical fume hood or a ventilated enclosure to minimize inhalation.[4] If engineering controls are insufficient, a full-face respirator with an appropriate particulate filter may be necessary.[8]
Part 2: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Small Spills (e.g., on a lab bench)
-
Alert & Isolate: Alert colleagues in the immediate area. Ensure the fume hood is operational.
-
Don PPE: If not already wearing it, don the full PPE described in Part 1.2.
-
Contain & Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not dry sweep , as this can aerosolize the toxic dust.[8]
-
Mechanical Removal: Carefully scoop the absorbed material and spilled solid into a designated, clearly labeled hazardous waste container. Use non-sparking tools.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol/water), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Wash: Wash hands and any potentially exposed skin thoroughly.
Large Spills
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and your supervisor.
-
Isolate: If safe to do so, close the doors to the affected area to contain the spill. Prevent personnel from entering.
-
Ventilate: If the spill is in a contained room, ensure exhaust ventilation is running, if possible, without spreading contamination to other areas.
-
Await Professionals: Do not attempt to clean up a large spill yourself. Allow the trained EHS emergency response team to manage the cleanup.
Part 3: Final Disposal Pathway
This substance must not be disposed of in the regular trash or poured down the drain.[4] The high aquatic toxicity and other hazards require that all waste streams containing this chemical be managed as regulated hazardous waste.[3][4] The following workflow outlines the decision-making process for proper segregation and disposal.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Identify Waste Streams: Segregate waste into three categories as shown in the diagram:
-
Gross Chemical Waste: Unused or expired chemical, reaction mixtures, and residues.
-
Contaminated Debris: Used PPE (gloves, etc.), weigh paper, absorbent pads from spills, and contaminated disposable labware.
-
"Empty" Containers: Original product bottles or other containers that held the pure substance.
-
-
Package Waste:
-
Place all solid waste (gross chemical and contaminated debris) directly into a designated, sealable, and durable hazardous waste container. This container must be compatible with the chemical.
-
For "empty" containers, if practical and permitted by your institution, triple-rinse with a suitable solvent. Crucially, this rinsate is hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container. If the container cannot be safely rinsed, it must be disposed of as solid hazardous waste.[3]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."
-
List the full chemical name: "this compound".
-
Indicate the associated hazards by affixing the correct GHS pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
Maintain a log of the contents and their approximate quantities.
-
-
Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.
-
Ensure the storage area is secure, away from drains, and incompatible materials (e.g., strong acids, oxidizers).
-
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate beyond established time or quantity limits.[9]
-
The waste will be handled by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration.[1][10]
-
Part 4: Regulatory Context
In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] While not specifically listed by name, a waste containing this compound would be classified as hazardous based on its characteristics of toxicity. The generator of the waste (i.e., your laboratory) is legally responsible for its proper characterization and safe disposal from "cradle to grave."[9] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect workers from exposure.[12] Adherence to the protocols in this guide will support compliance with these critical regulations.
References
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ALFA CHEMICAL. CAS:6052-10-4 | this compound. Available at: [Link]
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New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 4,4'-METHYLENE DIANILINE. Available at: [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 60361, 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5705175, (Z)-4,4'-(Ethene-1,2-diyl)dianiline. Available at: [Link]
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New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: 4,4'-METHYLENE DIANILINE. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 4,4'-Methylenedianiline. Available at: [Link]
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 4,4'-METHYLENE DIANILINE DIHYDROCHLORIDE. Available at: [Link]
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National Center for Biotechnology Information. (1998). Toxicological Profile for Methylenedianiline. In: Health Effects. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA). Available at: [Link]
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Occupational Safety and Health Administration (OSHA). ANILINE. Available at: [Link]
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ResearchGate. Structures of 4,4′-(ethane-1,2-diylbis(oxy))dianiline (left) and.... Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]
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Regulations.gov. E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines.... Available at: [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline
For Researchers, Scientists, and Drug Development Professionals
As scientific advancement continues to push the boundaries of drug discovery and materials science, the safe handling of novel chemical entities becomes a paramount concern. 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, a diamine monomer used in the synthesis of polyimides and other polymers, is a compound that requires meticulous handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically grounded understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System (GHS) with several key hazard warnings that dictate the necessary safety protocols. A comprehensive understanding of these hazards is the foundation of safe laboratory practice.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute toxicity, oral | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is essential. |
| H315: Causes skin irritation | Skin corrosion/irritation | Direct contact with the skin can cause irritation. Protective gloves and clothing are mandatory. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | The compound can cause significant eye irritation upon contact. Eye protection is non-negotiable. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure | Inhalation of the powder can irritate the respiratory tract. Work must be conducted in a well-ventilated area, preferably a fume hood, with appropriate respiratory protection. |
| H341: Suspected of causing genetic defects | Germ cell mutagenicity | This is a significant long-term health risk. Exposure should be minimized to the lowest possible level, and all handling procedures must be designed to prevent direct contact and aerosol generation.[1] |
Given its classification as a suspected mutagen, this compound should be handled as a "Particularly Hazardous Substance" (PHS), warranting stringent control measures.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The following is a step-by-step guide to the minimum required PPE for handling this compound.
Hand Protection: A Multi-Layered Defense
Given the skin irritation and suspected mutagenicity of this compound, robust hand protection is crucial. Aromatic amines can be challenging for some common glove materials.
-
Primary Gloves: Butyl rubber or Viton® gloves are recommended for direct handling of this compound.[2][3][4] These materials generally exhibit good to excellent resistance against aromatic amines.
-
Secondary Gloves (Double Gloving): Wear a pair of nitrile gloves under the primary gloves. While nitrile gloves alone may offer limited protection against prolonged exposure to aromatic amines, they provide an additional layer of defense against splashes and contamination during the doffing process.[3] In the event of a splash on the outer glove, the entire outer glove should be removed and replaced immediately.
-
Glove Change Frequency: Gloves should be changed immediately if contamination is suspected. In the absence of known contamination, it is good practice to change gloves every two hours during continuous handling.
Body Protection: Full Coverage is Key
A fully buttoned lab coat, preferably a disposable one made of a low-linting material, should be worn at all times. For tasks with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron over the lab coat. Long pants and closed-toe shoes are mandatory in any laboratory setting.
Eye and Face Protection: Shielding Against the Unseen
Chemical splash goggles are the minimum requirement for eye protection. A face shield worn over the goggles is strongly recommended, especially when handling larger quantities of the solid or when there is a potential for splashing.[5]
Respiratory Protection: Preventing Inhalation Exposure
Due to the risk of respiratory irritation and the suspected mutagenicity of this compound, all handling of the solid material that could generate dust must be performed in a certified chemical fume hood.
-
For Weighing and Handling Powders: A NIOSH-approved N95 or higher-rated particulate respirator is recommended, even within a fume hood, to minimize inhalation of fine particles.[6][7][8][9]
-
For Solutions: If working with solutions where aerosolization is possible, a respirator with an organic vapor cartridge in addition to a particulate filter may be necessary.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a suspected mutagen.
-
Pre-Experiment Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Have all necessary equipment and reagents within the fume hood to minimize traffic in and out of the designated area.
-
Prepare waste containers for both solid and liquid waste.
-
-
Weighing and Transfer:
-
When weighing the solid, use a disposable weigh boat or creased weighing paper to facilitate transfer and minimize dust.
-
Perform all transfers slowly and carefully to avoid generating dust.
-
If possible, use a solution of the compound to avoid handling the powder.
-
-
Post-Experiment Decontamination:
-
All surfaces and equipment that have come into contact with the compound must be decontaminated.
-
A recommended decontamination solution is a 10% solution of household bleach, followed by a rinse with 70% ethanol and then deionized water.[10] Allow for a contact time of at least 15-20 minutes for the bleach solution.
-
For sensitive equipment, consult the manufacturer's instructions for appropriate decontamination methods.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of waste contaminated with a suspected mutagen is a critical component of laboratory safety and environmental responsibility.
Solid Waste Disposal
-
All solid waste, including gloves, disposable lab coats, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable plastic bag or a drum with a liner.
-
The label must clearly state "Hazardous Waste" and "Suspected Mutagen," and list the chemical name.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this waste in the regular trash.[11][12][13]
Liquid Waste Disposal
-
All liquid waste containing this compound, including reaction mixtures and rinsates from decontamination, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
The label must clearly state "Hazardous Waste" and "Suspected Mutagen," and list all chemical components.
-
Arrange for disposal through your institution's EHS office. Do not pour this waste down the drain.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills within a fume hood, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area as described above.
-
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
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Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia. Retrieved from [Link]
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NIOSH Approved Respiratory Protection. (n.d.). Office Depot. Retrieved from [Link]
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NIOSH approved Respirators at Lowes.com. (n.d.). Lowe's. Retrieved from [Link]
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N95 Niosh CDC Approved Particulate Respirator, White - Box of 20. (n.d.). eBay. Retrieved from [Link]
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Safety Data Sheet: 4,4'-oxydianiline and its salts. (n.d.). Retrieved from [Link]
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Understanding the Composition of Chemical Resistant Gloves. (2025, December 16). HeighTech Safety. Retrieved from [Link]
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Viton - Chemical Compatibility Reference Chart. (n.d.). Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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Decontamination - Biosafety Manual. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
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Viton Chemical Compatibility Chart. (n.d.). Mykin Inc. Retrieved from [Link]
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Chemical Resistance Guide. (n.d.). Environment, Health and Safety. Retrieved from [Link]
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White, P. A., & Claxton, L. D. (2004). Mutagens in contaminated soil: a review. Mutation Research/Reviews in Mutation Research, 567(2-3), 227-345. Retrieved from [Link]
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Mutagens in contaminated soil: a review. (2004, November 18). CORE. Retrieved from [Link]
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Hopke, P. K., Plewa, M. J., & Stapleton, P. (1987). Reduction of mutagenicity of municipal wastewaters by land treatment. The Science of the total environment, 66, 193–202. [Link]
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Manual on Decontamination of Surfaces. (n.d.). International Atomic Energy Agency. Retrieved from [Link]
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Yoshinari, T., et al. (2000). Mutagenic activities of exhaust gas and ash from sludge incineration plants. Mutation research, 472(1-2), 85–92. [Link]
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Potential Environmental and Human Health Risks Caused by Antibiotic-Resistant Bacteria (ARB), Antibiotic Resistance Genes (ARGs) and Emerging Contaminants (ECs) from Municipal Solid Waste (MSW) Landfill. (n.d.). PMC. Retrieved from [Link]
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Decontamination. (n.d.). Health and Safety Directorate - Queen Mary University of London. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





